2-Amino-3-fluorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOUEEMTFKPGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570545 | |
| Record name | 2-Amino-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187805-54-5 | |
| Record name | 2-Amino-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 2-Amino-3-fluorobenzamide
Pharmacophore Scaffold & Synthetic Intermediate Guide
Executive Summary
2-Amino-3-fluorobenzamide (CAS: 187805-54-5) is a specialized fluorinated anthranilamide derivative employed primarily as a regioselective building block in the synthesis of fused heterocycles, specifically 8-fluoroquinazolin-4(3H)-ones . Distinct from its isomer 3-amino-2-fluorobenzamide, this scaffold features a fluorine atom ortho to the primary aniline amine and meta to the amide carbonyl. This substitution pattern introduces unique electronic and steric constraints, influencing intramolecular hydrogen bonding and metabolic stability in downstream pharmaceutical targets, particularly in the development of PARP inhibitors and kinase inhibitors.
Physicochemical Profile
The following data aggregates experimental and predicted properties essential for handling and formulation.
| Property | Value | Notes |
| CAS Number | 187805-54-5 | Critical: Do not confuse with 3-amino-2-fluorobenzamide (CAS 1369948-83-3). |
| IUPAC Name | This compound | Substituted Anthranilamide |
| Formula | C₇H₇FN₂O | |
| Molecular Weight | 154.14 g/mol | |
| Appearance | Off-white to beige solid | Oxidation sensitive (darkens on air exposure). |
| Melting Point | 148–152 °C | Varies by crystal form/purity. |
| Solubility | DMSO, DMF, MeOH | Sparingly soluble in water; insoluble in hexanes. |
| pKa (Predicted) | ~3.5 (Aniline NH₂) | Fluorine inductive effect lowers pKa relative to anthranilamide (~2.0 units). |
| H-Bond Donors | 2 (Amide NH₂, Aniline NH₂) | Potential for intramolecular N-H...F bonding. |
Synthetic Methodology
Core Directive: The synthesis of this compound is most robustly achieved via the amidation of 2-amino-3-fluorobenzoic acid. Direct fluorination of benzamide is non-selective and not recommended.
Protocol: Amidation via Acid Chloride Activation
This protocol avoids the use of unstable coupling agents on scale and ensures high conversion.
Reagents:
-
Precursor: 2-Amino-3-fluorobenzoic acid (CAS 825-22-9)
-
Activator: Thionyl Chloride (SOCl₂)
-
Nucleophile: Aqueous Ammonia (28%) or Ammonium Hydroxide
-
Solvent: Toluene (step 1), THF (step 2)
Step-by-Step Workflow:
-
Activation: Suspend 2-amino-3-fluorobenzoic acid (1.0 eq) in anhydrous Toluene. Add SOCl₂ (1.5 eq) dropwise at room temperature.
-
Causality: Toluene allows for azeotropic removal of HCl and excess SOCl₂ later.
-
-
Reflux: Heat to 80°C for 3 hours. The suspension will clear as the acid chloride forms.
-
Monitoring: Aliquot quenched with MeOH should show methyl ester on TLC.
-
-
Isolation of Intermediate: Evaporate solvent under reduced pressure to yield the crude acid chloride (yellow solid). Do not purify.
-
Amidation: Dissolve the residue in anhydrous THF. Cool to 0°C.
-
Addition: Add aqueous NH₄OH (5.0 eq) dropwise, maintaining internal temp < 5°C.
-
Critical Control: Exothermic reaction. High temp promotes hydrolysis back to the acid.
-
-
Workup: Stir for 1 hour. Remove THF in vacuo. The product precipitates from the remaining aqueous layer. Filter, wash with cold water, and dry.
Figure 1: Synthetic pathway from benzoic acid precursor using acid chloride activation.
Medicinal Chemistry Applications
A. Scaffold for 8-Fluoroquinazolin-4(3H)-ones
The primary utility of this compound is its condensation with aldehydes or DMSO to form quinazolinones.
-
Regiochemistry: The fluorine at position 3 of the benzamide translates to position 8 on the fused quinazolinone ring system.
-
Mechanism: Schiff base formation at the aniline nitrogen followed by cyclization onto the amide nitrogen.
Reaction with Aldehydes (Oxidative Cyclization):
-
Reagents: Aldehyde (R-CHO), Iodine (catalyst), DMSO (oxidant/solvent).
-
Outcome: Yields 2-substituted-8-fluoroquinazolin-4(3H)-ones.
Figure 2: Cyclization pathway yielding the 8-fluoroquinazolinone scaffold.
B. PARP Inhibition & Pharmacophore Modeling
Benzamides are classic mimetics of the nicotinamide moiety of NAD+.
-
Binding Mode: The amide group forms critical hydrogen bonds with the Ser90 and Gly863 residues in the PARP-1 catalytic pocket.
-
Fluorine Effect: The 3-fluoro substituent (ortho to the amine) locks the conformation via an intramolecular Hydrogen bond (N-H...F), reducing the entropic penalty of binding. It also lowers the pKa of the aniline, potentially altering metabolic clearance compared to the non-fluorinated analog (3-aminobenzamide).
Handling & Stability (Self-Validating Systems)
To ensure experimental reproducibility, adhere to these handling standards:
-
TLC Monitoring:
-
Mobile Phase: 5% Methanol in Dichloromethane (DCM).
-
Visualization: UV (254 nm). The amine is UV active.
-
Validation: The product (Rf ~0.4) is significantly less polar than the benzoic acid precursor (Rf < 0.1) but more polar than the nitrile analog.
-
-
Storage:
-
Store at +2°C to +8°C under Argon.
-
Degradation Sign: Yellowing of the solid indicates oxidation of the aniline amine. Recrystallize from Ethanol/Water (1:1) if purity drops below 98%.
-
References
-
Synthesis & CAS Verification
-
Quinazolinone Scaffold Synthesis
- Title: Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cycliz
- Journal: ACS Omega (2019).
- Context: Describes the general reactivity of fluorobenzamides in forming quinazolinones.
-
URL:[Link]
-
PARP Inhibition Context
- Title: 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice.
- Journal: Toxicology Mechanisms and Methods.
- Context: Establishes the benzamide pharmacophore baseline for PARP inhibition.
-
URL:[Link]
- Precursor Synthesis (Analogous Protocol)
Sources
Introduction: The Significance of 2-Amino-3-fluorobenzamide
An In-depth Technical Guide to the Structure Elucidation of 2-Amino-3-fluorobenzamide
Audience: Researchers, scientists, and drug development professionals
Objective: This guide provides a comprehensive, technically detailed framework for the definitive structure elucidation of this compound. It is designed to move beyond rote procedural lists, offering insights into the causal relationships behind experimental choices and data interpretation, thereby ensuring a self-validating and robust analytical workflow.
This compound is a substituted aromatic amide of significant interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of pharmacologically active compounds, including PARP inhibitors used in cancer therapy. The precise placement of the amino, fluoro, and benzamide functionalities on the benzene ring is critical to its biological activity, receptor binding affinity, and metabolic stability. Therefore, unambiguous confirmation of its structure is a non-negotiable prerequisite for its use in any research or development context.
This guide will detail a multi-technique approach to the structure elucidation of this compound, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of Nuclear Magnetic Resonance experiments.
Part 1: Foundational Analysis - Mass Spectrometry (MS)
The initial step in any structure elucidation workflow is to determine the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that can be used to deduce the elemental composition.
Experimental Protocol: HRMS via Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. The sample should be fully dissolved to prevent clogging of the ESI source.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Ionization Mode: Employ positive ion mode Electrospray Ionization (ESI+). The amino and amide groups are basic and will readily accept a proton to form the [M+H]⁺ ion.
-
Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
Data Interpretation and Validation
The expected molecular formula for this compound is C₇H₇FN₂O.
-
Theoretical Mass Calculation:
-
C: 7 x 12.00000 = 84.00000
-
H: 7 x 1.00783 = 7.05481
-
F: 1 x 18.99840 = 18.99840
-
N: 2 x 14.00307 = 28.00614
-
O: 1 x 15.99491 = 15.99491
-
Monoisotopic Mass of Neutral Molecule (M): 154.0543 Da
-
Mass of Protonated Molecule ([M+H]⁺): 155.0621 Da
-
-
Expected HRMS Result: The HRMS analysis should yield a prominent ion with an m/z value extremely close to 155.0621. A measured mass within a 5 ppm tolerance of the theoretical mass provides strong evidence for the proposed elemental composition.
| Parameter | Value |
| Molecular Formula | C₇H₇FN₂O |
| Theoretical Monoisotopic Mass (M) | 154.0543 Da |
| Expected [M+H]⁺ Ion (ESI+) | 155.0621 m/z |
| Typical Mass Accuracy Tolerance | < 5 ppm |
Workflow Diagram: Mass Spectrometry
Caption: High-Resolution Mass Spectrometry workflow.
Part 2: Functional Group Identification - Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, we expect to see characteristic vibrational modes for the amine (N-H), amide (C=O, N-H), and aromatic (C-H, C=C) functionalities.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation
The IR spectrum will provide a "fingerprint" of the molecule's functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Primary Amine (Ar-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400-3300 (two distinct peaks) | Confirms the presence of the -NH₂ group. |
| Primary Amide (-CONH₂) | N-H Stretch (asymmetric & symmetric) | ~3350 and ~3180 (often broad) | Confirms the amide N-H bonds. |
| Amide (-CONH₂) | C=O Stretch (Amide I band) | 1680-1650 | Confirms the presence of the carbonyl group. |
| Amide (-CONH₂) | N-H Bend (Amide II band) | 1650-1600 | Further evidence for the amide group. |
| Aromatic Ring | C=C Stretch | 1600-1450 | Indicates the presence of the benzene ring. |
| Aromatic Ring | C-H Stretch | > 3000 | Confirms aromatic C-H bonds. |
| Aryl-Fluorine | C-F Stretch | 1250-1000 | Strong absorbance indicating the C-F bond. |
The presence of two distinct N-H stretching bands for the primary amine, coupled with the characteristic Amide I and Amide II bands, provides strong, self-validating evidence for the proposed functional groups.
Part 3: Definitive Structure Determination - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with 2D correlation spectroscopy, will allow for the unambiguous assignment of the this compound structure.
The Importance of Solvent Choice
The choice of NMR solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule because its polar nature will solubilize the compound, and its ability to hydrogen bond will slow down the exchange of the amine (-NH₂) and amide (-CONH₂) protons, allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum.
¹H NMR Spectroscopy
This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-6 | ~7.5 | Doublet of doublets (dd) | ³J(H-H) ≈ 8, ⁴J(H-F) ≈ 5 | 1H |
| H-4 | ~7.2 | Triplet of doublets (td) | ³J(H-H) ≈ 8, ⁴J(H-H) ≈ 1.5 | 1H |
| H-5 | ~6.8 | Triplet (t) | ³J(H-H) ≈ 8 | 1H |
| -CONH₂ | ~7.8 and ~7.4 | Broad singlet (2 separate signals) | N/A | 2H |
| -NH₂ | ~5.5 | Broad singlet | N/A | 2H |
-
Rationale for Assignments:
-
The aromatic protons (H-4, H-5, H-6) will appear in the typical aromatic region (6.5-8.0 ppm).
-
H-6 is deshielded by the adjacent electron-withdrawing amide group and will show coupling to both H-5 and the fluorine atom.
-
H-5 is a standard aromatic proton coupled to its two neighbors, H-4 and H-6, resulting in a triplet.
-
The amine and amide protons are exchangeable and will appear as broad signals. Their chemical shift can be concentration and temperature-dependent.
-
¹⁹F NMR Spectroscopy
This experiment directly observes the fluorine atom, providing crucial information about its electronic environment and couplings to nearby protons.
-
Expected Result: A single signal will be observed. Since the experiment is typically proton-coupled, this signal will appear as a multiplet due to coupling with the ortho proton (H-4) and the meta proton (H-2, which is an amino group). More definitive coupling information is obtained by observing the effect of fluorine on the proton spectrum (⁴J(H-F) on H-6).
¹³C NMR Spectroscopy
This experiment provides a count of the unique carbon atoms in the molecule.
Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Feature |
| C-7 (C=O) | ~168 | Carbonyl carbon, typically downfield. |
| C-3 (C-F) | ~150 (doublet) | Directly attached to fluorine, shows a large ¹J(C-F) coupling (~240 Hz). |
| C-2 (C-NH₂) | ~140 (doublet) | Attached to the amino group, shows a smaller ²J(C-F) coupling. |
| C-1 | ~120 | Quaternary carbon attached to the amide. |
| C-4, C-5, C-6 | 115-130 | Aromatic carbons, assignments confirmed by 2D NMR. |
-
Key Validating Feature: The most diagnostic signal is C-3, which will appear as a large doublet due to direct one-bond coupling to the fluorine atom. This single experiment provides powerful evidence for the C-F bond's existence and location.
2D NMR: COSY and HSQC
To definitively link the proton and carbon assignments, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. We would expect to see cross-peaks connecting H-4 with H-5, and H-5 with H-6, confirming their adjacent positions on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It will show cross-peaks between H-4 and C-4, H-5 and C-5, and H-6 and C-6, allowing for unambiguous assignment of the aromatic carbons.
Structure Elucidation Workflow Diagram
Caption: Integrated NMR workflow for structure confirmation.
Conclusion
The structure elucidation of this compound is achieved through a logical, multi-step analytical process. High-Resolution Mass Spectrometry confirms the elemental formula. Infrared Spectroscopy identifies the key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive, atom-by-atom connectivity map, leveraging the unique spectroscopic handles of the ¹H, ¹³C, and ¹⁹F nuclei. Each technique provides a layer of evidence that, when combined, creates a self-validating and unambiguous structural assignment, which is the bedrock of reliable chemical and pharmaceutical research.
References
This section would be populated with specific journal articles, database entries (e.g., from Sigma-Aldrich or PubChem), and spectroscopy textbooks that were consulted during the analysis. The links would be real and verifiable.
An In-depth Technical Guide to 2-Amino-3-fluorobenzamide: A Key Intermediate for Chemical and Pharmaceutical Innovation
For Immediate Release
This technical guide provides a comprehensive overview of 2-Amino-3-fluorobenzamide, a crucial chemical intermediate for researchers, scientists, and professionals in drug development. While direct extensive research on this specific isomer is not as prevalent as its structural counterparts, this document synthesizes available data on closely related compounds and foundational chemical principles to offer a robust working knowledge of its characteristics and potential.
Core Molecular Attributes
This compound, with the molecular formula C₇H₇FN₂O , has a calculated molecular weight of approximately 154.14 g/mol . The strategic placement of the amino and fluoro groups on the benzamide scaffold creates a unique electronic and steric environment, making it a valuable building block in the synthesis of more complex molecules.
| Property | Value | Source |
| Molecular Formula | C₇H₇FN₂O | Deduced from structure |
| Molecular Weight | 154.14 g/mol | , |
| CAS Number | Not readily available | Inferred |
Synthesis and Physicochemical Properties
The primary route for the synthesis of this compound involves the amidation of its corresponding carboxylic acid, 2-Amino-3-fluorobenzoic acid. This precursor is a known compound, providing a clear and established pathway for the production of the target benzamide.[1]
General Synthesis Workflow:
Caption: A generalized workflow for the synthesis of this compound.
The physicochemical properties of this compound can be inferred from its isomers and related structures. It is expected to be a solid at room temperature with a melting point influenced by the intermolecular hydrogen bonding facilitated by the amino and amide groups. The fluorine substitution is likely to impact its solubility, potentially increasing its lipophilicity compared to the non-fluorinated analog.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives would rely on a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the positions of the amino, fluoro, and amide groups. The protons of the amino and amide groups will likely appear as broad singlets.
-
¹³C NMR will provide information on the carbon skeleton, with the carbon attached to the fluorine atom showing a characteristic coupling.
-
¹⁹F NMR would show a single resonance, providing a clear indication of the fluorine's chemical environment.[2]
-
-
Infrared (IR) Spectroscopy: The IR spectrum is anticipated to display characteristic absorption bands for the N-H stretching vibrations of the primary amine and the amide group, as well as the C=O stretching of the amide.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.
Applications in Research and Drug Discovery
Benzamide derivatives are a well-established class of compounds with a wide range of biological activities. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making fluorinated benzamides like this compound attractive for drug discovery programs.
Potential areas of application include:
-
Scaffold for Novel Therapeutics: The this compound core can serve as a starting point for the synthesis of libraries of compounds to be screened for various biological targets. The amino group provides a convenient handle for further chemical modifications.
-
Antimicrobial Agents: Aminobenzamide derivatives have been investigated for their antimicrobial properties.[3]
-
Enzyme Inhibitors: The benzamide moiety is present in a number of enzyme inhibitors, and the specific substitution pattern of this compound could lead to the development of selective inhibitors for various enzymes.
-
CNS-active Agents: The ability of fluorine to enhance blood-brain barrier penetration makes this scaffold of interest for the development of drugs targeting the central nervous system.
Safety and Handling
Recommended Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Conclusion
This compound represents a promising, albeit less-explored, chemical entity with significant potential in synthetic chemistry and drug discovery. Its straightforward synthesis from a known precursor and the versatile reactivity of its functional groups make it a valuable tool for the creation of novel molecules with tailored properties. Further investigation into the specific biological activities of its derivatives is warranted and could lead to the development of new therapeutic agents.
References
-
Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. New Journal of Chemistry. Available at: [Link]
-
Exploring the Utility of 2-Amino-3-fluorobenzoic Acid in Organic Synthesis. Tejle Chemicals. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]
-
2-amino-N,3-dimethylbenzamide | C9H12N2O | CID 16770689. PubChem. Available at: [Link]
-
2-Amino-3-chlorobenzamide | C7H7ClN2O | CID 14100428. PubChem. Available at: [Link]
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]
- US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid. Google Patents.
-
Spectroscopic Investigations, Quantum Chemical, Molecular Docking and Drug Likeness Studies of 3-Fluorobenzamide. Open Research@CSIR-NIScPR. Available at: [Link]
-
Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. PubMed. Available at: [Link]
- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.
-
Cas 115643-59-9,2-AMINO-6-FLUOROBENZAMIDE. LookChem. Available at: [Link]
-
2-Amino-3-nitrobenzamide | C7H7N3O3 | CID 10797476. PubChem. Available at: [Link]
-
2-Amino-3-methylbenzamide | C8H10N2O | CID 14221807. PubChem. Available at: [Link]
-
2-Amino-3-bromobenzamide | C7H7BrN2O | CID 22931092. PubChem. Available at: [Link]
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An In-Depth Technical Guide to the Biological Activity of 3-Aminobenzamide: A PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of PARP and the Emergence of Benzamide-Based Inhibitors
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial to a multitude of cellular functions, most notably DNA repair and the regulation of cell death.[1] In the face of genotoxic stress, PARP1, the most abundant member of this family, detects DNA single-strand breaks and initiates a signaling cascade. This process involves the synthesis of long chains of poly (ADP-ribose) (PAR) on itself and other nuclear proteins, which in turn recruits the cellular machinery required for DNA repair.[2][3]
However, the overactivation of PARP can be detrimental, leading to significant depletion of cellular NAD+ and ATP, ultimately culminating in a form of programmed cell death known as parthanatos.[3] This dual role of PARP in both cell survival and death has positioned it as a compelling therapeutic target. The inhibition of PARP has emerged as a promising strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[2]
3-Aminobenzamide (3-AB) is a seminal, first-generation PARP inhibitor.[4] Its simple benzamide structure has served as a foundational scaffold for the development of more potent and specific inhibitors. As a competitive inhibitor of PARP, 3-AB has been instrumental as a research tool to elucidate the complex roles of PARP in cellular responses to DNA damage, oxidative stress, and inflammation.[3][4] This guide provides a comprehensive technical overview of the biological activity of 3-Aminobenzamide, its mechanism of action, and its application in both in-vitro and in-vivo research settings.
Mechanism of Action: Competitive Inhibition of PARP
The catalytic activity of PARP enzymes is dependent on the substrate nicotinamide adenine dinucleotide (NAD+). Upon binding to damaged DNA, PARP1 undergoes a conformational change that enables it to bind NAD+ and catalyze the transfer of ADP-ribose units to acceptor proteins, forming long, branched PAR chains.[4] These PAR chains act as a scaffold to recruit DNA repair proteins to the site of damage.[2]
3-Aminobenzamide exerts its inhibitory effect by acting as a structural mimic of the nicotinamide moiety of NAD+. It competitively binds to the NAD+-binding pocket of the PARP catalytic domain, thereby preventing the synthesis of PAR chains.[4] This blockade of PARylation halts the downstream signaling cascade, effectively inhibiting the recruitment of repair proteins to the DNA lesion.[4] Consequently, in cells with compromised DNA repair mechanisms, the accumulation of unrepaired single-strand breaks leads to the formation of lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[5]
In-Vitro Biological Activity
The in-vitro effects of 3-Aminobenzamide have been extensively characterized, demonstrating its efficacy as a PARP inhibitor and its potential as a sensitizing agent for conventional cancer therapies.
Enzymatic Inhibition
3-Aminobenzamide is a potent inhibitor of PARP activity in cellular models.[6] While it is considered a pan-PARP inhibitor, its potency can vary between different PARP family members.
| Parameter | Value | Assay System | Reference |
| IC50 | ~50 nM | CHO Cells | [6] |
| IC50 | ~30 µM | Enzymatic Assay | [5] |
| Effective Concentration | >1 µM for >95% inhibition | CHO Cells | [6] |
| Effective Concentration | 50 µM for 90% inhibition | Biochemical Assay | [7] |
Note: IC50 values can vary significantly depending on the assay conditions, including the concentration of NAD+ and the specific PARP enzyme being tested.
Cellular Effects
In cell culture models, 3-Aminobenzamide has demonstrated a range of biological activities, primarily centered around the potentiation of DNA damage.
-
Suppression of Cell Growth and Induction of Apoptosis: In human osteosarcoma cells (U2OS), 3-AB was shown to suppress cell growth in a time- and dose-dependent manner, an effect associated with an increase in apoptosis.[1]
-
Sensitization to Chemotherapy: 3-AB enhances the cytotoxic effects of DNA-damaging chemotherapeutic agents. For instance, it potentiated the cell-killing effects of methylating agents like methylmethanesulfonate (MMS) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in various human cell lines.[8] It has also been shown to enhance the suppressive effects of cisplatin in osteosarcoma cells.[1]
-
Sensitization to Radiotherapy: In human tumor cell lines, 3-Aminobenzamide was found to increase cell death following both high and low dose rates of radiation, suggesting it can modify the repair of radiation-induced damage.[9]
-
Effects on Angiogenesis: Interestingly, low doses of 3-AB (50 µM) have been shown to have a pro-angiogenic effect in FGF2-stimulated human umbilical vein endothelial cells (HUVEC), stimulating tube formation.[10] This highlights the complex, concentration-dependent effects of PARP inhibition.
Experimental Protocol: In-Vitro PARP Activity Inhibition Assay
This protocol provides a framework for assessing the inhibitory effect of 3-Aminobenzamide on PARP activity in a cell-based assay.
Objective: To quantify the dose-dependent inhibition of PARP activity by 3-Aminobenzamide in Chinese Hamster Ovary (CHO) cells following induced oxidative stress.
Materials:
-
CHO cells
-
Cell culture medium and supplements
-
3-Aminobenzamide (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂) for inducing DNA damage
-
Commercial PARP activity assay kit (colorimetric or chemiluminescent)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate CHO cells in a 96-well plate at a density that will result in 60-70% confluency at the time of the assay. Incubate overnight under standard cell culture conditions (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of 3-Aminobenzamide in cell culture medium, with concentrations ranging from 0.01 µM to 10 µM.[11] Also, prepare a vehicle control (DMSO) and an untreated control.
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of 3-AB or controls. Incubate for 2 hours.
-
Induction of DNA Damage: To activate PARP, add H₂O₂ to a final concentration of 100-500 µM to all wells except the untreated control.[11]
-
Incubation: Incubate the plate for a period of 2 to 24 hours, depending on the specific assay kit's recommendations and the desired endpoint.[11]
-
PARP Activity Assay: Lyse the cells and quantify PARP activity according to the manufacturer's protocol for the chosen commercial kit.[11] This typically involves measuring the consumption of NAD+ or the formation of PAR.
-
Data Analysis: Calculate the percentage of PARP inhibition for each concentration of 3-Aminobenzamide relative to the H₂O₂-treated control. Plot the results to determine the IC50 value.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines the use of an MTT assay to determine the effect of 3-Aminobenzamide on cell viability, both as a single agent and in combination with a chemotherapeutic drug like cisplatin.
Objective: To assess the cytotoxicity of 3-Aminobenzamide and its ability to sensitize U2OS osteosarcoma cells to cisplatin.
Materials:
-
U2OS cells
-
Cell culture medium and supplements
-
3-Aminobenzamide
-
Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed U2OS cells in a 96-well plate and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of 3-Aminobenzamide alone, cisplatin alone, or a combination of both. Include untreated and vehicle controls.
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. This data can be used to determine IC50 values and to assess for synergistic effects between 3-Aminobenzamide and cisplatin.
In-Vivo Biological Activity
In-vivo studies have further elucidated the biological effects of 3-Aminobenzamide in various animal models, spanning from cancer to ischemia-reperfusion injury.
| Model | Dosing Regimen | Key Findings | Reference |
| Rat Model of Renal Ischemia/Reperfusion | 100 mg/kg/day, IP, for 14 days prior to I/R | Significantly reduced increases in serum creatinine and blood urea nitrogen; attenuated histological alterations and oxidative stress. | [12] |
| Hamster Model of Carcinogenesis | 300 or 600 mg/kg, IP, once a week for 5 weeks | Inhibited pancreas and lung carcinogenesis induced by N-nitrosobis(2-hydroxypropyl)amine. | [13] |
| Mouse Model of UV-Induced Carcinogenesis | Topical application after each UV irradiation | Acted as a cocarcinogen, shortening the onset of tumors and increasing the number of tumor-bearing animals. | [14] |
| Rat Model of Gamma Irradiation-Induced Organ Damage | 5 and 10 mg/kg, IP, one hour prior to irradiation | Protected against radiation-induced multiple organ damage. A higher dose of 15 mg/kg was ineffective. | [15] |
| Mouse Model of Genotoxicity | 30 mg/kg, every 8 hours | Enhanced the sensitivity of the peripheral blood micronucleus and comet assays for detecting DNA damage. | [16] |
These in-vivo studies underscore the complex and sometimes contradictory roles of 3-Aminobenzamide. While it can be protective in some contexts of acute tissue injury (e.g., ischemia-reperfusion, irradiation), its long-term effects in carcinogenesis models can be context-dependent.[12][13][14][15]
Preclinical Evaluation Workflow for a PARP Inhibitor
The preclinical evaluation of a PARP inhibitor like 3-Aminobenzamide follows a logical progression from initial biochemical and cellular assays to more complex in-vivo models.
Conclusion and Future Perspectives
3-Aminobenzamide, as a pioneering PARP inhibitor, has been invaluable in delineating the multifaceted roles of PARP in DNA repair, cell death, and other fundamental biological processes. Its ability to potentiate the effects of DNA-damaging agents established a therapeutic principle that has culminated in the clinical approval of newer, more potent PARP inhibitors for specific cancer types.
While its relatively low potency and lack of specificity have led to its replacement by next-generation inhibitors in clinical applications, 3-Aminobenzamide remains an essential and cost-effective tool in the laboratory. It continues to be used to investigate the therapeutic potential of PARP inhibition in a wide range of diseases beyond cancer, including inflammatory, ischemic, and neurodegenerative conditions. The extensive body of research on 3-Aminobenzamide provides a robust foundation for the ongoing development and application of PARP-targeted therapies.
References
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Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers. [Link]
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3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. PubMed. [Link]
-
Inhibition of radiation dose-rate-sparing effects in human tumor cells by 3-aminobenzamide. International Journal of Radiation Oncology, Biology, Physics. [Link]
-
Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. PMC. [Link]
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The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]
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3-Aminobenzamide (PARP-IN-1): Applied Workflows & Trouble... - Online Inhibitor. [Link]
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Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs. PubMed. [Link]
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Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. PMC. [Link]
-
3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. PubMed. [Link]
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3-Aminobenzamide can act as a cocarcinogen for ultraviolet light-induced carcinogenesis in mouse skin. PubMed. [Link]
-
3-Aminobenzamide (PARP-IN-1): Advanced Mechanisms and Nov... - Online Inhibitor. [Link]
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Effects of PARP Inhibitör 3-Aminobenzamide on Impaired Mesenteric Blood Flow and Organ Injury in CLP-Induced Septic Shock Model. [Link]
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Anti-apoptotic effect of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) polymerase, against multiple organ damage induced by gamma irradiation in rats. PubMed. [Link]
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Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells. PubMed. [Link]
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3-Aminobenzamide-linked Multifunctional Nanoparticles: A Potent Strategy for Modulating PARP1 in Cervical Cancer Cells. PubMed. [Link]
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3-aminobenzamide. BPS Bioscience. [Link]
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The poly(ADP-ribose) polymerase-1 inhibitor 3-aminobenzamide suppresses cell growth and migration, enhancing suppressive effects of cisplatin in osteosarcoma cells. PubMed. [Link]
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Anticancer activities of natural antimicrobial peptides from animals. Frontiers. [Link]
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Effects of 3-aminobenzamide on induction of multiorgan carcinogenesis by N-nitrosobis(2-hydroxypropyl)amine in hamsters. PubMed. [Link]
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A Technical Guide to Elucidating the Mechanism of Action for Novel Benzamide Derivatives: A Case Study of 2-Amino-3-fluorobenzamide
Preamble: Navigating the Unknown
In the landscape of drug discovery, we often encounter novel chemical entities with therapeutic potential, yet their precise mechanisms of action remain uncharted. 2-Amino-3-fluorobenzamide is one such molecule. As of this writing, a definitive, publicly documented mechanism of action for this compound is not available. This guide, therefore, is structured not as a review of established facts, but as a strategic blueprint for the scientific journey of mechanistic elucidation. For researchers, scientists, and drug development professionals, this document provides a comprehensive, field-proven framework for investigating a novel compound like this compound, from initial hypothesis to target validation. We will leverage insights from structurally related molecules to build a logical and scientifically rigorous investigational plan.
Part 1: Foundational Analysis and Hypothesis Generation
The structure of this compound, a substituted benzamide, provides the initial clues for forming a testable hypothesis. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities. The presence of an amino group, a fluorine atom, and an amide functional group suggests several potential avenues for biological interaction.
Structural Analogs as a Predictive Tool
A survey of scientific literature reveals that molecules with similar structural motifs exhibit a range of biological activities:
-
Antimicrobial Properties: Derivatives of 2-aminobenzamide have been synthesized and evaluated for their antimicrobial effects against various bacterial and fungal strains.[1][2][3][4] The core aminobenzamide structure appears to be a viable pharmacophore for antimicrobial activity.
-
Enzyme Inhibition: Structurally related compounds, such as 2-Amino-N-isopropylbenzenesulfonamide, have been investigated as potential inhibitors of enzymes like Cyclin-Dependent Kinase 2 (CDK2) and Dipeptidyl Peptidase IV (DPP IV).[5] Additionally, 2-aminobenzaldehyde oxime analogs have shown inhibitory activity against neutrophil elastase and proteinase 3.[6]
-
Receptor Modulation: More complex derivatives, such as (R)-2-amino-3-triazolpropanoic acids, have been identified as agonists at the glycine site of the NMDA receptor.[7]
-
Anticancer and Cytotoxic Effects: 4-amino-fluorobenzamides have been designed as cytotoxic prodrugs for cancer therapy.[8] Furthermore, 2-amino-3-chlorobenzoic acid, a close analog, has been reported to target PI3K/AKT signaling pathways in cancer cells.[9]
Based on this evidence from related compounds, we can formulate several primary hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: Direct Antimicrobial Activity - The compound may interfere with essential cellular processes in microorganisms, leading to bacteriostatic or bactericidal effects.
-
Hypothesis 2: Enzyme Inhibition - The molecule could act as an inhibitor of a specific enzyme, such as a kinase, protease, or metabolic enzyme, leading to a therapeutic effect.
-
Hypothesis 3: Cellular Signaling Pathway Modulation - It might interact with a key protein in a signaling cascade, such as the PI3K/AKT pathway, thereby altering cellular processes like proliferation, survival, or inflammation.
This guide will now outline the experimental workflows to systematically test these hypotheses.
Part 2: A Step-by-Step Experimental Workflow for Mechanistic Elucidation
The following sections detail a logical progression of experiments designed to identify and validate the biological target and mechanism of action of this compound.
Phase 1: Broad-Spectrum Phenotypic Screening
The initial step is to cast a wide net to understand the general biological effects of the compound. This phase is crucial for narrowing down the therapeutic area of interest.
Experimental Protocol: Comprehensive Phenotypic Screening
-
Cell Viability and Cytotoxicity Assays:
-
Objective: To determine the effect of this compound on the viability of a diverse panel of cell lines.
-
Cell Lines: Include a panel of human cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia), as well as non-cancerous human cell lines (e.g., fibroblasts, endothelial cells) to assess selectivity.
-
Methodology:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
-
Causality and Self-Validation: A significant difference in IC50 values between cancerous and non-cancerous cell lines would suggest a potential therapeutic window and guide further investigation towards an anticancer mechanism. The use of multiple, mechanistically distinct viability assays can help to rule out artifacts.
-
-
Antimicrobial Susceptibility Testing:
-
Objective: To evaluate the direct antimicrobial activity of the compound.
-
Microbial Strains: Test against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungal species (e.g., Candida albicans, Aspergillus fumigatus).[3]
-
Methodology:
-
Perform broth microdilution assays according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC).
-
For strains showing susceptibility, perform a subsequent assay to determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).
-
-
Causality and Self-Validation: A low MIC value against a specific class of microbes would strongly support the hypothesis of direct antimicrobial action. Including well-characterized antibiotics as positive controls is essential for validating the assay's performance.
-
Data Presentation: Hypothetical Phenotypic Screening Results
| Assay Type | Cell Line / Microbial Strain | Result (IC50 / MIC) | Interpretation |
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 5.2 µM | Potent anticancer activity |
| Cytotoxicity | A549 (Lung Cancer) | 8.1 µM | Moderate anticancer activity |
| Cytotoxicity | HDF (Human Dermal Fibroblasts) | > 100 µM | High selectivity for cancer cells |
| Antimicrobial | E. coli | > 128 µg/mL | No significant antibacterial activity |
| Antimicrobial | S. aureus | 64 µg/mL | Weak antibacterial activity |
This hypothetical data suggests a primary focus on an anticancer mechanism of action.
Workflow Visualization: Phenotypic Screening to Hypothesis Refinement
Caption: Initial screening workflow to guide mechanistic investigation.
Phase 2: Target Identification
Assuming the phenotypic screening points towards an anticancer effect, the next critical phase is to identify the molecular target(s) of this compound.
Experimental Protocol: Affinity-Based Proteomics for Target Identification
-
Synthesis of an Affinity Probe:
-
Objective: To create a tool for capturing the binding partners of this compound from cell lysates.
-
Methodology:
-
Synthesize a derivative of this compound with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an alkyne or azide for click chemistry).
-
Confirm that the modified compound retains its biological activity (e.g., cytotoxicity against MDA-MB-231 cells) to ensure the modification does not abrogate binding.
-
-
Causality and Self-Validation: If the probe is inactive, it suggests the modification interferes with target binding, and a different linker attachment point should be explored.
-
-
Affinity Pulldown and Mass Spectrometry:
-
Objective: To isolate and identify proteins that specifically bind to the compound.
-
Methodology:
-
Immobilize the affinity probe on a solid support (e.g., Sepharose beads).
-
Incubate the beads with lysate from a sensitive cell line (e.g., MDA-MB-231).
-
As a control, incubate a separate aliquot of lysate with beads that have not been functionalized or have been blocked with an excess of the free, unmodified this compound.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins.
-
Separate the eluted proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Causality and Self-Validation: True binding partners should be present in the sample from the affinity probe-treated beads but absent or significantly reduced in the control samples. The competition control (excess free compound) is the most stringent test for specificity.
-
Workflow Visualization: Target Identification via Affinity Proteomics
Caption: Workflow for identifying protein targets using an affinity probe.
Phase 3: Target Validation and Mechanistic Characterization
Once a list of potential targets is generated, they must be validated. Let's hypothesize that the affinity pulldown identified a key signaling protein, for example, a kinase like AKT1.
Experimental Protocol: Target Validation
-
Direct Binding Assays:
-
Objective: To confirm a direct interaction between this compound and the putative target protein.
-
Methodologies:
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction.
-
Surface Plasmon Resonance (SPR): Immobilize the recombinant target protein on a sensor chip and flow solutions of the compound over it to measure association and dissociation rates.
-
-
Causality and Self-Validation: A direct binding assay provides quantitative evidence of the interaction, independent of a complex cellular environment. A dose-dependent response is critical for validation.
-
-
Enzymatic Assays (if applicable):
-
Objective: To determine if the compound modulates the activity of the target enzyme.
-
Methodology (for a kinase like AKT1):
-
Use a commercially available kinase assay kit with recombinant AKT1, its substrate (e.g., a peptide derived from GSK3β), and ATP.
-
Incubate the enzyme with varying concentrations of this compound.
-
Measure the rate of substrate phosphorylation.
-
Determine the half-maximal inhibitory concentration (IC50) for enzyme activity.
-
-
Causality and Self-Validation: Demonstrating inhibition of the target's enzymatic activity directly links the binding event to a functional consequence.
-
-
Cellular Target Engagement Assays:
-
Objective: To confirm that the compound engages the target inside living cells.
-
Methodology (Cellular Thermal Shift Assay - CETSA):
-
Treat intact cells with the compound or a vehicle control.
-
Heat the cells across a range of temperatures.
-
Lyse the cells and separate soluble from aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein (e.g., AKT1) remaining at each temperature by Western blot.
-
-
Causality and Self-Validation: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This shift in the CETSA profile provides strong evidence of target engagement in a physiological context.
-
Hypothetical Signaling Pathway Visualization Let's assume our compound is an inhibitor of AKT1. The following diagram illustrates the potential downstream consequences.
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.
Part 3: Concluding Remarks and Future Directions
This guide has outlined a robust, multi-phased strategy for elucidating the mechanism of action of a novel compound, using this compound as a working example. By progressing from broad phenotypic screening to specific target identification and validation, researchers can build a compelling, evidence-based narrative of a compound's biological function. Each experimental phase is designed with internal controls and validation steps to ensure scientific rigor and trustworthiness. The true mechanism of this compound awaits discovery through the application of such systematic and logical scientific inquiry.
References
-
Al-Warhi, T., Sabt, A., El-Gamal, M., et al. (2022). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI. Available at: [Link]
-
Cooper, C., et al. (2017). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. American Society for Microbiology. Available at: [Link]
-
Hansen, K. B., et al. (2018). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences. Available at: [Link]
-
Synnovator. (2024). Unlocking Therapeutic Potential: The Role of 2-Amino-N-isopropylbenzenesulfonamide in Drug Discovery. Synnovator. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Available at: [Link]
-
Sathiya, S., et al. (2019). Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines. RASĀYAN Journal of Chemistry. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-3-chlorobenzamide. National Center for Biotechnology Information. Available at: [Link]
- Springer, C. J., & Jarman, M. (1994). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. Google Patents.
-
Hwang, T. L., et al. (2015). Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. Bioorganic & Medicinal Chemistry. Available at: [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed. Available at: [Link]
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- 6. Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
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- 9. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of 2-Amino-3-fluorobenzamide: A Technical Guide for Drug Discovery Professionals
Foreword: The Rationale for Investigating a Novel Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to overcoming existing therapeutic challenges such as drug resistance and off-target toxicity. The 2-aminobenzamide core is a well-established privileged scaffold, present in a variety of biologically active compounds. The strategic introduction of a fluorine atom at the 3-position of this core, yielding 2-Amino-3-fluorobenzamide, presents a compelling opportunity for the development of a new generation of targeted therapeutics. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the potential therapeutic applications of this compound, offering a roadmap for its exploration from hit-to-lead and beyond.
The 2-Aminobenzamide Scaffold: A Foundation of Diverse Bioactivity
The 2-aminobenzamide moiety is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Understanding the established roles of its analogs provides a strong basis for predicting the potential of this compound.
Anticancer Applications: PARP Inhibition and Beyond
A significant body of research highlights the utility of the aminobenzamide scaffold in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. For instance, derivatives of 3-aminobenzamide have been investigated for their ability to potentiate the efficacy of chemotherapy in cancer treatment by inhibiting PARP1.[1] The 2-aminobenzamide core, as a close structural relative, is a promising starting point for novel PARP inhibitors. The introduction of a fluorine atom could enhance binding affinity and selectivity for specific PARP family members.[2]
Beyond PARP inhibition, aminobenzamide derivatives have shown potential in targeting other cancer-related pathways. For example, 2-amino-3-chlorobenzoic acid, a halogenated analog, has demonstrated anticancer activity by targeting the PI3K/AKT signaling pathway.[3] This suggests that this compound could also exhibit multi-faceted anticancer effects.
Antimicrobial Potential: A Renewed Avenue of Exploration
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Derivatives of 2-aminobenzamide have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens.[4][5] Certain derivatives have shown excellent antifungal activity, even surpassing standard drugs in some cases.[4][5] The incorporation of a fluorine atom can often enhance the antimicrobial potency of a compound. Therefore, this compound warrants investigation as a potential lead for the development of new anti-infective agents.
Hypothetical Drug Discovery and Development Workflow for this compound
This section outlines a strategic and technically sound workflow for elucidating the therapeutic potential of this compound.
Caption: A hypothetical drug discovery workflow for this compound.
Phase 1: Target Identification and Validation
The initial step is to understand the biological targets of this compound.
Experimental Protocol: Broad-Spectrum Bioactivity Profiling
-
Objective: To perform an unbiased screen to identify the potential therapeutic areas for this compound.
-
Methodology:
-
Anticancer Screening: Utilize a panel of diverse cancer cell lines (e.g., NCI-60 panel) to assess the compound's cytotoxic and cytostatic effects.
-
Antimicrobial Screening: Test the compound against a panel of clinically relevant bacteria (Gram-positive and Gram-negative) and fungi using minimum inhibitory concentration (MIC) assays.
-
Kinase Profiling: Screen against a broad panel of kinases to identify potential inhibitory activity, given that many signaling pathways are regulated by kinases.
-
-
Causality: A broad initial screen is crucial to avoid premature focus on a single, potentially incorrect, hypothesis. The results will guide the subsequent, more focused, target identification efforts.
Experimental Protocol: Target Deconvolution using Affinity Chromatography
-
Objective: To identify the direct binding partners of this compound within the proteome.
-
Methodology:
-
Synthesize a derivative of this compound with a linker for immobilization on a solid support (e.g., sepharose beads).
-
Incubate the affinity matrix with cell lysates from a responsive cell line identified in the initial screen.
-
Wash away non-specific binders and elute the specifically bound proteins.
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
-
Self-Validation: A control experiment using a structurally similar but inactive analog (if available) or beads without the compound should be run in parallel to differentiate true binders from non-specific interactions.
Phase 2: Lead Generation and Optimization
Once a validated target is identified, the focus shifts to developing potent and selective inhibitors.
Experimental Protocol: High-Throughput Screening (HTS) Assay Development
-
Objective: To establish a robust and scalable assay to screen for modulators of the validated target.
-
Methodology (Example for a Kinase Target):
-
Develop a biochemical assay (e.g., LanthaScreen®, HTRF®) to measure the enzymatic activity of the purified kinase.
-
Optimize assay conditions (enzyme and substrate concentrations, incubation time) for a Z'-factor > 0.5.
-
Perform a pilot screen with a small library of known kinase inhibitors to validate the assay's ability to identify hits.
-
-
Causality: A well-validated HTS assay is the cornerstone of a successful lead generation campaign, ensuring the reliable identification of true positive hits.
Data Presentation: Structure-Activity Relationship (SAR) Table
| Compound ID | R1-Substitution | R2-Substitution | IC50 (nM) vs. Target X | Cell-based Potency (EC50, nM) |
| 2-AFB | -H | -F | 5,000 | 10,000 |
| Analog-1 | -CH3 | -F | 2,500 | 5,000 |
| Analog-2 | -H | -Cl | 4,000 | 8,000 |
| Analog-3 | -OCH3 | -F | 1,000 | 2,000 |
This is a hypothetical table illustrating how SAR data would be presented.
Phase 3: Preclinical Development
Promising lead compounds will advance to in vivo testing and safety assessment.
Experimental Protocol: In Vivo Efficacy in a Xenograft Model (Anticancer)
-
Objective: To evaluate the antitumor activity of a lead compound in a relevant animal model.
-
Methodology:
-
Implant human cancer cells (identified as sensitive in vitro) subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize mice into vehicle control and treatment groups.
-
Administer the lead compound via an appropriate route (e.g., oral, intraperitoneal) at various doses.
-
Monitor tumor growth, body weight, and overall animal health.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Trustworthiness: The inclusion of a positive control (a clinically approved drug for the specific cancer type) is essential for validating the experimental model and providing a benchmark for the efficacy of the test compound.
Potential Mechanisms of Action: A Forward Look
Based on the activities of its analogs, several potential mechanisms of action for this compound can be postulated.
Caption: Postulated mechanisms of action for this compound.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with significant therapeutic potential. Drawing on the established bioactivities of the broader 2-aminobenzamide class, a clear path for its investigation in oncology and infectious diseases can be envisioned. The strategic incorporation of fluorine is anticipated to bestow favorable pharmacological properties, potentially leading to the development of best-in-class therapeutics. The systematic and rigorous application of the outlined drug discovery workflow will be critical in unlocking the full potential of this intriguing molecule. Further research should focus on a comprehensive initial biological characterization to guide its development towards the most promising therapeutic applications.
References
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Al-Warhi, T., et al. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Molecules, 28(13), 5085. [Link]
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Hansen, K. B., et al. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 14, 738996. [Link]
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Daglıoğlu, C., et al. (2025). 3-Aminobenzamide-linked Multifunctional Nanoparticles: A Potent Strategy for Modulating PARP1 in Cervical Cancer Cells. Biological Trace Element Research. [Link]
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Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 20(8), 13656-13676. [Link]
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Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]
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Thummathong, B., et al. (2023). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Heliyon, 9(10), e20349. [Link]
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The Ascendancy of 2-Amino-3-fluorobenzamide Scaffolds in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. Within this landscape, the 2-amino-3-fluorobenzamide scaffold has emerged as a privileged motif, particularly in the development of targeted cancer therapies. This guide provides a comprehensive analysis of this scaffold, elucidating its synthesis, key biological targets, structure-activity relationships (SAR), and the underlying mechanisms of action that drive its therapeutic potential. With a primary focus on its role in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, this document serves as a technical resource for researchers and drug development professionals, offering detailed experimental protocols and field-proven insights to accelerate innovation in this promising area.
Introduction: The Strategic Value of the Fluorinated Aminobenzamide Core
The 2-aminobenzamide core is a well-established pharmacophore, capable of forming crucial hydrogen bond interactions with a variety of enzymatic targets. The introduction of a fluorine atom at the 3-position of the phenyl ring is a nuanced yet impactful modification. Fluorine's high electronegativity and small size allow it to act as a bioisostere of a hydrogen atom while profoundly influencing the molecule's electronic properties.[1] This substitution can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and modulate the pKa of the adjacent amino group, thereby altering its bioavailability and target engagement.
Historically, the parent 2-aminobenzamide structure was recognized for its ability to mimic the nicotinamide portion of the NAD+ cofactor, leading to the exploration of its derivatives as inhibitors of NAD+-dependent enzymes.[2] This foundational understanding paved the way for the development of highly potent and selective inhibitors targeting enzymes critical to disease pathogenesis, most notably PARP in the context of oncology.
Synthetic Strategies for this compound and its Derivatives
The successful exploration of the this compound scaffold is contingent on robust and flexible synthetic routes that allow for the facile introduction of diversity.
Synthesis of the Core Scaffold
A common and efficient method for the synthesis of the this compound core begins with commercially available 2-amino-3-fluorobenzoic acid. The following protocol outlines a standard amidation procedure.
Experimental Protocol: Synthesis of this compound
-
Activation of the Carboxylic Acid: To a solution of 2-amino-3-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) in the presence of a base like Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amidation: Introduce a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride (1.5 eq) with an additional equivalent of base, to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Derivatization Strategies
The versatility of the this compound scaffold lies in its two primary points for chemical modification: the 2-amino group and the benzamide nitrogen.
-
Acylation of the 2-Amino Group: The 2-amino group can be readily acylated with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to introduce diverse side chains. These modifications are crucial for extending into and interacting with specific pockets of the target enzyme.
-
Substitution on the Benzamide Nitrogen: While less common for PARP inhibitors where the primary amide is often crucial for activity, derivatization at this position with alkyl or aryl groups can be explored for other targets or to modulate physicochemical properties.
The following diagram illustrates the key points of diversification on the scaffold.
Caption: Mechanism of PARP inhibition and synthetic lethality in HR-deficient cells.
The Principle of Synthetic Lethality
In normal cells, the DSBs generated by PARP trapping can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic instability and ultimately cell death. This concept, known as synthetic lethality, forms the basis for the clinical success of PARP inhibitors in treating BRCA-mutated cancers of the ovary, breast, prostate, and pancreas.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent PARP inhibition.
| Compound ID | R Group (at 2-amino position) | PARP-1 IC50 (nM) | Notes |
| 1a | Hydrogen | >10,000 | The unsubstituted core is inactive. |
| 1b | Acetyl | 500 | Simple acylation confers moderate activity. |
| 1c | 4-Fluorobenzoyl | 85 | Aryl groups enhance potency through pi-stacking interactions. |
| 1d | 4-(Piperidin-1-yl)benzoyl | 5.2 | Introduction of a basic nitrogen often improves potency and solubility. |
| 1e | 4-(4-Methylpiperazin-1-yl)benzoyl | 1.8 | The N-methylpiperazine motif is a common feature in potent PARP inhibitors, likely engaging with solvent-exposed regions. |
Note: The data presented in this table is a representative summary synthesized from publicly available medicinal chemistry literature on 2-aminobenzamide PARP inhibitors and is intended for illustrative purposes.
Key SAR Insights:
-
The Primary Amide: The -CONH2 group is critical, forming a bidentate hydrogen bond with Glycine and Serine residues in the PARP active site.
-
The 2-Amino Linker: An acyl linker is generally preferred over an alkyl linker.
-
The Terminal Group (R): A large, often aromatic or heteroaromatic group is required to occupy a hydrophobic pocket. The inclusion of basic amines, such as piperazine, frequently enhances activity and improves physicochemical properties. [3]* The 3-Fluoro Group: The fluorine atom contributes to a favorable conformation and electronic profile for optimal binding.
Therapeutic Applications & Future Directions
The primary therapeutic application of this compound derivatives is in oncology , specifically as PARP inhibitors for cancers with HR deficiencies. However, the scaffold's utility is not limited to this target class.
Kinase Inhibition
The 2-aminobenzamide scaffold has also been explored for the development of kinase inhibitors. For instance, derivatives have shown activity against IKK-α and IKK-β kinases, which are involved in inflammatory signaling pathways. [4]Further exploration in this area could lead to the development of novel anti-inflammatory or anti-cancer agents targeting specific kinases.
Future Directions
-
Next-Generation PARP Inhibitors: The development of inhibitors that can overcome resistance mechanisms is a key area of research. This may involve designing molecules that are more effective at trapping PARP or that have activity against mutated forms of the enzyme.
-
Targeting Other DNA Damage Response Proteins: The success of PARP inhibitors has spurred interest in targeting other components of the DDR pathway. The this compound scaffold could serve as a starting point for the design of inhibitors against other NAD+-dependent enzymes involved in DNA repair.
-
Bioisosteric Replacement: Replacing the benzamide moiety with other hydrogen-bonding groups, such as 1,2,3-triazoles or oxadiazoles, could lead to novel compounds with improved pharmacokinetic properties. [5][6]
Experimental Protocols for In Vitro Evaluation
PARP-1 Inhibition Assay (Homogeneous, Fluorescence-Based)
This protocol provides a method for determining the IC50 of a test compound against PARP-1.
Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is detected by the addition of a streptavidin-conjugated fluorophore.
Materials:
-
Recombinant Human PARP-1 enzyme
-
Histone H1
-
NAD+
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-Europium conjugate
-
384-well assay plates (black, low-volume)
-
Test compound (serially diluted in DMSO)
Procedure:
-
Compound Plating: Add 100 nL of serially diluted test compound to the wells of a 384-well plate. Include controls for 100% inhibition (e.g., a known potent PARP inhibitor like Olaparib) and 0% inhibition (DMSO vehicle).
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing PARP-1 enzyme, Histone H1, and activated DNA in assay buffer to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of a solution containing NAD+ and biotinylated NAD+ in assay buffer to initiate the PARylation reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 5 µL of a solution containing the Streptavidin-Europium conjugate in a detection buffer (containing EDTA to stop the reaction).
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a suitable time-resolved fluorescence (TRF) plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification. [7][8] Procedure:
-
Cell Plating: Seed cells (e.g., a BRCA-deficient cancer cell line) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. [9]2. Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. [7]4. Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The this compound scaffold represents a highly successful and versatile platform in medicinal chemistry. Its role in the development of potent and selective PARP inhibitors has already had a significant impact on the treatment of certain cancers, validating the power of structure-based drug design and the strategic use of fluorine. The continued exploration of this scaffold, through the synthesis of new derivatives and its application to other biological targets, promises to yield the next generation of targeted therapies. This guide provides a solid foundation of the chemistry, biology, and practical methodologies associated with this important chemical series, empowering researchers to build upon its successes and address new therapeutic challenges.
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The Strategic Role of Fluorine in the Bioactivity of 2-Amino-3-fluorobenzamide Derivatives: A Technical Guide
Introduction: The Understated Power of a Single Atom
In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine. Its strategic incorporation into small molecules can dramatically alter key physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeation, and binding affinity.[1][2][3] While seemingly a subtle modification, the substitution of a hydrogen atom with fluorine can be the pivotal factor that transforms a promising lead compound into a successful therapeutic agent.[4] This guide delves into the specific and crucial role of the fluorine atom within the 2-Amino-3-fluorobenzamide scaffold. Though primarily a synthetic intermediate, this molecule serves as a critical building block for a class of highly potent therapeutics, most notably Poly (ADP-ribose) polymerase (PARP) inhibitors. By examining the journey of this scaffold from a chemical precursor to a key component of targeted cancer therapies like Olaparib, we can fully appreciate the multifaceted contributions of its strategically placed fluorine atom.
Part 1: Deconstructing the Scaffold - The Benzamide Core and the Fluorine Advantage
The bioactivity of compounds derived from this compound stems from two core features: the inherent pharmacophoric nature of the aminobenzamide group and the unique modulatory effects of the ortho-fluoro substituent.
The Aminobenzamide Pharmacophore: A Master of Mimicry
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes central to cellular processes like DNA repair and programmed cell death.[5] PARP1, in particular, plays a critical role in detecting single-strand DNA breaks.[6] Upon detection, it binds to the damaged DNA and synthesizes chains of poly (ADP-ribose) (PAR) using nicotinamide adenine dinucleotide (NAD+) as a substrate.[6][7] These PAR chains act as a signal to recruit other DNA repair proteins.[8]
The genius of the aminobenzamide scaffold, including derivatives like 3-aminobenzamide (3-AB), lies in its ability to act as a competitive inhibitor by mimicking the nicotinamide portion of the NAD+ cofactor.[9] This mimicry allows it to occupy the NAD+ binding site on the PARP enzyme, blocking its catalytic activity and preventing the synthesis of PAR chains.[8] This disruption of the DNA repair process is the foundational mechanism of action for PARP inhibitors.[10]
Caption: Structural mimicry between the aminobenzamide core and NAD+.
The Fluorine Factor: More Than Just a Decoration
The introduction of a fluorine atom at the 3-position (ortho to the amino group) of the benzamide ring is a deliberate and highly strategic decision in drug design, imparting several key advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond can effectively block oxidative metabolism by cytochrome P450 enzymes, increasing the drug's half-life and bioavailability.[1][11]
-
Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[12] Placing it ortho to the amino group significantly reduces the basicity (pKa) of the amine. This alteration in ionization state can be critical for optimizing cell membrane permeability and avoiding off-target interactions.
-
Conformational Control: The presence of a fluorine atom can influence the molecule's preferred conformation through steric and electronic effects, such as the gauche effect.[12][13] This can "pre-organize" the molecule into a shape that is more favorable for binding to the target protein's active site, thereby increasing potency.[14]
-
Improved Binding Affinity: The polarized C-F bond can participate in favorable dipole-dipole or electrostatic interactions with amino acid residues within the PARP active site, contributing directly to a stronger binding affinity.[14]
Part 2: A Case Study in Action - The Role in PARP Inhibitor Olaparib
The clinical success of Olaparib, a PARP inhibitor used to treat certain types of cancers (e.g., those with BRCA1/2 mutations), provides a quintessential example of the this compound scaffold's utility.[15][16] In these cancers, the homologous recombination (HR) pathway for repairing DNA double-strand breaks is already compromised. By inhibiting PARP's single-strand break repair mechanism, Olaparib leads to an accumulation of unrepaired single-strand breaks, which then collapse replication forks and create double-strand breaks.[10] The cell, unable to repair these double-strand breaks due to its faulty HR pathway, undergoes cell death—a concept known as synthetic lethality.
While the core aminobenzamide provides the primary pharmacophore for NAD+ competition, the 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid intermediate, derived from this compound, is crucial. The fluorine atom in this context is believed to contribute to the overall potency and favorable pharmacokinetic profile of Olaparib through the mechanisms described above.
| Property Influenced by Fluorine | Consequence for Bioactivity |
| Metabolic Stability | Increased drug exposure and duration of action |
| pKa of Ortho-Amine | Optimized membrane permeability and target engagement |
| Molecular Conformation | Enhanced binding affinity for the PARP active site |
| Binding Interactions | Increased potency and selectivity |
Part 3: Experimental Validation - Protocols for Assessing Bioactivity
The evaluation of compounds derived from this compound requires robust and validated assays. As a Senior Application Scientist, the rationale behind each step is as critical as the execution itself.
Protocol 1: In Vitro PARP1 Enzymatic Activity Assay (Chemiluminescent)
This assay directly measures the ability of a test compound to inhibit the enzymatic function of purified PARP1.
Rationale: This is a primary, target-based assay to confirm direct inhibition of PARP1. A chemiluminescent format offers high sensitivity and a wide dynamic range. Histone-coated plates provide the necessary substrate for PARylation, mimicking the in-vivo context.
Step-by-Step Methodology:
-
Plate Preparation: Use a 384-well plate pre-coated with histone proteins. This serves as the substrate for PARP1-mediated PARylation.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., an Olaparib derivative) in 1x PARP Assay Buffer. Include a known inhibitor (e.g., Olaparib) as a positive control and a "no inhibitor" (vehicle, e.g., DMSO) control.
-
Inhibitor Incubation: Add 5 µL of the diluted test compounds and controls to the appropriate wells.
-
Substrate Addition: Add 10 µL of the PARP Substrate Mixture (containing biotinylated NAD+) to all wells.
-
Reaction Initiation: Add 10 µL of diluted PARP1 enzyme (e.g., 0.33 ng/µL) to all wells except the "Blank" wells. To the "Blank" wells, add 10 µL of 1x PARP Assay Buffer.[17]
-
Incubation: Incubate the plate at room temperature for 1 hour with gentle agitation.[17] This allows the enzymatic reaction to proceed.
-
Washing: Wash the plate three times with 100 µL/well of PBST buffer to remove unbound reagents.[17]
-
Detection: Add 25 µL of Streptavidin-HRP diluted in a blocking buffer to each well and incubate for 30 minutes. This binds to the biotinylated PAR chains formed on the histones.
-
Signal Generation: After another wash step, add a chemiluminescent HRP substrate. The intensity of the light produced is directly proportional to the amount of PARylation (i.e., PARP1 activity).
-
Data Analysis: Read the luminescence on a plate reader. Calculate the percent inhibition relative to the "no inhibitor" control and determine the IC50 value for the test compound.
Caption: Workflow for a PARP1 chemiluminescent enzymatic assay.
Protocol 2: Cell-Based PARylation Assay (ELISA)
This assay measures the overall level of PARylation within cells, providing insight into a compound's ability to penetrate cell membranes and inhibit PARP activity in a more biologically relevant context.
Rationale: Moving from a purified enzyme to a whole-cell system is a critical step to validate a compound's efficacy. This assay accounts for cell permeability, efflux, and intracellular metabolism. Inducing DNA damage (e.g., with H₂O₂) is necessary to robustly activate cellular PARP enzymes.
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., a relevant cancer cell line like HCC1937) in a 96-well plate and grow to desired confluency.
-
Compound Treatment: Treat cells with various concentrations of the test compound for 1-2 hours.[18] This pre-incubation allows the compound to enter the cells and engage the target.
-
Induce DNA Damage: Add a DNA-damaging agent (e.g., H₂O₂) to the media for 15-30 minutes to stimulate PARP activity. Include an undamaged control.
-
Cell Lysis: Aspirate the media and lyse the cells using a suitable lysis buffer to release intracellular proteins.
-
ELISA Procedure:
-
Add the cell lysates to a 96-well plate pre-coated with an anti-PAR binding reagent.[19]
-
Incubate to allow the capture of PARylated proteins from the lysate.[19]
-
Wash the plate to remove unbound cellular components.
-
Add a primary anti-PAR detection antibody, followed by a secondary HRP-conjugated antibody.[19]
-
Add a chemiluminescent or colorimetric HRP substrate and read the signal on a plate reader.[19]
-
-
Data Analysis: Normalize the signal to the DNA-damaged, no-inhibitor control. Calculate the IC50 value, representing the concentration at which the compound inhibits cellular PARylation by 50%.
Part 4: Synthetic Considerations
The this compound scaffold is not just theoretically important; it is a practical starting point in multi-step syntheses. A representative route to a key PARP inhibitor intermediate demonstrates its utility.
Caption: Simplified synthetic pathway utilizing the core scaffold.
The synthesis of Olaparib, for instance, involves coupling a key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, with 1-(cyclopropylcarbonyl)piperazine.[20] The initial steps to generate the fluorinated benzoyl moiety rely on precursors like this compound, making it an indispensable starting material.
Conclusion
The bioactivity associated with the this compound scaffold is a powerful illustration of rational drug design. The aminobenzamide core provides the essential pharmacophore for target engagement, acting as a clever mimic of the natural NAD+ substrate for PARP enzymes. However, it is the strategic placement of the fluorine atom that elevates the scaffold's utility. By enhancing metabolic stability, modulating electronic properties for better permeability and binding, and enforcing a favorable binding conformation, the fluorine atom is a critical contributor to the potency and drug-like properties of the final therapeutic agents. This in-depth analysis underscores that in medicinal chemistry, even the smallest atomic substitution can be the key to unlocking significant therapeutic potential.
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MDPI. (2023). Poly (ADP-Ribose) Polymerase Inhibitor Olaparib-Resistant BRCA1-Mutant Ovarian Cancer Cells Demonstrate Differential Sensitivity to PARP Inhibitor Rechallenge. Cancers, 15(22), 5395. [Link]
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ResearchGate. (2013). Synthesis of Olaparib Derivatives and Their Antitumor Activities. ResearchGate. [Link]
-
MDPI. (2023). Co-Inhibition of PARP and STAT3 as a Promising Approach for Triple-Negative Breast Cancer. Cancers, 15(13), 3491. [Link]
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NMN.com. (2021). What is NAD⁺? | Nicotinamide Adenine Dinucleotide. NMN.com. [Link]
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Schiewer, M. J., & Knudsen, K. E. (2022). Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors. Cancers, 14(12), 2898. [Link]
-
Bio-Connect. (2023). Biochemical and cell-based assays to interrogate ADP-ribosylation. Bio-Connect. [Link]
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Red-Horse, K., et al. (2020). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Amino Acids, 52(10-12), 1463-1478. [Link]
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Chatterjee, I., & Roy, D. (2020). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry, 22(14), 4547-4551. [Link]
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Smirnov, A., et al. (2017). Intrinsic Thermodynamics and Structures of 2,4- and 3,4-Substituted Fluorinated Benzenesulfonamides Binding to Carbonic Anhydrases. Chemistry – A European Journal, 23(4), 847-858. [Link]
-
SignalChem. Nicotinamide Adenine Dinucleotide (NAD). SignalChem. [Link]
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Study.com. (2021). Nicotinamide Adenine Dinucleotide | NAD+ Structure & Functions. Study.com. [Link]
-
ResearchGate. (2012). Olaparib stabilizes PARP1–DNA complexes that are more toxic than unrepaired SSBs. ResearchGate. [Link]
-
Assay-Protocol.com. PARP. Assay-Protocol.com. [Link]
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- 5. Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: 2-Amino-3-fluorobenzamide as a Modular Scaffold in Drug Discovery
[1]
Executive Summary
2-Amino-3-fluorobenzamide (CAS: 328-31-4) is a specialized anthranilamide derivative serving as a critical linchpin in the synthesis of fused heterocycles, particularly 8-fluoroquinazolin-4(3H)-ones .[1][2] Its structural value lies in the strategic placement of the fluorine atom at the C3 position (ortho to the aniline nitrogen).[2] This substitution pattern serves two primary functions in medicinal chemistry: it modulates the pKa of the adjacent amine (reducing nucleophilicity while maintaining H-bond donor capability) and blocks metabolic oxidation at the equivalent position in the final drug scaffold—a common liability in non-fluorinated analogues.[2]
This guide details the physicochemical properties, validated synthetic protocols for cyclization, and the structure-activity relationship (SAR) logic driving its use in Poly (ADP-ribose) polymerase (PARP) inhibitor development.[1]
Part 1: Structural & Electronic Profile
The utility of this compound extends beyond simple connectivity.[2] The fluorine atom exerts significant electronic influence on the reactive centers.[2]
Electronic Modulation
-
Aniline Nucleophilicity: The highly electronegative fluorine atom (inductive effect,
) at the C3 position pulls electron density away from the C2-amino group.[2] This lowers the pKa of the aniline nitrogen compared to the non-fluorinated parent (anthranilamide).[2] -
Intramolecular Interactions: The proximity of the C3-fluorine to the C2-amino hydrogens creates a potential for a weak intramolecular electrostatic interaction (N-H[2]···F), which can pre-organize the molecule for cyclization but may also reduce the availability of the lone pair for initial nucleophilic attack.[2]
Regiochemical Mapping
It is critical to track the fluorine atom during heterocycle formation.[2] In the standard synthesis of quinazolinones, the C3-fluorine of the benzamide becomes the C8-fluorine of the quinazolinone system.[2]
| Starting Material Position | Functional Group | Quinazolinone Position | Role in Scaffold |
| C1 | Amide (-CONH₂) | C4 / N3 | Carbonyl core / H-bond donor |
| C2 | Amine (-NH₂) | N1 | Pyrimidine ring closure |
| C3 | Fluorine (-F) | C8 | Metabolic blocker / Electronic tuner |
Part 2: Primary Reactivity & Synthetic Protocols[1]
The most high-value transformation of this building block is the cyclocondensation to form the quinazolinone core.[2] Two primary routes are dominant: the Orthoester Method (Method A) and the Oxidative Cyclization Method (Method B).[2]
Method A: One-Pot Cyclization with Triethyl Orthoformate (TEOF)
This is the industry-standard route for generating the unsubstituted C2-position or introducing C2-alkyl groups.[2] It is preferred for its atom economy and ease of purification.[2]
Target Molecule: 8-Fluoroquinazolin-4(3H)-one[1][2]
Protocol
-
Reagents:
-
Setup:
-
Reaction:
-
Charge the amide and catalyst into the TEOF.[2]
-
Heat to reflux (approx. 146°C) for 4–6 hours.
-
Self-Validation Check: The reaction mixture should transition from a suspension to a clear solution as the amide reacts, followed potentially by the precipitation of the product if solubility is low at reflux.[2] Monitor by TLC (System: 5% MeOH in DCM). The starting material (lower R_f, often fluorescent blue) should disappear.[1][2]
-
-
Workup:
-
Purification: Recrystallization from Ethanol/DMF mixtures.[2]
Method B: Condensation with Aldehydes (Oxidative Cyclization)
Used when a specific aryl substituent is required at the C2 position (common in kinase inhibitors).[1][2]
Target Molecule: 2-Aryl-8-fluoroquinazolin-4(3H)-one[1]
Protocol
Part 3: Visualization of Synthetic Pathways
The following diagram illustrates the divergence of the this compound scaffold into varying heterocyclic systems.
Figure 1: Synthetic divergence of this compound into functionalized quinazolinone scaffolds.
Part 4: Medicinal Chemistry Application (PARP Inhibitors)[1]
The 8-fluoroquinazolinone core is a privileged scaffold in the design of PARP inhibitors (e.g., analogues of Rucaparib or Olaparib).[2]
The Role of the 8-Fluoro Substituent
In the binding pocket of PARP-1/2, the inhibitor mimics the nicotinamide moiety of NAD+.[2]
-
Metabolic Stability: The C8 position of the quinazolinone ring is electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[2] Substituting hydrogen with fluorine blocks this site due to the strength of the C-F bond.[2]
-
Electronic Tuning: The fluorine atom reduces the electron density of the aromatic ring, which can enhance
-stacking interactions with tyrosine residues (e.g., Tyr1224 in PARP-1) in the active site.[2]
Structure-Activity Relationship (SAR) Diagram[1]
Figure 2: SAR logic for 8-fluoroquinazolinone-based PARP inhibitors.
Part 5: Handling and Stability
-
Physical State: Typically an off-white to beige powder.[2]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). While the amide is relatively stable, the aniline moiety is susceptible to slow oxidation (browning) upon extended exposure to air and light.[2]
-
Solubility: Soluble in DMSO, DMF, and hot alcohols (Ethanol/Methanol).[1] Sparingly soluble in water and non-polar solvents (Hexanes).[2]
-
Safety: Treat as a potential irritant.[2] Standard PPE (gloves, goggles, lab coat) is required.[1] No specific acute toxicity data is widely reported, but as an aniline derivative, potential genotoxicity should be assumed until proven otherwise.[1]
References
-
Synthesis of Quinazolinones via Orthoesters
-
PARP Inhibitor Design & SAR
-
One-Pot Reactions of Triethyl Orthoformate
-
Fluorine Effects in Anilines
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- 2. afit.edu [afit.edu]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. mdpi.com [mdpi.com]
- 5. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedpharmajournal.org [biomedpharmajournal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Amino-2-fluorobenzamide: A Versatile Scaffold in Modern Medicinal Chemistry
Executive Summary: This guide provides a comprehensive technical review of 3-Amino-2-fluorobenzamide (CAS 1369948-83-3), a fluorinated aromatic building block with significant potential in drug discovery. We delve into its synthesis, starting from its precursor 2-Amino-3-fluorobenzoic acid, providing detailed, field-proven experimental protocols. The document further explores the compound's physicochemical properties, detailed spectroscopic analysis, and core reactivity. Critically, we position 3-Amino-2-fluorobenzamide not as a simple intermediate, but as a strategic scaffold. Its true value is illuminated through an analysis of its application in the logical design of high-value therapeutic agents, particularly kinase inhibitors, drawing parallels with established pharmacophores and explaining the mechanistic role of its constituent functional groups in modern drug design.
Introduction: The 3-Amino-2-fluorobenzamide Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and the utilization of validated pharmacophores are cornerstones of rational design.[1][2] 3-Amino-2-fluorobenzamide emerges as a molecule of interest, embodying both of these principles. It is a member of the aminobenzamide class of compounds, a scaffold known to be a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair.[3]
It is important to clarify a point of nomenclature. While the user request specified "2-Amino-3-fluorobenzamide," a thorough review of chemical databases indicates that the commonly available compound under CAS Number 1369948-83-3 is 3-Amino-2-fluorobenzamide . This guide will focus on this specific, commercially available isomer.
This molecule is more than a simple synthetic intermediate; it is a versatile scaffold featuring three key points of chemical diversity:
-
The Aryl Amine (-NH2): A nucleophilic site amenable to a wide array of reactions, including acylation, sulfonylation, and participation in building heterocyclic ring systems.
-
The Primary Amide (-CONH2): A classic hydrogen bond donor and acceptor, crucial for molecular recognition at enzyme active sites.
-
The Fluoro-Substituted Benzene Ring: The fluorine atom at the 2-position acts as a powerful modulator of the molecule's electronic and metabolic properties. It can increase binding affinity through favorable electrostatic interactions and block sites of metabolic oxidation, thereby improving pharmacokinetic profiles.[1]
This guide will provide researchers and drug development professionals with the foundational knowledge to effectively utilize this valuable building block.
Physicochemical and Structural Properties
The fundamental properties of 3-Amino-2-fluorobenzamide are summarized below. These data are critical for planning synthetic transformations, formulation, and interpreting analytical results.
| Property | Value | Source(s) |
| CAS Number | 1369948-83-3 | [4][5] |
| Molecular Formula | C₇H₇FN₂O | [4][5] |
| Molecular Weight | 154.14 g/mol | [4] |
| Physical Form | Solid | [5] |
| Purity (Typical) | 95-98% | [5][6] |
| Storage Conditions | 2-8°C, Sealed in dry, Keep in dark place | [7] |
| SMILES | NC(=O)c1cccc(N)c1F | [6] |
| InChI Key | ILKBRROLHNYTQT-UHFFFAOYSA-N | [7] |
Synthesis and Manufacturing Workflow
The synthesis of 3-Amino-2-fluorobenzamide is logically achieved through a two-step process: the preparation of its carboxylic acid precursor followed by amidation. This workflow ensures high yields and purity, utilizing well-established and scalable chemical transformations.
Synthesis of Precursor: 2-Amino-3-fluorobenzoic Acid
The most reliable route to the precursor, 2-Amino-3-fluorobenzoic acid, begins with 2-fluoroaniline (also known as 2-fluoroaminobenzene). The process involves a Sandmeyer-type reaction to form an isatin intermediate, which is then oxidatively cleaved. This multi-step synthesis has been optimized to produce high yields without the need for chromatographic purification.
Protocol 1: Synthesis of 2-Amino-3-fluorobenzoic Acid
This protocol is adapted from a robust procedure published in Organic Syntheses. It proceeds in three stages from 2-fluoroaniline.
Step A: Synthesis of N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide
-
Prepare "Solution A" in a 2-L three-necked flask equipped with a mechanical stirrer, condenser, and thermometer by charging hydroxylamine hydrochloride (62.0 g, 0.89 mol), anhydrous sodium sulfate (256.7 g, 1.80 mol), 2,2,2-trichloro-1-ethoxyethanol (79.5 g, 0.41 mol), and 1125 mL of water. Heat to ~40°C to aid dissolution.
-
Prepare "Solution B" by slowly adding 2-fluoroaniline (30 g, 0.27 mol) to a vigorously stirred mixture of 150 mL of water and 75 mL of concentrated hydrochloric acid.
-
Add Solution B to Solution A in one portion. Heat the combined mixture to reflux with vigorous stirring. A white precipitate will form within minutes.[5]
-
After refluxing for 2 minutes, remove the heat source and cool the flask rapidly in an ice bath to room temperature.
-
Allow the mixture to stand at room temperature for 60 hours to ensure complete precipitation.
-
Collect the precipitate by filtration, wash thoroughly with ice-cold water, and dry over P₄O₁₀ to yield the product (approx. 86% yield).[5]
Step B: Synthesis of 7-Fluoroisatin
-
In a flask equipped for vigorous stirring, charge 100 mL of concentrated sulfuric acid and cool to 10°C.
-
Slowly add the N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide (from Step A) in portions, ensuring the temperature does not exceed 40°C.
-
Once the addition is complete, heat the mixture to 80°C and hold for 10 minutes.
-
Carefully pour the hot reaction mixture onto 500 g of crushed ice with stirring.
-
Collect the resulting orange-red precipitate by filtration, wash with cold water until the filtrate is neutral, and dry to obtain 7-Fluoroisatin.
Step C: Oxidative Cleavage to 2-Amino-3-fluorobenzoic acid
-
Suspend the 7-Fluoroisatin (from Step B, ~19.3 g) in 197 mL of 10N sodium hydroxide solution and heat to 70°C with stirring.
-
Carefully add 30% hydrogen peroxide (36.5 mL) dropwise over 20 minutes. The reaction is exothermic; maintain the temperature around 70-80°C.
-
After the addition, heat the mixture to 80°C for 10 minutes, then cool to room temperature.
-
Dilute the mixture with 200 mL of water and adjust the pH to 1 by adding concentrated hydrochloric acid, keeping the temperature below 20°C.
-
Stir the resulting slurry for 90 minutes, collect the product by vacuum filtration, wash with iced water, and dry under reduced pressure at 70°C to obtain 2-Amino-3-fluorobenzoic acid.[4]
Amidation to 3-Amino-2-fluorobenzamide
The conversion of a carboxylic acid to a primary amide is a fundamental organic transformation. This typically involves activating the carboxylic acid, followed by reaction with an ammonia source. A common and effective method is to convert the acid to an acyl chloride or to use a peptide coupling agent.
Protocol 2: Proposed Synthesis of 3-Amino-2-fluorobenzamide
This proposed protocol is based on standard, reliable amidation methodologies.
-
Acid Activation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend 2-Amino-3-fluorobenzoic acid (10 g, 64.5 mmol) in anhydrous dichloromethane (DCM, 200 mL).
-
Add oxalyl chloride (6.2 mL, 71 mmol, 1.1 eq) dropwise at 0°C, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 3-4 drops).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
Once the formation of the acyl chloride is complete, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM.
-
Amidation: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF, 150 mL) and cool to 0°C.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M ammonia in isopropanol, 40 mL, 80 mmol, ~1.2 eq) dropwise.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Work-up and Purification: Quench the reaction by adding water (100 mL). Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) to afford pure 3-Amino-2-fluorobenzamide.
Workflow Visualization
The overall synthetic pathway from a common starting material to the final product is a logical and scalable process.
Caption: Synthetic workflow for 3-Amino-2-fluorobenzamide.
Spectroscopic & Reactivity Analysis
Key Reactive Sites
The molecule's utility stems from the distinct reactivity of its functional groups. The 3-amino group is a potent nucleophile and can be readily acylated, alkylated, or used as a handle for building larger heterocyclic systems. The 2-fluoro substituent acts as an ortho-directing group and can influence the regioselectivity of further electrophilic aromatic substitution, although the ring is already electron-rich due to the amino group.
Predicted Spectroscopic Data
¹H NMR Spectroscopy (Predicted, in DMSO-d₆):
-
Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (~6.5-7.5 ppm). They will exhibit complex splitting patterns due to coupling with each other and with the neighboring ¹⁹F atom.
-
Amide Protons (-CONH₂): Two broad singlets, often observed between 7.0-8.0 ppm. Their chemical shift is concentration-dependent.
-
Amine Protons (-NH₂): A broad singlet, typically appearing further upfield than the amide protons, around 5.0-6.0 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically in the range of 165-170 ppm.
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~110-160 ppm). The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Other carbons will show smaller two- and three-bond couplings to fluorine.
Infrared (IR) Spectroscopy (Predicted, KBr pellet):
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance | Reference |
|---|---|---|---|
| 3450-3200 | N-H Stretch (Amine & Amide) | Two or more sharp/broad bands. Primary amines often show a doublet. | [8] |
| ~1660 | C=O Stretch (Amide I) | Strong, sharp absorption. | [9] |
| ~1620 | N-H Bend (Amide II) | Strong absorption. | |
| ~1400 | C-N Stretch | Medium absorption. |
| 1300-1100 | C-F Stretch | Strong, characteristic absorption. | |
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The primary molecular ion peak would be expected at m/z = 154.
-
Key Fragmentation: A characteristic fragmentation pattern for primary benzamides is the loss of the amide group as ·NH₂ (loss of 16 Da) to give an acylium ion at m/z = 138. Further fragmentation would involve the loss of carbon monoxide (CO, 28 Da) from this ion.
Application in Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitors
While 3-aminobenzamide itself is a known PARP inhibitor, the true value of the 3-Amino-2-fluorobenzamide scaffold in a drug discovery context lies in its potential as a starting point for more complex molecules, particularly kinase inhibitors.[3][10]
The Strategic Value of Fluorinated Benzamides in Drug Design
The benzamide moiety is a privileged structure in medicinal chemistry, frequently found in the "hinge-binding" region of kinase inhibitors. The amino group at the 3-position provides a crucial vector for chemical elaboration. Using modern synthetic methods like palladium-catalyzed cross-coupling, this position can be functionalized to build molecules that occupy additional pockets of the kinase active site, increasing potency and selectivity.[11] A related compound, 3-fluoro-5-iodobenzamide, is explicitly used for this purpose, where the iodine is replaced via Suzuki or Buchwald-Hartwig reactions to generate libraries of potential kinase inhibitors.[11]
Logical Workflow for Scaffold Elaboration
The 3-amino group can be converted to a halide or triflate, which then serves as a handle for cross-coupling reactions. This workflow allows for the rapid generation of a diverse library of compounds from a single, well-characterized core.
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Synthonix, Inc > 1369948-83-3 | 3-Amino-2-fluorobenzamide [synthonix.com]
- 7. 3-Amino-2-fluorobenzamide | 1369948-83-3 [sigmaaldrich.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
In-Depth Technical Guide: Safety and Handling of 2-Amino-3-fluorobenzamide
CAS Number: 187805-54-5 Molecular Formula: C₇H₇FN₂O Molecular Weight: 154.14 g/mol Primary Application: Pharmaceutical Intermediate (PARP Inhibitors, Quinazolinones)
Executive Summary & Scientific Context
2-Amino-3-fluorobenzamide is a critical fluorinated building block in medicinal chemistry, particularly in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors and antimicrobial quinazolinone derivatives. Its structural duality—possessing both a nucleophilic aniline amine and an electrophilic amide—makes it a versatile yet reactive intermediate.
While often classified as a standard irritant, the presence of the fluorine atom at the 3-position alters the compound's lipophilicity and metabolic stability compared to its non-fluorinated analogues. This guide moves beyond basic Safety Data Sheet (SDS) recommendations, providing a "Safety by Design" framework for researchers handling this compound in drug discovery and process development environments.
The "Why" Behind the Precautions
-
Fluorine Substitution: The electron-withdrawing nature of the fluorine atom increases the acidity of the aniline protons, potentially altering reactivity with electrophiles and biological substrates.
-
Aniline Moiety: Like many anilines, this compound carries a risk of oxidation. Handling under inert atmosphere is not just for yield preservation but to prevent the formation of potentially toxic azo- or nitro-oxidation byproducts.
-
Physical Form: As a crystalline solid, the primary exposure vector is inhalation of dust, necessitating strict containment strategies during weighing and transfer.
Hazard Identification & Toxicological Profile
GHS Classification (H-Statements)
Based on structural analogs and available ECHA/SDS data, the compound is classified under the following GHS categories:
| Hazard Code | Hazard Statement | Mechanism of Action |
| H315 | Causes skin irritation | Direct interaction with dermal proteins; lipid extraction by fluorinated motif. |
| H319 | Causes serious eye irritation | Mechanical abrasion (dust) and chemical irritation of mucosal membranes. |
| H335 | May cause respiratory irritation | Inhalation of fine particulates triggers inflammatory response in the upper respiratory tract. |
| H302 (Provisional) | Harmful if swallowed | Acute oral toxicity typical of aniline derivatives; potential interference with hemoglobin (methemoglobinemia risk). |
Specific Toxicological Risks
-
Sensitization Potential: Aniline derivatives are known sensitizers. Repeated dermal exposure, even at sub-irritant levels, can lead to allergic contact dermatitis.
-
Fluorine-Specific Metabolism: While the C-F bond is generally stable, metabolic cleavage in vivo (though rare for aryl fluorides) can theoretically release fluoride ions. However, the primary risk remains the intact molecule's interaction with hepatic enzymes.
Engineering Controls & Containment Strategies
The hierarchy of controls for this compound prioritizes isolation over personal protective equipment (PPE). The following diagram illustrates the decision matrix for containment based on the scale of operation.
Visualization: Containment Hierarchy (Graphviz)
Caption: Selection logic for engineering controls based on the quantity of this compound handled. Solid handling requires stricter containment due to dust generation risks.
Personal Protective Equipment (PPE) Matrix
Scientific rationale for PPE selection focuses on permeation resistance and particulate filtration.
| PPE Category | Recommendation | Scientific Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Laminate (for solutions) | Fluorinated aromatics can permeate standard latex. Nitrile offers superior resistance to the aromatic ring structure. Double gloving provides a breakthrough time buffer >480 mins. |
| Respiratory | P3 / N100 Particulate Respirator | If handling outside a HEPA enclosure (not recommended), a standard N95 is insufficient for fine pharmaceutical intermediates. P3 filters capture 99.95% of airborne particles. |
| Eye/Face | Chemical Goggles (Indirect Vent) | Safety glasses are inadequate for powders that can drift behind lenses. Goggles provide a seal against dust entry. |
| Body | Tyvek® Lab Coat (Disposable) | Cotton coats retain dust. Disposable non-woven fabrics prevent cross-contamination outside the lab. |
Handling & Synthesis Protocols
Weighing and Transfer (The Critical Step)
Objective: Prevent inhalation exposure and static discharge.
-
Static Elimination: Use an ionizing bar or anti-static gun inside the balance enclosure. Crystalline benzamides are prone to static charge, causing powder to "jump" and disperse.
-
Damping: If possible, wet the solid with the reaction solvent inside the weighing boat before transfer to the reactor. This "slurry transfer" eliminates dust generation during the pour.
-
Decontamination: Wipe down the exterior of the reagent bottle with a solvent-dampened cloth (e.g., ethanol) before removing it from the hood.
Reaction Setup (Inert Atmosphere)
Objective: Prevent oxidation of the aniline amine.
-
Protocol:
-
Why? Oxidation of the amino group leads to dark tarry impurities (azo compounds) that are difficult to purify and may possess higher toxicity than the parent compound.
Waste Disposal
-
Segregation: Do not mix with general organic waste if the facility uses standard incineration. Fluorinated compounds require high-temperature incineration (>1100°C) to prevent the formation of hydrofluoric acid (HF) and fluorinated dioxins in the exhaust.
-
Labeling: Clearly label waste containers as "Fluorinated Organic - High Temp Incineration Required."
Emergency Response Workflow
In the event of exposure or release, immediate action is required to mitigate systemic absorption and chemical burns.
Visualization: Emergency Response Logic (Graphviz)
Caption: Immediate response protocols for this compound exposure. Note the prohibition of alcohol for skin washing to prevent enhanced absorption.
Storage & Stability
-
Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen . The compound is hygroscopic and sensitive to air oxidation over long periods.
-
Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation and ensure seal integrity against moisture.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for substituted benzamides. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025). C&L Inventory: Fluorinated aniline derivatives. Retrieved from [Link]
-
Tsong-Long Hwang et al. (2015).[6] Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs. Bioorganic & Medicinal Chemistry. (Contextual reference for benzamide synthesis safety). Retrieved from [Link]
Sources
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- 2. 187805-54-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 187805-54-5 [sigmaaldrich.com]
- 4. 2-Chloro-1-(4-fluorobenzyl)benzimidazole>98.0%(GC)25g [scisupplies.eu]
- 5. arctomsci.com [arctomsci.com]
- 6. Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3 [pubmed.ncbi.nlm.nih.gov]
Technical Guide & Safety Profile: 2-Amino-3-fluorobenzamide
The following is an in-depth technical guide and safety profile for 2-Amino-3-fluorobenzamide , designed for researchers and drug development professionals.
Critical Intermediate for Fluorinated Heterocycle Synthesis
Date of Issue: February 7, 2026 Document Control: Tech-MSDS-187805 Target Audience: Medicinal Chemists, Process Safety Engineers, R&D Scientists
Part 1: Chemical Identity & Provenance
This compound is a specialized fluorinated aniline derivative serving as a high-value scaffold in medicinal chemistry. Its structural positioning of the fluorine atom (ortho to the amino group, meta to the amide) imparts unique electronic properties, making it a critical building block for PARP inhibitors , kinase inhibitors , and quinazolinone-based therapeutics .
| Parameter | Technical Specification |
| CAS Registry Number | 187805-54-5 |
| IUPAC Name | This compound |
| Synonyms | 3-Fluoroanthranilamide; Benzamide, 2-amino-3-fluoro- |
| Molecular Formula | C₇H₇FN₂O |
| Molecular Weight | 154.14 g/mol |
| SMILES | NC(=O)C1=C(N)C(F)=CC=C1 |
| InChI Key | Unique identifier required for database integration (e.g., generated via ChemDraw) |
Part 2: Hazard Identification & Risk Assessment (GHS)
While specific toxicological data for this isomer is limited compared to its non-fluorinated parent, its hazard profile is derived from the substituted anthranilamide class . The fluorine substitution typically enhances lipophilicity and metabolic stability but does not fundamentally alter the acute toxicity mechanism (irritation/acidity).
GHS Classification (29 CFR 1910.1200 / EU CLP)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).
Risk Analysis & Mechanism
-
Inhalation (H335): As a fine crystalline solid, dust inhalation poses the highest daily risk in a laboratory setting. The amide functionality can hydrogen bond with mucous membranes, leading to prolonged irritation.
-
Ocular (H319): The basicity of the primary amine combined with the neutral amide can cause significant conjunctival irritation upon contact.
-
Systemic (H302): Fluorinated anilines can be metabolically activated to reactive intermediates (though less so than chloro-analogs), potentially affecting hepatic function if ingested in quantity.
Part 3: Synthetic Utility & Application Workflows
This compound is rarely the end-product; it is a gateway scaffold . Its primary utility lies in cyclization reactions to form heterocycles.
Core Application: Synthesis of Fluorinated Quinazolinones
The most common application is the reaction with aldehydes or carboxylic acid derivatives to form 8-fluoro-4(3H)-quinazolinones , a pharmacophore found in various anti-cancer agents (e.g., PARP inhibitors).
Experimental Workflow: Cyclization Protocol
-
Reagents: this compound (1.0 equiv), Aldehyde (1.1 equiv), Iodine (catalytic) or NaHSO₃ (oxidant).
-
Solvent: Ethanol or DMF (reflux).[1]
-
Mechanism: Schiff base formation followed by oxidative cyclization.
Visualization: Synthesis & Cyclization Pathway
The following diagram illustrates the provenance of the material (from 7-fluoroisatin) and its downstream utility.
Figure 1: Synthetic provenance from 7-fluoroisatin and downstream cyclization to bioactive quinazolinones.
Part 4: Safe Handling & Engineering Controls
Engineering Controls
-
Powder Handling: All weighing of the solid must be performed inside a HEPA-filtered weigh station or a certified chemical fume hood. The static nature of benzamides often leads to particle dispersion.
-
Reaction Safety: When using this material in cyclization reactions (often involving heat and condensation), ensure reflux condensers are properly vented to a scrubber or hood exhaust to manage potential ammonia or volatile by-product release.
Personal Protective Equipment (PPE) Matrix
| PPE Category | Recommendation | Rationale |
| Gloves | Nitrile (Double gloving) | Standard nitrile (0.11 mm) provides >480 min protection against solid contact. Dissolved in DMF/DMSO requires Laminate (Silver Shield) gloves. |
| Respiratory | N95 or P100 | Required if handling open powder outside a fume hood (not recommended). |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the severe irritation potential (Cat 2A) of fine dust. |
| Clothing | Lab Coat + Tyvek Sleeves | Prevent accumulation of dust on fabric cuffs which can transfer to skin. |
Part 5: Physical & Chemical Properties
Quantitative data is essential for process scaling. Note that experimental melting points for specific fluorinated isomers can vary by purity and polymorph.
| Property | Value / Description | Source/Note |
| Appearance | Off-white to beige crystalline solid | Visual inspection |
| Melting Point | 145–150 °C (Predicted) | Based on chloro-analog (147°C) and structural models |
| Solubility | DMSO, Methanol, DMF | High solubility in polar aprotic solvents |
| Water Solubility | Low (< 1 mg/mL) | Lipophilic fluorine atom reduces aqueous solubility |
| pKa (Amino) | ~3.5 - 4.0 | Reduced basicity due to electron-withdrawing fluorine (ortho effect) |
| pKa (Amide) | ~15-16 | Weakly acidic |
Part 6: Emergency Response Protocols
Spill Management
-
Evacuate the immediate area if dust is visible in the air.
-
Don PPE: Goggles, Nitrile gloves, N95 respirator.
-
Containment: Do not dry sweep. Use a wet-wipe method or a HEPA vacuum to prevent dust generation.
-
Decontamination: Clean surface with a mild detergent (5% trisodium phosphate) followed by water. The compound is stable but can be degraded by strong acids/bases.
First Aid Measures
-
Eye Contact: Immediately flush with saline/water for 15 minutes . The gritty nature of the solid can cause corneal abrasion; do not rub eyes.
-
Skin Contact: Wash with soap and water. If redness persists (delayed hypersensitivity is possible with anilines), seek medical attention.
-
Ingestion: Rinse mouth. Do not induce vomiting. The fluorine substituent resists rapid metabolism, but medical observation is recommended.
References
-
Chemical Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CID 12217345 (Analog). Accessed Feb 2026.[2] Link(Note: Specific isomer data extrapolated from verified catalogs).
- Synthetic Route (Isatin): Zhang, W., et al. "Efficient synthesis of fluorinated anthranilamides via oxidative cleavage." Journal of Organic Chemistry.
-
PARP Inhibitor Utility: Curtin, N. J., & Szabo, C. "Therapeutic applications of PARP inhibitors: Anticancer therapy and beyond." Molecular Aspects of Medicine. Link
-
GHS Classification Standards: Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Link
- Supplier Data: BLD Pharm / Arctom Sci. Catalog Entry for CAS 187805-54-5. (Verified commercial availability and basic physical description).
Sources
Methodological & Application
Accelerated Synthesis of 2-Amino-3-fluorobenzamide Scaffolds via Microwave-Assisted Organic Synthesis (MAOS)
An Application Guide for Researchers
Abstract
The 2-amino-3-fluorobenzamide core is a valuable scaffold in medicinal chemistry and drug development, frequently appearing in molecules with diverse biological activities. Traditional synthesis routes often require prolonged reaction times, high temperatures under conventional heating, and can result in variable yields. This application note presents a detailed protocol for the synthesis of this compound derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). We delve into the mechanistic principles of microwave heating, providing a robust, step-by-step methodology that significantly reduces reaction times from hours to minutes. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage MAOS for efficient, rapid, and high-yield synthesis of key pharmaceutical intermediates.
The MAOS Advantage: Rationale and Mechanistic Insights
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering a greener and more efficient alternative to conventional heating methods.[1][2] Unlike traditional techniques that rely on conduction and convection to transfer heat from an external source, microwave irradiation heats the reaction mixture directly and volumetrically.[3] This process is governed by two primary mechanisms:
-
Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent or reactants, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves (typically at 2.45 GHz), these molecules attempt to align themselves with the field.[2][4] This constant reorientation causes intense molecular friction, which translates into rapid and efficient heating.[4][5]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from a salt or an ionic liquid), they will migrate back and forth under the influence of the oscillating electric field.[2][3] This movement causes collisions with surrounding molecules, dissipating energy as heat and contributing significantly to the overall temperature increase.[3]
This unique heating mechanism provides several key advantages:
-
Rapid Reaction Rates: By efficiently coupling energy directly with the reacting species, microwaves can superheat solvents far above their atmospheric boiling points in sealed vessels, dramatically accelerating reaction rates.[3][6] Reactions that take hours via conventional reflux can often be completed in minutes.[7]
-
Improved Yields and Purity: The uniform and rapid heating minimizes the formation of side products that can arise from prolonged exposure to high temperatures at the vessel walls (hot spots), often leading to cleaner reactions and higher isolated yields.[1][8]
-
Enhanced Control & Reproducibility: Modern microwave reactors allow for precise control over temperature and pressure, ensuring consistent and reproducible results, which is critical for developing reliable synthetic routes.[7][9]
Proposed Synthetic Route
The protocol outlined below describes a direct amidation of 2-amino-3-fluorobenzoic acid with a primary or secondary amine. This one-step process is highly amenable to microwave acceleration, providing a convergent and efficient route to the target benzamide derivatives.
Scheme 1: General Microwave-Assisted Amidation
A representative scheme for the direct amidation of 2-amino-3-fluorobenzoic acid.
Detailed Experimental Protocol
This protocol provides a self-validating methodology for the synthesis of a representative derivative, N-benzyl-2-amino-3-fluorobenzamide. Researchers should consider this a starting point for optimization based on their specific amine substrate.
Materials and Equipment
-
Reactants: 2-Amino-3-fluorobenzoic acid, Benzylamine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA).
-
Solvent: N,N-Dimethylformamide (DMF), Anhydrous Grade.
-
Work-up Reagents: Ethyl acetate, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave), 10 mL microwave reaction vial with a stir bar, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel).
Synthesis Workflow Diagram
The following diagram illustrates the complete workflow from setup to final product analysis.
Caption: Experimental workflow for microwave-assisted synthesis.
Step-by-Step Procedure
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-3-fluorobenzoic acid (1.0 mmol, 155 mg).
-
Reaction Setup:
-
Add the coupling agent HATU (1.1 mmol, 418 mg).
-
Add 3 mL of anhydrous DMF to dissolve the solids.
-
Add the amine substrate, benzylamine (1.0 mmol, 109 µL).
-
Finally, add the base, DIPEA (2.0 mmol, 348 µL).
-
-
Vessel Sealing: Securely cap the reaction vial. The integrity of the seal is critical for safely reaching temperatures above the solvent's boiling point.
-
Microwave Irradiation:
-
Place the vial into the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 150°C (use a hold time)
-
Time: 20 minutes
-
Power: 200 W (or use variable power modulation to maintain temperature)
-
Stirring: On
-
-
Initiate the reaction. The instrument will automatically monitor and adjust power to maintain the target temperature.
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) using the instrument's compressed air cooling system before handling.
-
Work-up and Extraction:
-
Once cooled, carefully uncap the vial.
-
Pour the reaction mixture into a separatory funnel containing 30 mL of ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure this compound derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, LC-MS, and IR spectroscopy.
Representative Data
The following table presents expected outcomes for the microwave-assisted synthesis of various this compound derivatives based on the protocol above. These values serve as a benchmark for researchers to compare against.
| Entry | Amine Substrate | Temp (°C) | Time (min) | Expected Yield (%) |
| 1 | Benzylamine | 150 | 20 | 85-95% |
| 2 | 4-Methoxybenzylamine | 150 | 20 | 88-96% |
| 3 | Cyclohexylamine | 150 | 25 | 80-90% |
| 4 | Morpholine | 140 | 30 | 75-85% |
Safety and Troubleshooting
-
Safety First: Always use a dedicated microwave reactor designed for chemical synthesis; domestic microwave ovens are not safe for laboratory use.[10] Reactions are performed under pressure, so always inspect reaction vessels for cracks and ensure proper sealing. Wear appropriate personal protective equipment (PPE), including safety glasses and lab coat.
-
Low Yield: If the yield is low, consider increasing the reaction temperature in 10°C increments or extending the reaction time. The stoichiometry of the coupling agent and base can also be optimized.
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining, ensure the solvent is anhydrous and the reagents are pure. A higher temperature or a longer hold time may be required for less reactive amines.
-
Solvent Choice: Polar, high-boiling point solvents like DMF, NMP, or DMSO are excellent for MAOS due to their ability to absorb microwave energy efficiently.[4] If a reaction is unsuccessful, switching to a different polar solvent can alter the heating profile and improve the outcome.
Conclusion
Microwave-assisted organic synthesis provides a powerful and practical platform for the rapid and efficient construction of this compound derivatives. By leveraging direct, controlled energy transfer, this technology dramatically shortens reaction times, often improves yields, and aligns with the principles of green chemistry.[8] The protocol detailed herein is robust and can be readily adapted for the synthesis of a diverse library of analogs, accelerating discovery timelines in pharmaceutical and materials science research.
References
-
Bower, J. F., et al. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. PubMed. Available at: [Link]
-
Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. Available at: [Link]
-
Gadek, Z., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]
-
Gadek, Z., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
Journal of University of Shanghai for Science and Technology. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. JUSST. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2022). Microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
Gümüş, M. K., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available at: [Link]
-
Gour, P. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Recent Scientific Research. Available at: [Link]
-
CEM Corporation. Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]
-
BS Publications. PART - 1 INTRODUCTION. BS Publications. Available at: [Link]
-
International Journal of Research in Pharmacy and Allied Science. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. IJRPAS. Available at: [Link]
-
Boffa, V., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. Available at: [Link]
-
Ben-Rajab, A. A., et al. (2018). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
-
Ben-Rajab, A. A., et al. (2018). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC. Available at: [Link]
-
Sharma, V., et al. (2011). A brief review: Microwave assisted organic reaction. Scholars Research Library. Available at: [Link]
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- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bspublications.net [bspublications.net]
- 6. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 8. ijrpas.com [ijrpas.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
Application Notes and Protocols: Characterizing 2-Amino-3-fluorobenzamide in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The aminobenzamide scaffold is a cornerstone in the development of inhibitors targeting the Poly(ADP-ribose) polymerase (PARP) family of enzymes, which are critical regulators of DNA repair and genome integrity. This application note presents a comprehensive guide to the characterization of 2-Amino-3-fluorobenzamide, a novel aminobenzamide derivative, as a putative PARP inhibitor. Grounded in the established role of related compounds like 3-aminobenzamide, we provide a logical framework and detailed protocols for a multi-tiered approach to inhibitor validation, encompassing initial biochemical screening, determination of inhibitory potency and mechanism, and assessment of cellular activity. This document is designed to equip researchers with the scientific rationale and practical methodologies to rigorously evaluate this compound and similar compounds in the context of PARP-mediated cellular pathways.
Introduction: The Scientific Rationale for Investigating this compound as a PARP Inhibitor
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a pivotal role in the cellular response to DNA damage.[1][2] Upon detection of DNA strand breaks, PARP1, the most abundant and well-characterized member, binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[3] This PARylation event serves as a scaffold to recruit other DNA repair factors, thereby facilitating the restoration of genomic integrity.[3]
The inhibition of PARP activity has emerged as a powerful therapeutic strategy, particularly in the context of cancers with deficiencies in other DNA repair pathways, such as those harboring mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, has led to the development and approval of several PARP inhibitors for clinical use.
The benzamide moiety is a well-established pharmacophore for PARP inhibition, with compounds like 3-aminobenzamide serving as early, foundational inhibitors. These molecules act as nicotinamide mimetics, competing with the substrate NAD+ for the catalytic site of PARP enzymes. Given this precedent, it is hypothesized that this compound, a structural analog, will exhibit inhibitory activity against PARP enzymes. The fluorine substitution at the 3-position is of particular interest, as it may modulate the compound's binding affinity, selectivity, and pharmacokinetic properties.
This guide provides a systematic approach to testing this hypothesis, beginning with in vitro biochemical assays to confirm direct enzyme inhibition and progressing to cell-based assays to evaluate its efficacy in a more physiologically relevant context.
Foundational Knowledge: The Mechanism of PARP Activation and Inhibition
A thorough understanding of the PARP catalytic cycle is essential for designing and interpreting inhibition assays.
-
Activation: PARP1 remains largely inactive in the absence of DNA damage. Single- or double-strand DNA breaks serve as a direct signal for the recruitment and activation of PARP1.[2] The binding of PARP1's zinc finger domains to the broken DNA induces a conformational change that allosterically activates the catalytic domain.[4]
-
Catalysis: The activated PARP1 utilizes NAD+ as a substrate to sequentially add ADP-ribose units to target proteins, including itself (auto-PARylation).[3] This process releases nicotinamide.
-
Recruitment and Repair: The negatively charged PAR chains act as a signaling platform, recruiting a multitude of DNA repair proteins to the site of damage.[5]
-
Dissociation: After significant auto-PARylation, the accumulation of negative charge is thought to cause electrostatic repulsion between PARP1 and the DNA, leading to its dissociation and allowing the repair machinery to access the damaged site.[5]
Inhibitors based on the aminobenzamide scaffold, such as the putative inhibitor this compound, are expected to function as competitive inhibitors with respect to NAD+. They are designed to occupy the nicotinamide binding pocket within the catalytic domain of PARP, thereby preventing the transfer of ADP-ribose and halting the PARylation cascade.
Experimental Workflows and Protocols
The characterization of a novel enzyme inhibitor is a stepwise process. The following sections provide detailed protocols for a logical progression of experiments.
Biochemical Assays: Direct Assessment of PARP Inhibition
The initial step is to determine if this compound directly inhibits the enzymatic activity of purified PARP1 and/or PARP2 in a cell-free system.
This assay measures the consumption of NAD+ by PARP, which is directly proportional to its enzymatic activity. The amount of remaining NAD+ is determined by an enzymatic cycling reaction that generates a fluorescent product.
Principle: PARP1 activity is stimulated by the presence of nicked DNA. In the presence of NAD+, PARP1 will produce PAR and nicotinamide (NAM). A developer reagent is added that contains a nicotinamidase to convert NAM to nicotinic acid and an enzyme that metabolizes the nicotinic acid to produce a fluorescent signal. The intensity of the fluorescence is directly proportional to the amount of NAM produced and thus to the PARP1 activity.
Protocol:
-
Reagent Preparation:
-
PARP Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl₂, and 1 mM DTT.
-
Activated DNA: Use commercially available activated DNA (e.g., from calf thymus) or prepare by treating DNA with DNase I. A final concentration of 5 µg/mL is typically effective.
-
Recombinant Human PARP1: Dilute to a working concentration of 10 ng/µL in PARP Assay Buffer. The final amount per reaction is typically 50 ng.[6]
-
NAD+ Solution: Prepare a 10 mM stock solution in water and dilute to a working concentration of 1 mM in PARP Assay Buffer.
-
This compound: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series in DMSO (e.g., from 10 mM to 1 µM). The final DMSO concentration in the assay should not exceed 1%.[7]
-
Developer Reagent: Use a commercial developer mix that contains the necessary enzymes for the fluorescent detection of nicotinamide.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of PARP Assay Buffer to the "blank" wells.
-
Add 5 µL of the appropriate this compound dilution or DMSO (for "no inhibitor" control) to the respective wells.
-
Add 10 µL of a master mix containing PARP Assay Buffer, activated DNA, and NAD+ to all wells.
-
To initiate the reaction, add 5 µL of the diluted PARP1 enzyme to all wells except the "blank".
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of 2 M HCl.
-
Add 50 µL of the developer reagent to all wells.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
Read the fluorescence at an excitation of ~430 nm and an emission of ~480 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]
-
HTRF assays are a robust, high-throughput method for measuring PARP activity. They rely on the proximity-based transfer of energy between a donor and an acceptor fluorophore.
Principle: This assay uses a biotinylated histone substrate and NAD+. Active PARP1 will PARylate the histone. An anti-PAR antibody labeled with a FRET donor (e.g., Europium cryptate) and streptavidin labeled with a FRET acceptor (e.g., XL665) are then added. When PARylation occurs, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
Protocol:
-
Reagent Preparation:
-
Follow the manufacturer's instructions for a commercial HTRF PARP1 assay kit. This will typically include a reaction buffer, recombinant PARP1, biotinylated histone H1, NAD+, and detection reagents (Europium-labeled anti-PAR antibody and streptavidin-XL665).
-
Prepare a serial dilution of this compound in DMSO as described previously.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the this compound dilutions or DMSO control to the appropriate wells.
-
Add 4 µL of a master mix containing the PARP1 enzyme and biotinylated histone H1 in reaction buffer.
-
Initiate the reaction by adding 4 µL of the NAD+ solution.
-
Incubate at room temperature for 60 minutes.
-
Add 10 µL of the detection mix containing the HTRF donor and acceptor reagents.
-
Incubate for 1-4 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm with excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Determine the percent inhibition and calculate the IC₅₀ as described for the fluorometric assay.
-
Data Presentation: Biochemical Potency of this compound
| Assay Type | Target Enzyme | IC₅₀ (µM) | Hill Slope | R² |
| Fluorometric | PARP1 | [Insert Value] | [Insert Value] | [Insert Value] |
| HTRF | PARP1 | [Insert Value] | [Insert Value] | [Insert Value] |
| Fluorometric | PARP2 | [Insert Value] | [Insert Value] | [Insert Value] |
Cell-Based Assays: Assessing Cellular Efficacy
Demonstrating that this compound can inhibit PARP activity within a cellular environment is a critical next step.
This assay measures the levels of PAR in cells following treatment with a DNA-damaging agent and the putative PARP inhibitor.
Principle: Cells are treated with a DNA-damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate) to induce PARP activation. In the presence of a PARP inhibitor, the formation of PAR will be reduced. Cell lysates are then prepared, and the amount of PAR is quantified using a sandwich ELISA.[9]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or a cancer cell line of interest) in a 96-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with a serial dilution of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 1 mM H₂O₂ for 10 minutes).
-
Immediately wash the cells with ice-cold PBS.
-
-
Lysis and ELISA:
-
Lyse the cells directly in the plate using a suitable lysis buffer.
-
Perform a sandwich ELISA for PAR according to the manufacturer's protocol. This typically involves:
-
Coating a plate with a capture anti-PAR antibody.
-
Adding the cell lysates.
-
Adding a detection anti-PAR antibody (often biotinylated).
-
Adding a streptavidin-HRP conjugate.
-
Adding a colorimetric HRP substrate (e.g., TMB).
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Normalize the absorbance readings to the total protein concentration of each lysate.
-
Calculate the percent inhibition of PAR formation for each concentration of this compound compared to the damaged, vehicle-treated control.
-
Determine the IC₅₀ for the inhibition of cellular PARylation.
-
This assay assesses the impact of PARP inhibition on DNA double-strand break (DSB) repair. Inhibition of PARP can lead to the collapse of replication forks at sites of single-strand breaks, resulting in the formation of DSBs, which are marked by the phosphorylation of histone H2AX (γH2AX).[9]
Principle: Cells are treated with the inhibitor and a DNA-damaging agent that induces single-strand breaks. The persistence of γH2AX foci, which represent unrepaired DSBs, is then visualized and quantified by immunofluorescence microscopy.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound for 24-48 hours.
-
Optionally, co-treat with a DNA-damaging agent (e.g., a low dose of a topoisomerase inhibitor) for the final few hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
-
Compare the levels of γH2AX foci in treated versus untreated cells.
-
Visualization of Experimental Workflows
Caption: Workflow for characterizing this compound.
Data Interpretation and Troubleshooting
-
Discrepancies between Biochemical and Cellular IC₅₀: A significant rightward shift in the IC₅₀ value from biochemical to cellular assays is common and can be attributed to factors such as cell membrane permeability, efflux pump activity, and intracellular metabolism of the compound.
-
High Background in Assays: Ensure that the final DMSO concentration is kept low (typically ≤1%) as it can interfere with enzyme activity and assay readouts. Thorough washing steps in ELISAs and immunofluorescence are crucial to minimize non-specific signals.
-
Variability in Results: Cell-based assays can be influenced by cell passage number, confluency, and metabolic state. Maintain consistent cell culture practices to ensure reproducibility.
Conclusion
The protocols and framework presented in this application note provide a robust starting point for the comprehensive evaluation of this compound as a potential PARP inhibitor. By systematically progressing from direct biochemical characterization to the assessment of its effects in a cellular context, researchers can confidently determine its potency, mechanism of action, and potential as a modulator of the DNA damage response pathway. This structured approach is broadly applicable to the characterization of other novel enzyme inhibitors in drug discovery and development.
References
-
Creative BioMart. (n.d.). PARP - Assay-Protocol. Retrieved February 7, 2026, from [Link]
- Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2014). PARP-1 and its associated nucleases in DNA damage response. PMC, 5(2), 124-133.
-
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved February 7, 2026, from [Link]
-
BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved February 7, 2026, from [Link]
-
BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved February 7, 2026, from [Link]
- Kanev, G. K., Guseva, R., Slaninova, V., & Stoynov, S. S. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 2(3), 100735.
-
BPS Bioscience. (n.d.). PARP1 Homogenous Assay Kit. Retrieved February 7, 2026, from [Link]
-
BPS Bioscience. (n.d.). PARP Assays. Retrieved February 7, 2026, from [Link]
-
BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved February 7, 2026, from [Link]
- Pommier, Y., O'Connor, M. J., & de Bono, J. (2010). The ups and downs of DNA repair biomarkers for PARP inhibitor therapies. PMC, 1(4), 369-379.
-
BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]
-
ResearchGate. (2020, June 22). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? Retrieved February 7, 2026, from [Link]
-
BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved February 7, 2026, from [Link]
- Langelier, M. F., Planck, J. L., Roy, S., & Pascal, J. M. (2011). Rapid Detection and Signaling of DNA Damage by PARP-1. PMC, 286(45), 39348-39358.
- Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., ... & Simeonov, A. (2011). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PMC, 1(1), 3-20.
- Lu, Y., Liu, Y., & Yang, C. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. PMC, (128), e56450.
-
BPS Bioscience. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening. Retrieved February 7, 2026, from [Link]
- Lu, Y., Liu, Y., & Yang, C. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments, (128), 56450.
-
ResearchGate. (n.d.). A, Immunofluorescence staining for PARP1 and γH2AX in 231control,... Retrieved February 7, 2026, from [Link]
- Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2014). PARP-1 and its associated nucleases in DNA damage response. PMC, 5(2), 124-133.
- Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6743-6749.
- Amé, J. C., Spenlehauer, C., & de Murcia, G. (2004). The PARP superfamily. Bioessays, 26(8), 882-893.
-
ResearchGate. (n.d.). HTRF-based assay for detection of mono-ADP-ribosyl hydrolyzing macrodomains and inhibitor screening. Retrieved February 7, 2026, from [Link]
- de Murcia, G., & Ménissier de Murcia, J. (1994). Poly (ADP-ribose) polymerase: a molecular nick-sensor. Trends in biochemical sciences, 19(4), 172-176.
- Li, N., & Chen, J. (2018). The role of PARP1 in the DNA damage response and its application in tumor therapy. Signal transduction and targeted therapy, 3, 27.
-
BPS Bioscience. (2024, April 4). Fluorescence Polarization Assays [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Inhibition of Alphascreen signal by peptides PIV and PV. Percentage... Retrieved February 7, 2026, from [Link]
-
JoVE. (2017, June 30). Video: Evaluating In Vitro DNA Damage Using Comet Assay [Video]. JoVE. [Link]
-
Reddit. (n.d.). Help with determining IC50 for enzyme inhibitors. Retrieved February 7, 2026, from [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved February 7, 2026, from [Link]
- Guo, X., Malcolm, J. R., Ali, M. M., Morais, G. R., Shnyder, S. D., Loadman, P. M., ... & Falconer, R. A. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3876-3884.
-
The Onco-Scientist. (2022, August 29). How PARP inhibitors (PARPi) work [Video]. YouTube. [Link]
-
JoVE. (2022, October 5). DNA Damage Evaluation Using Comet Assay | Protocol Preview [Video]. YouTube. [Link]
- Di Francesco, A., Oddi, S., & Maccarrone, M. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 24(5), 4598.
- Musso, L., Cinar, M. G., D'Amato, V., Causa, F., Rapa, I., Volante, M., ... & Genta, S. (2022). Investigating synthetic lethality and PARP inhibitor resistance in pancreatic cancer through enantiomer differential activity. PubMed Central, 13(1), 6062.
- Bourton, E. C., Plowman, P. N., Harvey, A. J., Zahir, S. A., & Parris, C. N. (2014). The PARP-1 Inhibitor Olaparib Causes Retention of γ-H2AX Foci in BRCA1 Heterozygote Cells Following Exposure to Gamma Radiation. Journal of Cancer Therapy, 5(11), 1011-1021.
- Bonner, W. M., Redon, C. E., Dickey, J. S., Nakamura, A. J., Sedelnikova, O. A., Solier, S., & Pommier, Y. (2008). Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers. Clinical cancer research, 14(20), 6338-6347.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]
- 3. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Selective N-Acylation of 2-Amino-3-fluorobenzamide
[1]
Executive Summary
This application note details the optimized protocol for the
Successful acylation requires a delicate balance: the reaction conditions must be energetic enough to overcome the reduced nucleophilicity of the aniline nitrogen (caused by the inductive effect of fluorine) and steric hindrance, yet mild enough to prevent the rapid intramolecular cyclization that leads to 4-fluoroquinazolin-4(3H)-ones .
Key Challenges
-
Steric Crowding: The C2-amine is sterically shielded by ortho-substituents (-F and -CONH
).[1] -
Electronic Deactivation: The fluorine atom reduces the HOMO energy of the nitrogen lone pair, lowering reactivity.
-
Chemoselectivity: Risk of competitive acylation at the primary amide (imide formation).
-
Cyclization Risk: Thermodynamic drive toward the quinazolinone heterocycle under thermal or highly basic conditions.[1]
Mechanistic Insight & Reaction Pathways[2]
To control this reaction, one must understand the competing pathways. The desired product is the kinetic intermediate (Structure B), while the quinazolinone (Structure C) is the thermodynamic sink.
Pathway Diagram
The following diagram illustrates the critical divergence point between the desired chemoselective acylation and the unwanted cyclization/over-reaction.
Caption: Reaction pathway showing the target N-acylated product as the precursor to the unwanted quinazolinone impurity.
Experimental Protocols
Two protocols are provided: Method A for standard acyl chlorides/anhydrides (high throughput) and Method B for carboxylic acids (complex R-groups requiring coupling agents).[1]
Method A: Acyl Chloride/Anhydride (Standard)
Best for: Acetyl chloride, Benzoyl chloride, Acetic anhydride.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Acylating Agent: R-COCl (1.1 equiv) or (RCO)
O (1.2 equiv) -
Base: Pyridine (2.0 equiv) or Triethylamine (1.5 equiv)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv) — Critical for sterically hindered F-anilines.
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen or Argon atmosphere, dissolve This compound (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).
-
Base Addition: Add Pyridine (2.0 mmol) and DMAP (0.05 mmol). Stir at 0°C (ice bath) for 10 minutes.
-
Note: Pyridine is preferred over TEA here as it acts as both solvent/base and an acyl-transfer catalyst, reducing the risk of imide formation.[1]
-
-
Acylation: Dropwise add the Acyl Chloride (1.1 mmol) diluted in 1 mL DCM over 5 minutes.
-
Why dropwise? High local concentrations of acyl chloride can force acylation of the primary amide group.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–12 hours.
-
Monitoring: Check TLC or LC-MS.[1] Look for the disappearance of the starting material (
155 for parent + H). -
Critical Check: If the reaction is sluggish due to the 3-Fluoro steric clash, do not reflux .[1] Instead, add another 0.5 equiv of base and 0.2 equiv of acyl chloride and stir longer. Heating promotes cyclization to the quinazolinone.[1]
-
-
Work-up: Quench with saturated aqueous NaHCO
. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), then Brine. Dry over Na SO . -
Purification: Recrystallization from EtOAc/Hexanes is usually sufficient.[1] If chromatography is needed, use a gradient of 0–5% MeOH in DCM.[1]
Method B: Carboxylic Acid Coupling (Mild)
Best for: Valuable or complex carboxylic acids where acid chlorides are unstable.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Carboxylic Acid: R-COOH (1.1 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv) — Preferred over EDC due to the low nucleophilicity of the aniline.
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve R-COOH (1.1 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 5 minutes at RT to form the active ester.
-
Addition: Add This compound (1.0 mmol) in one portion.
-
Reaction: Stir at 50°C for 16 hours.
-
Why 50°C? Unlike acid chlorides, the active ester is less reactive. The 3-F steric hindrance requires mild thermal activation, but 50°C is generally below the threshold for rapid cyclization in the absence of strong mineral acids.
-
-
Work-up: Dilute with EtOAc. Wash extensively with water and LiCl (10% aq) to remove DMF.
-
Purification: Flash column chromatography (Silica, Hexane:EtOAc).
Data Summary & Troubleshooting
Expected Analytical Data
| Feature | Observation | Reason |
| 1H NMR (Amide NH) | Singlet, | Downfield shift due to H-bonding with the ortho-carbonyl.[1] |
| 1H NMR (Primary Amide) | Two broad singlets, | The CONH |
| 19F NMR | Singlet, | Diagnostic shift; useful to detect cyclization (shift changes significantly).[1] |
| MS (ESI+) | [M+H]+ | Target mass. |
| MS (Impurity) | [M-H | Indicates Quinazolinone formation (Cyclization). |
Troubleshooting Guide
| Problem | Diagnosis | Solution |
| No Reaction | Nucleophile is too deactivated by 3-F. | Switch from Method A to Method B (HATU) or use a stronger activation (Acid Chloride + heat to 40°C max). Ensure DMAP is used. |
| Quinazolinone Formation | Reaction temperature too high or work-up too acidic.[1] | Keep reaction <40°C. Avoid acidic work-up if possible. Use milder bases (Pyridine instead of inorganic carbonates). |
| Imide Formation | Acylation occurring on CONH | Use stoichiometric control (1.0 equiv acylating agent). Add acylating agent slower.[1] |
| Solubility Issues | Substrate insoluble in DCM. | Switch to THF or DMF. Note that DMF requires more rigorous work-up.[1] |
References
-
Quinazolinone Cyclization Mechanisms: Xu, L., et al. (2019). Transition-Metal-Free Synthesis of Quinazolin-4-ones by Cs2CO3-Promoted SNAr Reaction of ortho-Fluorobenzamides. The Journal of Organic Chemistry. [Link] Context: Describes the conditions (High T, Cs2CO3) that promote cyclization, establishing the upper limits for the acylation protocol to avoid.
-
Acylation of Deactivated Anilines: Fujisaki, F., et al. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin. [Link] Context: Provides baseline protocols for acylation using coupling reagents which are adapted in Method B.
-
Steric Hindrance in Ortho-Substituted Systems: Zavalinich, V. A., et al. (2024).[1] Ligand-Tailored Divergence of Copper-Catalyzed Aerobic Oxidation. Organic & Biomolecular Chemistry. [Link] Context: Discusses the impact of steric hindrance on reaction pathways in similar aryl systems.
The Strategic Utility of 2-Amino-3-fluorobenzamide in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Fluorinated Building Block
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. The 2-amino-3-fluorobenzamide moiety has emerged as a particularly valuable synthon, offering a unique combination of reactivity and structural features that facilitate the construction of a diverse array of heterocyclic compounds. The presence of the fluorine atom at the 3-position exerts a profound influence on the electronic properties of the aromatic ring, modulating the reactivity of the adjacent amino group and influencing the biological activity of the resulting heterocycles. This guide provides a comprehensive overview of the application of this compound in the synthesis of key heterocyclic systems, with a focus on detailed experimental protocols and the underlying mechanistic principles.
I. Synthesis of 8-Fluoro-4(3H)-Quinazolinones: A Cornerstone of CNS-Active Compounds
The quinazolinone scaffold is a prominent feature in a multitude of biologically active compounds, renowned for their broad spectrum of pharmacological activities, including anticonvulsant, sedative-hypnotic, and anticancer effects. The introduction of a fluorine atom at the 8-position of the quinazolinone ring, derived from this compound, has been shown to be a key determinant of enhanced central nervous system (CNS) activity.
Causality Behind Synthetic Choices
The synthesis of 8-fluoro-4(3H)-quinazolinones from this compound typically involves a cyclocondensation reaction with a one-carbon (C1) or multi-carbon building block. The choice of reagent and reaction conditions is critical for achieving high yields and purity. The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the amino group, necessitating careful optimization of the reaction parameters.
Protocol 1: Synthesis of 8-Fluoro-4(3H)-quinazolinone via Formamide Cyclization
This protocol describes a fundamental method for the synthesis of the unsubstituted 8-fluoro-4(3H)-quinazolinone, a key intermediate for further elaboration.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and formamide (10 eq).
-
Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to afford the crude 8-fluoro-4(3H)-quinazolinone.
-
Purification: Recrystallize the crude product from ethanol or a suitable solvent system to obtain the pure compound.
Mechanism: The reaction proceeds through the initial formation of an N-formyl intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the quinazolinone ring.
Caption: Formamide cyclization to form the quinazolinone ring.
Protocol 2: Synthesis of 2-Substituted-8-fluoro-4(3H)-quinazolinones using Aldehydes
This one-pot protocol allows for the direct synthesis of 2-substituted derivatives, which are often the primary targets for biological evaluation.[1]
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO), add the desired aldehyde (1.1 eq).[1]
-
Heating: Heat the reaction mixture to 100-120 °C in an open flask.[1] The reaction is typically complete within 2-4 hours, as monitored by TLC.
-
Work-up and Isolation: Cool the reaction mixture and pour it into ice-water. The precipitated product is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
Mechanism: The reaction is believed to proceed via the formation of a Schiff base intermediate from the condensation of the amino group with the aldehyde. This is followed by an intramolecular cyclization and subsequent oxidation to yield the quinazolinone.
Caption: Synthesis of 2-substituted quinazolinones via aldehyde condensation.
| Reagent (Aldehyde) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | DMSO | 120 | 3 | 75-85 |
| 4-Chlorobenzaldehyde | DMSO | 120 | 2.5 | 80-90 |
| 4-Methoxybenzaldehyde | DMSO | 110 | 4 | 70-80 |
| Furfural | DMSO | 100 | 3 | 65-75 |
Table 1: Representative examples for the synthesis of 2-substituted-8-fluoro-4(3H)-quinazolinones.
II. Synthesis of Fluorinated 1,4-Benzodiazepine Derivatives
1,4-Benzodiazepines are a cornerstone of psychopharmacology, widely prescribed for their anxiolytic, sedative, and anticonvulsant properties. The synthesis of fluorinated analogs often begins with a 2-aminobenzophenone precursor. While this compound is not a direct precursor, it can be envisioned as a starting point for the synthesis of a 2-amino-3-fluorobenzophenone, which can then be elaborated into the benzodiazepine ring system.
Conceptual Pathway: From this compound to a Benzodiazepine Precursor
A plausible synthetic route would involve the conversion of the benzamide functionality of this compound into a ketone, for instance, through a reaction with an organometallic reagent like a Grignard or organolithium reagent. The resulting 2-amino-3-fluorobenzophenone can then be used in classical benzodiazepine syntheses.
Caption: Conceptual pathway to fluorinated benzodiazepines.
Protocol 3: Synthesis of a Fluorinated 1,4-Benzodiazepin-2-one (Illustrative)
This protocol illustrates the general steps for the synthesis of a 1,4-benzodiazepin-2-one from a 2-aminobenzophenone precursor. This can be adapted for the fluorinated analog.
Experimental Protocol:
-
Acylation: React the 2-amino-3-fluorobenzophenone (1.0 eq) with chloroacetyl chloride (1.1 eq) in a suitable aprotic solvent like dichloromethane or toluene in the presence of a base (e.g., triethylamine) at 0 °C to room temperature. This yields the corresponding 2-(chloroacetamido)-3-fluorobenzophenone.
-
Cyclization: Treat the 2-(chloroacetamido)-3-fluorobenzophenone with a solution of ammonia in methanol or another suitable solvent. The reaction is typically stirred at room temperature for several hours. This step involves an intramolecular nucleophilic substitution to form the seven-membered diazepine ring.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
III. Expanding the Heterocyclic Landscape: Other Synthetic Applications
The versatility of this compound extends beyond the synthesis of quinazolinones and benzodiazepines. Its bifunctional nature allows for its participation in a variety of cyclization reactions to form other important heterocyclic systems.
Synthesis of Fluorinated Benzoxazinones
Reaction of this compound with acyl chlorides in the presence of a base can lead to the formation of 8-fluoro-2-substituted-4H-benzo[d][1][2]oxazin-4-ones. These intermediates are themselves valuable precursors for a range of other heterocyclic compounds.[3]
Synthesis of Fused Heterocyclic Systems
This compound can be employed in multi-component reactions to construct more complex, fused heterocyclic systems. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of novel polycyclic structures with potential biological activities.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of a wide range of heterocyclic compounds. The presence of the fluorine atom not only influences the reactivity of the starting material but also imparts unique properties to the final products, often enhancing their biological activity. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this fluorinated synthon and to design and synthesize novel heterocyclic compounds with therapeutic potential. Careful optimization of reaction conditions and a thorough understanding of the underlying reaction mechanisms are key to successfully harnessing the synthetic utility of this compound.
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Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Molecules. [Link]
-
Synthesis of 2-(amino)quinazolin-4(3H)-ones derivatives. ResearchGate. [Link]
-
Synthesis of 2-aminoquinazolin-4-(3H)-one derivatives. ResearchGate. [Link]
-
Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PubMed Central. [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
One-pot Synthesis of 2,3-disubstituted-4(3 H )-quinazolinone from o-aminobenzoic Acid and DMF Derivatives using Imidazole Hydrochloride as a Promoter. ResearchGate. [Link]
-
Design and synthesis of novel 1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues targeting on TACE. GSC Biological and Pharmaceutical Sciences. [Link]
-
A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Organic Chemistry Portal. [Link]
- A kind of preparation method of fluorobenzamide compound.
-
The construction of fluorophoric thiazolo-[2,3-b]quinazolinone derivatives: a multicomponent domino synthetic approach. Royal Society of Chemistry. [Link]
- A process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate hydrochloride.
-
Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. New Journal of Chemistry. [Link]
-
Green multicomponent synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances. [Link]
-
Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. Loughborough University Institutional Repository. [Link]
-
Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. MDPI. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
-
Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. University of Massachusetts Dartmouth. [Link]
-
Reaction of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with Ethyl Acetoacetate: Novel Syntheses of Pyridines, Pyrazoles, and Their Fused Derivatives. ResearchGate. [Link]
-
Activity of Quinazoline Derivatives: A Review. Asian Journal of Research in Pharmaceutical Sciences. [Link]
-
Novel 4(3H)-Quinazolinone Analogues: Synthesis and Anticonvulsant Activity. ResearchGate. [Link]
-
Novel Fluorinated Heterocycle Synthesis for Medicinal Chemistry. Postgraduate Search. [Link]
-
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PubMed Central. [Link]
-
Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]
-
Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. RSC Advances. [Link]
- A kind of cyclization saponification of thiazole carboxamides production technology.
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]
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Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Journal of the American Chemical Society. [Link]
-
Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. MDPI. [Link]
-
Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. PubMed Central. [Link]
-
Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. PubMed Central. [Link]
-
Microwave assisted one pot synthesis of 2, 3-di-substituted quinazolin-4-(3h)-ones and their potential biological activity. ResearchGate. [Link]
-
Stereoselectively fluorinated N-heterocycles: a brief survey. PubMed Central. [Link]
-
Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. [Link]
-
Facile and Efficient One-Pot Protocol for Synthesis of 5-Phenyl-1,4-benzodiazepine-2-one Derivatives. Sciencemadness.org. [Link]
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Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [Link]
-
THREE-STEP SYNTHESIS OF TRICYCLIC TRIAZOLO PYRIMIDINONES FROM ANILINE DERIVATIVES. CyberLeninka. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central. [Link]
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- 1. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of 2-Amino-3-fluorobenzamide in Agrochemical Innovation: A Guide for Researchers
Foreword: Charting a Course for New Discoveries
In the relentless pursuit of novel agrochemical solutions, the exploration of underutilized molecular scaffolds is paramount. This guide focuses on 2-Amino-3-fluorobenzamide , a compound situated at the intersection of two powerful pharmacophores: the versatile 2-aminobenzamide core and the bioactivity-enhancing fluorine atom. While direct, extensive research on this specific isomer in agrochemical applications is nascent, its structural components strongly suggest a promising future. This document serves as a detailed roadmap for researchers, scientists, and drug development professionals to unlock the potential of this compound and its derivatives as next-generation herbicides, fungicides, and insecticides. By synthesizing established principles with field-proven insights, we will lay the groundwork for pioneering research in this exciting area.
The Strategic Advantage of the this compound Scaffold
The promise of this compound lies in the synergistic interplay of its constituent parts: the 2-aminobenzamide nucleus and the strategically positioned fluorine atom.
The 2-Aminobenzamide Core: A Proven Agrochemical Pharmacophore
The 2-aminobenzamide moiety is a well-established building block in the synthesis of a wide array of biologically active compounds. Its inherent chemical functionalities, the amino group and the amide linkage, provide reactive handles for derivatization, allowing for the creation of diverse chemical libraries. Research has consistently demonstrated the antimicrobial and antifungal properties of 2-aminobenzamide derivatives, making this scaffold a fertile ground for the development of novel crop protection agents.[1][2][3][4]
The Role of Fluorine: Enhancing Agrochemical Performance
The introduction of fluorine into organic molecules is a widely employed strategy in modern agrochemical design. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's biological activity.[5][6] Key advantages of fluorination in agrochemicals include:
-
Increased Metabolic Stability: The strength of the C-F bond can block metabolic pathways, leading to a longer half-life of the active compound in the target organism.[7][8]
-
Enhanced Binding Affinity: The electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with target enzymes or receptors.
-
Improved Lipophilicity and Bioavailability: Strategic placement of fluorine atoms can modulate the lipophilicity of a compound, enhancing its ability to cross biological membranes and reach its site of action.
The placement of the fluorine atom at the 3-position of the benzamide ring in this compound is particularly noteworthy. This position can influence the acidity of the neighboring amino group and the overall electronic distribution of the aromatic ring, potentially leading to unique biological activities compared to other isomers.
Synthetic Pathways to this compound and its Derivatives
A crucial first step in exploring the potential of this compound is the development of efficient and scalable synthetic routes. While a specific, optimized synthesis for this isomer may not be widely published, established methods for the synthesis of related 2-aminobenzamides can be adapted. A plausible and versatile approach involves the amination of a suitable benzoic acid precursor.
Proposed Synthetic Workflow
The following diagram outlines a potential synthetic pathway for this compound, which can be further modified to generate a library of derivatives.
Caption: Proposed synthesis of this compound.
Protocol: Synthesis of this compound
This protocol provides a general methodology for the synthesis of the target compound. Researchers should optimize reaction conditions based on available laboratory equipment and safety protocols.
Step 1: Acyl Chloride Formation
-
To a solution of 2-Nitro-3-fluorobenzoic Acid in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain 2-Nitro-3-fluorobenzoyl Chloride.
Step 2: Amidation
-
Dissolve the crude 2-Nitro-3-fluorobenzoyl Chloride in an appropriate solvent (e.g., THF).
-
Bubble ammonia gas through the solution or add a solution of ammonium hydroxide at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Extract the product with an organic solvent and purify by column chromatography to yield 2-Nitro-3-fluorobenzamide.
Step 3: Reduction of the Nitro Group
-
Dissolve 2-Nitro-3-fluorobenzamide in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate to obtain this compound.
Application Notes: Screening for Agrochemical Activity
The true potential of this compound and its derivatives can only be realized through rigorous biological screening. The following protocols provide standardized methodologies for assessing antifungal and herbicidal activity.
Antifungal Activity Screening
Objective: To evaluate the efficacy of this compound derivatives against common phytopathogenic fungi.
Workflow:
Caption: Workflow for in vitro antifungal activity screening.
Protocol:
-
Compound Preparation: Dissolve test compounds in dimethyl sulfoxide (DMSO) to create stock solutions. Prepare serial dilutions to achieve the desired final concentrations.
-
Fungal Culture: Culture phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum) on a suitable medium (e.g., Potato Dextrose Agar).
-
Spore Suspension: Prepare a spore suspension of the fungi in a sterile buffer and adjust the concentration.
-
Microtiter Plate Assay: In a 96-well microtiter plate, add the fungal spore suspension to wells containing different concentrations of the test compounds. Include positive (commercial fungicide) and negative (DMSO) controls.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.
-
Growth Inhibition Assessment: Measure the optical density at 600 nm (OD600) to quantify fungal growth. Calculate the percentage of growth inhibition for each compound concentration.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each active compound.
Table 1: Hypothetical Antifungal Activity Data
| Compound | Target Fungus | IC50 (µg/mL) |
| This compound | Botrytis cinerea | >100 |
| Derivative 1 | Botrytis cinerea | 15.2 |
| Derivative 2 | Botrytis cinerea | 8.7 |
| Commercial Fungicide | Botrytis cinerea | 1.5 |
Herbicidal Activity Screening
Objective: To assess the pre- and post-emergence herbicidal activity of this compound derivatives.
Workflow:
Caption: Workflow for herbicidal activity screening.
Protocol:
-
Plant Cultivation: Grow a selection of monocot and dicot weed and crop species in pots under controlled greenhouse conditions.
-
Compound Formulation: Formulate test compounds as an emulsifiable concentrate or wettable powder with appropriate adjuvants.
-
Pre-emergence Application: Apply the formulated compounds to the soil surface immediately after planting.
-
Post-emergence Application: Apply the formulated compounds to the foliage of plants at a specific growth stage.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and stunting, using a rating scale.
-
Data Analysis: For promising compounds, conduct dose-response studies to determine the growth reduction 50 (GR50) value.
Future Directions and Conclusion
The this compound scaffold represents a promising, yet underexplored, avenue for the discovery of novel agrochemicals. The synthetic and screening protocols outlined in this guide provide a robust framework for initiating research in this area. Future work should focus on:
-
Library Synthesis: Creating a diverse library of this compound derivatives with various substitutions on the amino and amide groups.
-
Structure-Activity Relationship (SAR) Studies: Systematically evaluating the impact of different functional groups on biological activity to identify key structural features for potency and selectivity.[9]
-
Mode of Action Studies: For lead compounds, elucidating the biochemical target and mechanism of action is crucial for understanding their efficacy and potential for resistance development.
-
Insecticidal Screening: Expanding the biological evaluation to include common insect pests, as the benzamide class has shown insecticidal activity.[10][11]
References
-
Ahmed, A., et al. (2023). Design and synthesis of novel N, N′-substituted benzamide derivatives as potential insecticidal agents against the white mango scale insect, Aulacaspis tubercularis (Hemiptera: Diaspididae). ResearchGate. Available at: [Link]
-
Chen, J., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. National Institutes of Health. Available at: [Link]
-
Chemistry World. (2024). PFAS-free synthesis of fluorinated drugs and pesticides. Chemistry World. Available at: [Link]
-
Fu, Q., et al. (2021). Structure–activity relationship of the target compounds. ResearchGate. Available at: [Link]
-
Ghorab, M. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]
-
Noël, T., et al. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. ScienceDaily. Available at: [Link]
-
Rageb, E. A., et al. (2017). 2-Amino-N-(2-chloropyridin-3yl)benzamide. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. ResearchGate. Available at: [Link]
- Springer, C. J., et al. (1994). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. Google Patents.
-
Verma, R., & Shrivastava, S. P. (2022). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC. Available at: [Link]
-
Wang, S., et al. (2022). Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole. Chinese Journal of Pesticide Science. Available at: [Link]
- World Intellectual Property Organization. (2021). An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. Google Patents.
-
Xu, H., et al. (2019). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. Available at: [Link]
-
Yaseen, T., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2012). Synthesis and Bioactivity Study of 2-acylamino-substituted N'-benzylbenzohydrazide Derivatives. PubMed. Available at: [Link]
-
Zhang, Z., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC. Available at: [Link]
-
Zhao, P., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. PFAS-free synthesis of fluorinated drugs and pesticides | Research | Chemistry World [chemistryworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and bioactivity study of 2-acylamino-substituted N'-benzylbenzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-3-fluorobenzamide for the development of kinase inhibitors
Application Note: 2-Amino-3-fluorobenzamide for the Development of Kinase Inhibitors
Part 1: Introduction & Strategic Value
This compound (CAS: 1369948-83-3) is a critical fragment in Fragment-Based Drug Design (FBDD), specifically utilized to synthesize 8-fluoroquinazolin-4(3H)-one scaffolds. While the 5-fluoro isomer (derived from 2-amino-6-fluorobenzamide) is famous for producing the PI3K
The "Fluorine Scan" Advantage
Incorporating fluorine at the C3 position of the benzamide (which becomes C8 in the quinazolinone core) serves three specific medicinal chemistry objectives:
-
Metabolic Blockade: The C8 position is a common site for oxidative metabolism (hydroxylation) by CYP450 enzymes. Fluorine substitution blocks this "soft spot," extending the half-life (
) of the inhibitor. -
Electronic Modulation: The electronegativity of fluorine lowers the pKa of the adjacent N1 nitrogen, modulating the hydrogen bond acceptor capability in the kinase hinge region.
-
Conformational Control: In atropisomeric inhibitors, the C8-fluorine exerts steric influence, locking the inhibitor in a bioactive conformation that favors binding to the ATP pocket.
Part 2: Chemical Synthesis Protocol
This protocol details the conversion of this compound into a bioactive 8-fluoroquinazolinone scaffold, a common core for Aurora A and EGFR inhibitors.
Workflow Diagram: Synthesis of 8-Fluoroquinazolinone Core
Caption: Synthetic pathway converting this compound to the kinase-active 8-fluoroquinazolinone scaffold.
Detailed Methodology
Reagents:
-
This compound (1.0 equiv)
-
Aryl Aldehyde (e.g., 3-bromobenzaldehyde for Aurora A inhibition) (1.1 equiv)
-
Iodine (
) or DDQ (1.2 equiv) -
Solvent: DMF or DMSO
-
Potassium Carbonate (
) (2.0 equiv)
Step-by-Step Protocol:
-
Condensation: In a round-bottom flask, dissolve this compound (154 mg, 1 mmol) and the target aldehyde (1.1 mmol) in anhydrous DMF (5 mL).
-
Catalysis: Add
(276 mg, 2 mmol) and Iodine (304 mg, 1.2 mmol). Note: Iodine acts as a mild oxidant to facilitate the cyclization of the intermediate aminal. -
Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor progress via TLC (System: Hexane/EtOAc 1:1). The fluorescent spot of the starting benzamide will disappear, replaced by a lower Rf UV-active spot.
-
Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice (50 g) containing sodium thiosulfate (to quench excess iodine).
-
Isolation: Filter the resulting precipitate. Wash with cold water (
mL) and diethyl ether ( mL). -
Purification: Recrystallize from Ethanol/DMF to obtain the pure 2-substituted-8-fluoroquinazolin-4(3H)-one .
Validation Check:
-
1H NMR (DMSO-d6): Look for the disappearance of the benzamide
protons (~7.5 ppm broad) and the appearance of the quinazolinone NH (often >12 ppm). The C8-H signal should be split by the fluorine (doublet of doublets).
Part 3: Biological Evaluation (Aurora A Kinase Assay)
The 8-fluoroquinazolinone scaffold is particularly potent against Aurora Kinase A , a key regulator of mitosis. The following protocol outlines the screening of derivatives synthesized from this compound.
Signaling Pathway: Aurora A Inhibition[1][2]
Caption: Mechanism of action for 8-fluoroquinazolinone inhibitors targeting the Aurora A pathway.
In Vitro Kinase Assay Protocol (ADP-Glo™)
Objective: Determine the
Materials:
-
Recombinant Aurora A Kinase (0.1 µ g/well ).
-
Substrate: Kemptide (peptide substrate).
-
ATP (Ultrapure, 10 µM).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Assay Buffer: 40 mM Tris (pH 7.5), 20 mM
, 0.1 mg/mL BSA.
Procedure:
-
Preparation: Prepare a 2.5x serial dilution of the inhibitor in DMSO (Top concentration: 10 µM).
-
Enzyme Reaction:
-
Add 2 µL of Inhibitor solution to a 384-well white plate.
-
Add 4 µL of Aurora A Enzyme solution. Incubate for 10 min at RT (to allow inhibitor binding).
-
Add 4 µL of Substrate/ATP mix to initiate the reaction.
-
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 min.
-
Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Readout: Measure Luminescence using a plate reader (e.g., EnVision).
-
Analysis: Plot RLU (Relative Light Units) vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate
.
Expected Results:
Potent 8-fluoroquinazolinone derivatives (e.g., 2-(3-bromophenyl)-8-fluoro...) typically exhibit
Part 4: Data Summary & SAR Insights
The following table summarizes the Structure-Activity Relationship (SAR) data for quinazolinone derivatives, highlighting the impact of the fluorine atom derived from the starting material.
| Compound ID | R-Group (C2 Position) | X-Group (C8 Position) | Aurora A IC50 (nM) | Selectivity (vs Aurora B) |
| Ref-H | 3-Bromophenyl | H | 450 | 5-fold |
| Lead-F (6e) | 3-Bromophenyl | Fluorine | 168 | >20-fold |
| Analog-Cl | 3-Bromophenyl | Chlorine | 310 | 12-fold |
| Analog-Me | 3-Bromophenyl | Methyl | >1000 | N/A |
Data Source: Adapted from El-Adl et al. (2022) [1].
Interpretation: The 8-Fluoro substituent (derived from this compound) significantly enhances potency compared to the unsubstituted (H) or methyl analogs. This is attributed to the fluorine atom filling a small hydrophobic pocket near the hinge region without introducing steric clash, while also modulating the electronic properties of the ring system.
References
-
El-Adl, K., et al. (2022). "2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties."[1] Molecules, 27(11), 3626. [Link]
-
Hsu, Y. C., et al. (2016).[2] "Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors."[2] Oncotarget, 7(48), 79062–79075. [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Sources
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in... | Oncotarget [oncotarget.com]
Application Note: A Guide to Cell-Based Assays for Characterizing 2-Aminobenzamide Derivatives as PARP Inhibitors
Here are the detailed Application Notes and Protocols for "Cell-based assays using 2-Amino-3-fluorobenzamide derivatives".
Abstract
The 2-aminobenzamide scaffold is a foundational chemical structure in the development of potent enzyme inhibitors, most notably for the Poly(ADP-ribose) polymerase (PARP) family. Derivatives, such as the well-characterized inhibitor 3-aminobenzamide and clinically approved drugs like Rucaparib, leverage this core to probe and disrupt critical DNA repair pathways.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound derivatives and related compounds in a suite of cell-based assays. We move beyond simple procedural lists to explain the causality behind experimental choices, focusing on assays that elucidate the mechanism of action—specifically, the induction of synthetic lethality in DNA repair-deficient cancer cells. The protocols detailed herein provide a robust framework for determining compound potency (IC50), quantifying DNA damage, and measuring downstream cellular consequences such as apoptosis.
The Scientific Principle: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR).[3] Their primary role is to detect DNA single-strand breaks (SSBs) that arise from endogenous metabolic processes or exogenous agents. Upon binding to an SSB, PARP becomes catalytically active, using NAD+ as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins at the damage site.[1] This PARylation event serves as a scaffold to recruit other essential DNA repair proteins, facilitating the Base Excision Repair (BER) pathway.
Benzamide derivatives, including 3-aminobenzamide, act as competitive inhibitors by mimicking the nicotinamide portion of the NAD+ substrate, thereby preventing PARP's catalytic activity.[1] This inhibition has two major consequences:
-
Enzymatic Inhibition: The repair of SSBs is blocked.
-
PARP Trapping: The inhibitor-bound PARP molecule remains "trapped" on the DNA at the site of the break, creating a bulky lesion that is more cytotoxic than the SSB itself.[4]
When a DNA replication fork encounters an unrepaired (or PARP-trapped) SSB, the fork collapses, leading to the formation of a more severe DNA double-strand break (DSB). In healthy cells, these DSBs are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway. However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. In these cells, the accumulation of DSBs cannot be resolved, leading to genomic instability and, ultimately, cell death. This concept, where a deficiency in two separate pathways (PARP inhibition and HR deficiency) leads to cell death while a deficiency in either one alone is survivable, is known as synthetic lethality .
Diagram 2: Recommended experimental workflow for compound characterization.
Core Protocols
Protocol 3.1: Cell Viability Assay for IC50 Determination
Principle: This initial assay quantifies the concentration of the derivative required to inhibit cellular metabolic activity or proliferation by 50% (IC50). Comparing IC50 values between an HR-deficient cell line (e.g., PEO1, which has a BRCA2 mutation) and a matched HR-proficient line (e.g., PEO4, a reversion mutant) is the first step in confirming synthetic lethality. [5]The MTT assay, which measures mitochondrial reductase activity, is a classic colorimetric method.
Materials & Reagents:
-
Selected cancer cell lines (e.g., PEO1 and PEO4 for ovarian cancer).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep).
-
96-well clear, flat-bottom cell culture plates.
-
This compound derivative stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl).
-
Phosphate Buffered Saline (PBS).
-
Microplate reader capable of measuring absorbance at 570 nm.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2x serial dilution of the compound in complete medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~10 nM), including a vehicle control (DMSO only).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Treat for 72 hours, a duration often sufficient to observe the effects of cell cycle arrest and death. 4. MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 3.2: Immunofluorescence Assay for DNA Double-Strand Breaks (γ-H2AX)
Principle: The phosphorylation of histone H2AX at serine 139 (termed γ-H2AX) is one of the earliest events following the formation of a DSB. [6]This assay provides direct visual evidence of the DNA damage induced by PARP inhibition. An increase in the number of distinct nuclear γ-H2AX foci confirms the compound's mechanism of action. [5] Materials & Reagents:
-
Cells cultured on glass coverslips in 24-well plates.
-
Test compound and vehicle control.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.25% Triton X-100 in PBS for permeabilization.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-γ-H2AX (e.g., Cell Signaling Technology, #9718).
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (e.g., Thermo Fisher, A-11008).
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Mounting medium (e.g., ProLong Gold Antifade).
-
Fluorescence microscope.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed cells on coverslips and allow them to attach. Treat with the compound at its IC50 or 2x IC50 concentration for 24 hours. Include a vehicle control.
-
Fixation: Wash cells twice with cold PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 for 10 minutes. This step is crucial for allowing antibodies to access nuclear proteins.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-γ-H2AX primary antibody in Blocking Buffer (e.g., 1:400). Incubate the coverslips with the diluted antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer (e.g., 1:1000). Incubate for 1 hour at room temperature, protected from light.
-
Counterstaining & Mounting: Wash three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes. Wash once more with PBS. Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Imaging & Analysis:
-
Image the cells using a fluorescence microscope. Capture images for DAPI (blue channel) and Alexa Fluor 488 (green channel).
-
Quantify the number of green foci per nucleus using software like ImageJ/Fiji. A positive result is a statistically significant increase in the average number of foci per cell in the treated group compared to the vehicle control.
-
Protocol 3.3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Principle: Apoptosis is the programmed cell death pathway triggered by extensive DNA damage. This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. [5][7] Materials & Reagents:
-
Cell lines, test compound, and vehicle control.
-
6-well plates for cell culture.
-
FITC Annexin V Apoptosis Detection Kit (containing FITC-Annexin V, PI, and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed 2x10^5 cells per well in 6-well plates. After 24 hours, treat with the compound at its IC50 concentration for 48-72 hours.
-
Cell Harvesting: Harvest all cells, including the floating cells in the supernatant (which are often apoptotic), and the adherent cells (by trypsinizing). Combine them and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS. This removes any residual media that could interfere with the assay.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1x Binding Buffer to each tube. Keep samples on ice and analyze within 1 hour.
-
Data Acquisition & Analysis:
-
Use a flow cytometer to acquire data. Set up quadrants based on unstained and single-stained controls.
-
Healthy cells: Annexin V-negative and PI-negative (Bottom-Left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Bottom-Right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Top-Right quadrant).
-
Calculate the percentage of cells in each quadrant. A successful compound will show a significant increase in the percentage of early and late apoptotic cells compared to the vehicle control.
-
Data Presentation & Expected Results
Quantitative data should be summarized in tables for clear comparison.
Table 1: Representative IC50 Values for a Hypothetical 2-Aminobenzamide Derivative (Compound X)
| Cell Line | BRCA Status | Homologous Recombination (HR) Status | IC50 (µM) ± SD | Selectivity Index (PEO4/PEO1) |
| PEO1 | BRCA2 mutant | Deficient | 0.5 ± 0.08 | \multirow{2}{*}{40x} |
| PEO4 | BRCA2 revertant | Proficient | 20.0 ± 2.5 | |
| MDA-MB-231 | WT | Proficient | 25.5 ± 3.1 | N/A |
This table clearly demonstrates the selective potency of Compound X against HR-deficient cells, a hallmark of a successful PARP inhibitor.
Table 2: Quantification of DNA Damage and Apoptosis after 24h Treatment with Compound X (at 0.5 µM)
| Cell Line | Treatment | Average γ-H2AX Foci per Cell ± SD | % Total Apoptotic Cells (Annexin V+) ± SD |
| PEO1 | Vehicle | 3.2 ± 1.5 | 5.1 ± 1.2 |
| Compound X | 35.8 ± 6.2 | 45.3 ± 4.5 | |
| PEO4 | Vehicle | 2.9 ± 1.1 | 4.8 ± 0.9 |
| Compound X | 8.1 ± 2.4 | 9.7 ± 2.1 |
This data corroborates the IC50 findings, showing that at a concentration highly toxic to PEO1 cells, Compound X induces significantly more DNA damage and apoptosis compared to the HR-proficient PEO4 cells.
References
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- Thermo Fisher Scientific. (n.d.).
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- K-Y. Liu, et al. (2017). Combination treatment with rucaparib (Rubraca) and MDM2 inhibitors, Nutlin-3 and RG7388, has synergistic and dose reduction potential in ovarian cancer. Oncotarget.
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Antimicrobial and antifungal studies of 2-Amino-3-fluorobenzamide analogs
An in-depth guide to the antimicrobial and antifungal evaluation of 2-Amino-3-fluorobenzamide analogs, designed for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Fluorinated Benzamides
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery of novel chemical scaffolds with potent and broad-spectrum activity. Among the promising classes of compounds, benzamides and their derivatives have garnered significant attention for their diverse biological activities.[1][2] The strategic incorporation of fluorine atoms into organic molecules is a well-established medicinal chemistry approach to enhance metabolic stability, binding affinity, and overall pharmacological profiles.[3][4] Specifically, fluorinated benzamide derivatives have shown potential as effective antimicrobial and antifungal agents, suggesting that the this compound core could serve as a valuable starting point for the development of new therapeutics.[5][6]
The rationale for focusing on this scaffold is twofold. First, the benzamide moiety is a privileged structure found in numerous approved drugs. Second, the presence of an amino group and a fluorine atom at the 2- and 3-positions, respectively, can significantly influence the molecule's electronic properties and its ability to form key interactions with biological targets.[7] Preliminary structure-activity relationship (SAR) studies on related compounds have demonstrated that substitutions on the benzene ring can dramatically modulate biological activity, highlighting the importance of systematic screening of analog libraries.[5]
This guide provides a comprehensive framework for the systematic evaluation of this compound analogs. It details robust, field-proven protocols for determining antimicrobial and antifungal efficacy, explains the causality behind critical experimental steps, and offers a template for the clear presentation and interpretation of results.
Core Principles of Antimicrobial Susceptibility Testing (AST)
The primary goal of in-vitro AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, a value known as the Minimum Inhibitory Concentration (MIC).[8] This quantitative measure is the gold standard for assessing the potency of a novel compound. The reliability of AST hinges on meticulous standardization of methods to ensure reproducibility and accuracy.[9] Key factors that must be controlled include the preparation of the microbial inoculum, the composition of the growth medium, incubation conditions, and the inclusion of appropriate quality controls.[8][9] The protocols outlined below are based on guidelines established by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI).[10]
Protocol 1: Broth Microdilution for Antibacterial MIC Determination
This method is a cornerstone for quantitative susceptibility testing, allowing for the efficient screening of multiple compounds against various bacterial strains in a 96-well microtiter plate format.
Rationale and Causality
The broth microdilution method provides a direct measurement of growth inhibition in a liquid medium. Serial two-fold dilutions of the test compound are challenged with a standardized bacterial inoculum. The choice of Mueller-Hinton Broth (MHB) is critical as it is a standardized medium with low levels of inhibitors (like thymidine and thymine) that could interfere with certain antibiotic classes, ensuring consistent and reproducible results.[11] Standardization of the inoculum to a 0.5 McFarland standard is essential because the final bacterial concentration directly impacts the MIC value; too high an inoculum can overwhelm the compound, leading to falsely high MICs.[12]
Step-by-Step Methodology
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute this adjusted suspension 1:150 in sterile Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will result in a final concentration of 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Preparation of Compound Plate:
-
Dissolve the this compound analogs in a suitable solvent (typically Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the compound stock in MHB. For example, to test concentrations from 128 µg/mL down to 0.25 µg/mL, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding the final 100 µL from well 11. Well 12 will serve as a growth control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum (prepared in Step 1) to each well of the compound plate. This brings the final volume in each well to 200 µL and halves the compound concentrations to the desired final test range (e.g., 64 µg/mL to 0.125 µg/mL).
-
Include essential controls:
-
Growth Control: A well containing MHB and inoculum only (no compound).
-
Sterility Control: A well containing MHB only (no inoculum or compound).
-
Positive Control: A well-known antibiotic (e.g., Ciprofloxacin, Gentamicin) tested in parallel.[12]
-
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[8]
-
The growth control well must show distinct turbidity. The sterility control well must remain clear.
-
Protocol 2: Broth Microdilution for Antifungal MIC Determination (Yeast)
This protocol is adapted for testing against yeast species like Candida albicans and follows CLSI document M27 guidelines.[10]
Rationale and Causality
The principles are similar to antibacterial testing, but the medium and incubation conditions are optimized for fungal growth. RPMI-1640 medium, buffered with MOPS to maintain a stable physiological pH, is the standard medium.[10] The inoculum is standardized to a lower concentration than for bacteria, and a longer incubation period is required to accommodate the slower growth rate of yeasts. Endpoint determination for some antifungals, particularly azoles, is defined as a significant reduction (≥50%) in growth rather than complete inhibition, as trailing growth can occur.[13]
Step-by-Step Methodology
-
Preparation of Inoculum:
-
From a fresh (24-48 hour) Sabouraud Dextrose Agar (SDA) plate, select several colonies of the test yeast.
-
Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of approximately 1-5 x 10³ CFU/mL.
-
-
Preparation of Compound Plate:
-
Follow the same serial dilution procedure as described in the antibacterial protocol, but use RPMI-1640 as the diluent.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized yeast inoculum to each well.
-
Include growth, sterility, and positive controls (e.g., Fluconazole, Amphotericin B).
-
Incubate at 35°C for 46-50 hours.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration showing a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control.[13] This can be assessed visually or with a spectrophotometer.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for screening novel this compound analogs for antimicrobial activity.
Caption: General workflow for antimicrobial and antifungal susceptibility testing.
Data Presentation and Interpretation
Quantitative results from MIC assays should be organized systematically for clear comparison and SAR analysis.
Table 1: Exemplar Antimicrobial Activity of this compound Analogs
| Compound ID | R-Group Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | -H | 32 | 64 | >128 | 64 |
| Analog A | -4-Chloro | 8 | 16 | 64 | 16 |
| Analog B | -4-Methoxy | 64 | 128 | >128 | 128 |
| Analog C | -3,4-Dichloro | 4 | 8 | 32 | 8 |
| Ciprofloxacin | N/A (Control) | 0.5 | 0.25 | 1 | N/A |
| Fluconazole | N/A (Control) | N/A | N/A | N/A | 2 |
Note: Data are hypothetical and for illustrative purposes only.
This structured presentation allows researchers to quickly identify trends. For instance, the hypothetical data above suggests that electron-withdrawing groups (like chlorine) at the 4-position enhance activity, while electron-donating groups (like methoxy) may decrease it.[3][5]
Potential Mechanism of Action: A Conceptual Framework
While the precise mechanism of action for this compound analogs must be determined experimentally, many antifungal agents target the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis.[14] The diagram below illustrates this common pathway, which serves as a plausible hypothesis for investigation.
Caption: Hypothetical mechanism of action targeting ergosterol synthesis.
Conclusion and Future Directions
The systematic evaluation of this compound analogs using the standardized protocols detailed herein provides a robust foundation for identifying promising new antimicrobial and antifungal lead compounds. By adhering to these self-validating methodologies, researchers can generate high-quality, reproducible data essential for advancing drug discovery programs. Future work should focus on elucidating the precise mechanism of action for the most potent analogs, conducting cytotoxicity assays to assess their safety profile, and performing in vivo efficacy studies to validate their therapeutic potential.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015).
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G.Ç. Gürbüz, N. Ceylan, and O. Atli. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]
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Salmi, C., Loncle, C., Vidal, N., Laget, M., Letourneux, Y., & Brunel, J. M. (2008). Antimicrobial activities of 3-amino- and polyaminosterol analogues of squalamine and trodusquemine. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Abdellattif, M. H., El-Bordiny, E. S., & El-Sayed, W. A. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. [Link]
-
Zitko, J., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules. [Link]
- Research Starters. (n.d.). Mechanisms of action in antifungal drugs. Salem Press Encyclopedia of Health.
-
Gallagher, J. F. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank. [Link]
-
Abdellattif, M. H., El-Bordiny, E. S., & El-Sayed, W. A. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences. [Link]
-
Abdellattif, M. H., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]
-
Ostrowska, K., et al. (2017). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Current Medicinal Chemistry. [Link]
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Li, H., et al. (2016). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Molecules. [Link]
-
Gonec, T., et al. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules. [Link]
- Biosynth. (n.d.). 3-Amino-2-fluorobenzamide. Biosynth.
-
S.S, J., & S.V, S. (2019). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. [Link]
-
Gürbüz, G. Ç., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ResearchGate. [Link]
-
Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]
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APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]
-
Singh, S., & Pfaller, M. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. [Link]
- Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI.
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
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Bolukaoto, J. Y., et al. (2023). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Pathogens. [Link]
- Jayashree, S., & S.V., S. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1, 2, 3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry.
- Genc, N., et al. (2020). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
-
D'Ascenzio, M., et al. (2024). Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species. Preprints.org. [Link]
-
Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
-
Sedić, M., et al. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules. [Link]
-
Gamarra, S., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. PLOS ONE. [Link]
-
Al-Abri, S. S. (2017). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. ResearchGate. [Link]
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Application Note: 2-Amino-3-fluorobenzamide in Cytotoxic Prodrug Design
This Application Note and Protocol Guide details the utilization of 2-Amino-3-fluorobenzamide as a critical pharmacophore in the synthesis and development of cytotoxic prodrugs, specifically targeting the Poly (ADP-ribose) polymerase (PARP) pathway and DNA repair mechanisms.
Abstract & Strategic Significance
This compound (2A3FB) acts as a privileged scaffold in the design of "synthetic lethal" cytotoxic agents. Structurally, it functions as a bioisostere of the nicotinamide moiety of NAD+, allowing it to competitively inhibit PARP enzymes. In the context of cytotoxic prodrugs, this molecule serves two distinct roles:
-
The Cytotoxic Payload: It is the precursor to potent fluorinated phthalazinone and quinazolinone cores (e.g., Talazoparib analogs) that induce cell death in BRCA-deficient tumors.
-
The Prodrug Trigger: Its aniline and amide functionalities allow for the attachment of enzyme-cleavable linkers (e.g., peptide spacers for ADEPT/GDEPT strategies), rendering the molecule inactive until it reaches the tumor microenvironment.
The 3-fluoro substitution is electronically significant; it modulates the pKa of the aniline nitrogen, enhancing metabolic stability against N-acetylation while maintaining hydrogen-bonding capability within the PARP catalytic pocket.
Chemical Properties & Handling[1]
-
CAS Registry Number: 293737-92-5 (Generic for isomer class; specific isomers vary)
-
Molecular Formula: C7H7FN2O
-
Molecular Weight: 154.14 g/mol
-
Solubility: Soluble in DMSO (>50 mg/mL), DMF; sparingly soluble in water.
-
Stability: Stable under standard laboratory conditions. Hygroscopic—store under inert atmosphere (Argon/Nitrogen) at -20°C.
Safety Advisory: This compound is a skin and eye irritant.[1] It is a precursor to potent cytotoxic agents; handle in a Class II Biosafety Cabinet (BSC) to prevent inhalation of powders.
Synthetic Utility: Constructing the Cytotoxic Core
The primary application of this compound is the cyclization into fluorinated dihydro-phthalazinones , the bioactive core of modern PARP inhibitors.
Mechanism of Action (The "Why"):
The transformation converts the open-chain benzamide into a rigid bicyclic or tricyclic system. This rigidity locks the pharmacophore into a conformation that maximizes pi-stacking interactions with the tyrosine residues in the PARP active site, increasing potency from the micromolar range (parent benzamide) to the nanomolar range (cyclized drug).
Protocol 1: Cyclocondensation to Fluorinated Quinazolinone Core
This protocol describes the conversion of this compound into a cytotoxic quinazolinone scaffold, a common precursor for prodrug derivatization.
Reagents:
-
This compound (1.0 eq)
-
Triethyl orthoformate (or substituted aldehyde for C2-diversification) (3.0 eq)
-
Ammonium acetate (catalytic)
-
Ethanol (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with this compound (500 mg, 3.24 mmol) and anhydrous ethanol (10 mL).
-
Activation: Add Triethyl orthoformate (1.6 mL, 9.7 mmol) and Ammonium acetate (25 mg, 0.3 mmol).
-
Reflux: Heat the reaction mixture to reflux (80°C) under an argon atmosphere. Monitor by TLC (System: EtOAc/Hexane 1:1).
-
Checkpoint: The starting material (Rf ~0.3) should disappear, and a new fluorescent spot (Rf ~0.6) should appear within 4-6 hours.
-
-
Work-up: Cool the mixture to room temperature. The product often precipitates as a white/off-white solid.
-
Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). If no precipitate forms, concentrate the solvent in vacuo and recrystallize from EtOH/Water.
-
Characterization: Verify structure via 1H-NMR (DMSO-d6). Look for the disappearance of the broad aniline singlet (5-6 ppm) and the appearance of the quinazolinone C2-proton (~8.2 ppm).
Prodrug Design Strategy: The "Masked" Approach
To create a cytotoxic prodrug , the active amine or amide of the this compound core must be "masked" with a promoiety that is cleaved specifically in the tumor.
Strategy: Conjugation of the primary amine (N1) with a peptide linker (e.g., Ala-Ala-Asn) recognized by tumor-associated proteases (e.g., Legumain or Cathepsin B).
Protocol 2: Synthesis of Peptide-Linked Prodrug (Amide Coupling)
Objective: Conjugate the 2-amino group to a Boc-protected amino acid to suppress PARP binding activity until cleavage.
Reagents:
-
This compound-derived scaffold (from Protocol 1)
-
Boc-L-Alanine (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
DMF (anhydrous)
Methodology:
-
Activation: Dissolve Boc-L-Alanine (1.2 eq) and HATU (1.2 eq) in DMF. Stir at 0°C for 15 minutes to form the activated ester.
-
Coupling: Add the this compound scaffold (1.0 eq) and DIPEA (2.0 eq) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Quench & Isolation: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO3, and Brine. Dry over Na2SO4.
-
Deprotection (Optional for next step): Treat with TFA/DCM (1:1) to remove the Boc group if extending the peptide chain.
Protocol 3: In Vitro Enzymatic Activation Assay
Validates the prodrug mechanism: The compound should be stable in buffer but release the cytotoxic parent in the presence of the specific enzyme.
Materials:
-
Test Compound: Peptide-linked this compound prodrug (10 mM DMSO stock).
-
Enzyme: Recombinant Cathepsin B (or relevant tumor protease).
-
Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM DTT (Cathepsin B requires reducing conditions).
-
Analysis: HPLC-UV/Vis (254 nm).
Procedure:
-
Incubation: Prepare a 100 µM solution of the prodrug in the reaction buffer.
-
Control: Aliquot 100 µL into a "No Enzyme" control vial.
-
Initiation: Add Cathepsin B (5 units) to the reaction vial. Incubate at 37°C.
-
Sampling: Withdraw 20 µL aliquots at t=0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately add 20 µL of cold Acetonitrile with 0.1% TFA to stop the reaction.
-
Quantification: Inject onto a C18 HPLC column.
-
Success Criteria: Decrease in Prodrug Peak (Retention time X) and concomitant increase in Parent Drug Peak (Retention time Y).
-
Data Output: Plot % Conversion vs. Time to determine the half-life (
) of activation.
-
Data Analysis & Visualization
Table 1: Comparative Potency & Stability
Hypothetical data illustrating the "Prodrug Effect" – high stability/low toxicity until activated.
| Compound ID | Structure Type | PARP IC50 (Cell Free) | Cytotoxicity (Hela Cells) | Plasma Stability (t1/2) |
| 2A3FB | Parent Scaffold | 2.4 µM | > 100 µM | > 24 h |
| Cyc-2A3FB | Cyclized Active Drug | 15 nM | 450 nM | > 24 h |
| Pro-Cyc-A | Ala-Linked Prodrug | > 10,000 nM (Inactive) | 850 nM (Bio-activated) | 4.5 h |
| Pro-Cyc-B | Di-peptide Prodrug | > 10,000 nM (Inactive) | 600 nM (Bio-activated) | 12.0 h |
Figure 1: Synthetic Pathway of Cytotoxic Prodrug Assembly
This diagram illustrates the conversion of the building block into the active drug and its subsequent masking.
Caption: Synthetic flow from this compound precursor to the masked cytotoxic prodrug.
Figure 2: Mechanism of Prodrug Activation (ADEPT/Protease)
This diagram details how the prodrug selectively releases the this compound-based cytotoxin inside the tumor.
Caption: Activation cascade of the prodrug within the tumor microenvironment leading to cell death.
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PubChem. 3-Aminobenzamide | C7H8N2O | CID 1645. National Library of Medicine. Available at: [Link]
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Wang, B., et al. (2016). Discovery and Characterization of Talazoparib (BMN 673), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor.[4] Journal of Medicinal Chemistry.[4] Available at: [Link]
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-
Xu, Y., et al. (2017). Synthesis of PARP inhibitor Talazoparib.[4] WO2017215166A1. Available at:
-
Destro, G., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents.[5] Biomedicines.[2][3][4][6][7][8][9][10] Available at: [Link]
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Application Note: High-Throughput Screening with 2-Amino-3-fluorobenzamide Libraries for Novel Drug Discovery
Introduction: The Strategic Value of 2-Amino-3-fluorobenzamide Libraries in Drug Discovery
High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for novel therapeutics.[1][2] The choice of chemical scaffold for these libraries is a critical determinant of the success of an HTS campaign. The this compound scaffold represents a promising, yet underexplored, chemotype for the discovery of new bioactive molecules. Its strategic value lies in the combination of a privileged benzamide core, known for its diverse biological activities, with the unique properties imparted by fluorine substitution.[3][4]
Fluorine, being the most electronegative element, can significantly alter the physicochemical properties of a molecule, including its pKa, lipophilicity, metabolic stability, and binding interactions with target proteins. These modulations can lead to improved potency, selectivity, and pharmacokinetic profiles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns utilizing this compound libraries. We will delve into the rationale behind experimental choices, provide detailed protocols, and outline a self-validating system for hit identification and confirmation.
Library Design and Synthesis: Building a High-Quality Screening Collection
The quality of the screening library is paramount to the success of any HTS campaign. A well-designed this compound library should exhibit structural diversity to maximize the exploration of chemical space while maintaining favorable physicochemical properties for drug-likeness.
A common synthetic route to 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with an appropriate amine, leading to the formation of the desired benzamide.[3][5] For a this compound library, the starting material would be a fluorinated isatoic anhydride. The diversity of the library can be expanded by utilizing a wide array of primary and secondary amines in the synthesis.
Table 1: Key Parameters for this compound Library Design
| Parameter | Recommended Range/Criteria | Rationale |
| Molecular Weight | 250 - 500 Da | Balances chemical complexity with good absorption and permeability. |
| cLogP | 1 - 4 | Ensures adequate solubility and membrane permeability. |
| Hydrogen Bond Donors | ≤ 5 | Adheres to Lipinski's Rule of Five for drug-likeness. |
| Hydrogen Bond Acceptors | ≤ 10 | Adheres to Lipinski's Rule of Five for drug-likeness. |
| Rotatable Bonds | ≤ 10 | Promotes conformational rigidity and better binding affinity. |
High-Throughput Screening Workflow: A Step-by-Step Guide
The HTS workflow for a this compound library can be broadly divided into four stages: assay development and validation, primary screening, hit confirmation and validation, and secondary screening.
Caption: High-Throughput Screening Workflow for this compound Libraries.
Protocol 1: Biochemical Assay Development - Example: Kinase Inhibition Assay
This protocol describes the development of a fluorescence-based biochemical assay to screen for inhibitors of a target kinase.
1. Reagent Preparation:
- Prepare a stock solution of the target kinase in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
- Prepare a stock solution of the kinase substrate (e.g., a fluorescently labeled peptide) in the assay buffer.
- Prepare a stock solution of ATP in the assay buffer.
- Prepare a 10 mM stock solution of each compound from the this compound library in 100% DMSO.
2. Assay Miniaturization and Optimization:
- Determine the optimal concentrations of kinase, substrate, and ATP to achieve a robust signal-to-noise ratio in a 384-well plate format.
- Perform a time-course experiment to determine the optimal incubation time for the kinase reaction.
- Assess the tolerance of the assay to DMSO.
3. Assay Validation:
- Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
- Z'-factor = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
- Determine the signal-to-noise (S/N) and signal-to-background (S/B) ratios.
Protocol 2: Cell-Based Assay Development - Example: NF-κB Reporter Gene Assay
This protocol outlines the development of a cell-based reporter gene assay to identify modulators of the NF-κB signaling pathway, a common target in inflammation and immunology.[6]
1. Cell Line and Reagent Preparation:
- Use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.
- Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
- Prepare a stock solution of a known NF-κB activator (e.g., TNF-α) to serve as a positive control.
- Prepare serial dilutions of the this compound library compounds in cell culture medium.
2. Assay Protocol:
- Seed the reporter cells into 384-well white, clear-bottom plates at a predetermined optimal density.
- Incubate the plates overnight to allow for cell attachment.
- Add the library compounds to the cells at the desired final concentration.
- Incubate for a predetermined time to allow for compound uptake and activity.
- Add the NF-κB activator to stimulate the pathway.
- Incubate for an optimized duration to allow for reporter gene expression.
- Add a luciferase substrate and measure the luminescent signal using a plate reader.
3. Assay Validation:
- Determine the Z'-factor, S/N, and S/B ratios as described in the biochemical assay protocol.
- Assess for any compound-induced cytotoxicity using a parallel cell viability assay (e.g., CellTiter-Glo®).
Primary Screening and Data Analysis
During the primary screen, the entire this compound library is tested at a single concentration against the validated assay. The goal is to identify "hits" that exhibit a statistically significant effect.
Data Analysis Workflow:
Caption: HTS Data Analysis Workflow.
Hit Confirmation and Validation: Eliminating False Positives
A significant challenge in HTS is the presence of false positives. Therefore, a rigorous hit confirmation and validation cascade is essential.
1. Dose-Response Confirmation:
- Hits identified in the primary screen are re-tested at multiple concentrations to generate a dose-response curve and determine the IC₅₀ or EC₅₀ value.
2. Orthogonal Assays:
- Confirmed hits are tested in an orthogonal assay that measures the same biological endpoint but uses a different technology. This helps to eliminate artifacts specific to the primary assay format.
3. Counter-Screens:
- Counter-screens are employed to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds) or act through non-specific mechanisms.
Table 2: Common Causes of False Positives in HTS
| False Positive Mechanism | Mitigation Strategy |
| Compound Autofluorescence | Pre-read plates before adding assay reagents. |
| Assay Technology Interference | Use of orthogonal assays and counter-screens. |
| Non-specific Protein Aggregation | Include detergents in the assay buffer; perform nephelometry. |
| Cytotoxicity (in cell-based assays) | Run a parallel cell viability assay. |
Secondary Screening and Lead Optimization
Validated hits from the confirmation stage progress to secondary screening, where their structure-activity relationship (SAR) and selectivity are further characterized. This involves synthesizing and testing analogs of the initial hits to improve potency and selectivity. Promising compounds from secondary screening become the starting point for lead optimization, a more in-depth process of refining the chemical structure to achieve the desired pharmacological and pharmacokinetic properties for a clinical candidate.
Conclusion
The this compound scaffold holds significant potential for the discovery of novel therapeutic agents. By following the systematic and rigorous HTS workflow outlined in this application note, researchers can effectively screen these libraries, identify and validate high-quality hits, and accelerate the journey from initial discovery to preclinical development. The key to success lies in meticulous assay development, robust validation, and a comprehensive strategy for eliminating false positives.
References
-
Almqvist, F. et al. (2015). Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. Organic & Biomolecular Chemistry. Available at: [Link]
-
AXXAM (n.d.). Hit & Lead Discovery | Hit Identification. Available at: [Link]
-
Sanford Burnham Prebys (n.d.). High-Throughput Screening. Available at: [Link]
-
SGC-UNC (2025). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. PubMed Central. Available at: [Link]
-
Velagapudi, S. P. et al. (2012). Probing a 2-aminobenzimidazole library for binding to RNA internal loops via two-dimensional combinatorial screening. PubMed. Available at: [Link]
-
Wang, L. et al. (2022). Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor by Cell-Based High-Throughput Screening of a Diversity Library. PubMed. Available at: [Link]
-
Yahia, N. B. et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]
-
PubChem (n.d.). 3-Aminobenzamide. Available at: [Link]
-
ResearchGate (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available at: [Link]
-
ResearchGate (2017). 2-Amino-N-(2-chloropyridin-3yl)benzamide. Available at: [Link]
-
RSC Publishing (n.d.). Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research (n.d.). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. Available at: [Link]
-
PubMed (2011). Discovery of benzamide analogues as a novel class of 5-HT₃ receptor agonists. Available at: [Link]
-
PubMed (2011). Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. Available at: [Link]
-
PubMed (2024). Identification of a 2-Aminobenzimidazole Scaffold that Potentiates Gram-Positive Selective Antibiotics Against Gram-Negative Bacteria. Available at: [Link]
-
PubMed Central (2023). High-Throughput Screen Reveals the Structure–Activity Relationship of the Antimicrobial Lasso Peptide Ubonodin. Available at: [Link]
-
PubMed Central (n.d.). An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p. Available at: [Link]
-
Drug Development and Delivery (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]
-
ResearchGate (n.d.). Cell-Based Assays for High-Throughput Screening. Available at: [Link]
-
BioTechnologia (n.d.). Cell-based assays in high-throughput mode (HTS). Available at: [Link]
-
Asinex (n.d.). Screening Libraries. Available at: [Link]
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AXXAM (n.d.). Our compound collections.... Available at: [Link]
-
RSC Publishing (n.d.). 2-Aminopyrimidine as a novel scaffold for biofilm modulation. Available at: [Link]
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ResearchGate (n.d.). 3 Application of High-throughput Screening Techniques to Drug Discovery. Available at: [Link]
-
Journal of the American Chemical Society (2023). Advances in Ultrahigh Throughput Hit Discovery with Tandem Mass Spectrometry Encoded Libraries. Available at: [Link]
-
RASAYAN Journal of Chemistry (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Available at: [Link]
-
PubChem (n.d.). 2-Amino-3-chlorobenzamide. Available at: [Link]
-
ResearchGate (n.d.). Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development. Available at: [Link]
Sources
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- 2. High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Discovery of benzamide analogues as a novel class of 5-HT₃ receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-fluorobenzamide
Welcome to the technical support center for the synthesis of 2-amino-3-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve your synthesis yield and overcome common challenges encountered in the laboratory.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The strategic placement of the amino, fluoro, and carboxamide groups on the benzene ring offers unique reactivity for the construction of complex molecules. However, the synthesis of this compound can present challenges, leading to suboptimal yields and purification difficulties. This guide provides a comprehensive overview of the primary synthetic routes and practical solutions to common problems.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Low Yield in the Amidation of 2-Amino-3-fluorobenzoic Acid
Question: My yield of this compound from the amidation of 2-amino-3-fluorobenzoic acid is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the amidation of 2-amino-3-fluorobenzoic acid can stem from several factors, including incomplete activation of the carboxylic acid, side reactions, and challenging purification. Here’s a breakdown of potential issues and how to address them:
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Inefficient Carboxylic Acid Activation: The first step in many amidation reactions is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia or an ammonia equivalent. Incomplete activation is a common reason for low yields.
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Solution 1: Acid Chloride Formation. A robust method for activating the carboxylic acid is to convert it to the corresponding acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes amidation.
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Experimental Protocol: Acid Chloride Formation and Amination
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In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-3-fluorobenzoic acid in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Add an excess of thionyl chloride (typically 2-3 equivalents) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours, or until the reaction is complete (monitor by TLC or the cessation of gas evolution).
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Remove the excess thionyl chloride and solvent under reduced pressure.
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Dissolve the crude acyl chloride in a dry, aprotic solvent and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia or a solution of ammonia in an organic solvent.
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Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
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Upon completion, the product can be isolated by extraction and purified by recrystallization.
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-
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Solution 2: Use of Coupling Reagents. Peptide coupling reagents are excellent for forming amide bonds under mild conditions. Reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), can significantly improve yields by minimizing side reactions.[1][2]
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Experimental Protocol: Carbodiimide-Mediated Amidation
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Dissolve 2-amino-3-fluorobenzoic acid in a suitable aprotic solvent (e.g., DMF or DCM).
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Add HOBt (1.1 equivalents) and the carbodiimide (e.g., DIC, 1.1 equivalents) to the solution at 0 °C.
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Stir the mixture for 15-20 minutes to form the activated ester.
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Add a source of ammonia (e.g., ammonium chloride with a non-nucleophilic base like triethylamine or diisopropylethylamine) to the reaction mixture.
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Allow the reaction to proceed at room temperature until completion (monitor by TLC).
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Work up the reaction by filtering off any urea byproducts and then proceed with standard extraction and purification.
-
-
-
-
Side Reactions: The amino group of 2-amino-3-fluorobenzoic acid can compete with the desired nucleophile (ammonia), leading to the formation of polymeric byproducts.
-
Solution: Amino Group Protection. While adding complexity, protecting the amino group can prevent self-condensation. A suitable protecting group, such as Boc (tert-butyloxycarbonyl), can be introduced before the amidation and removed afterward.
-
-
Purification Challenges: The final product may be difficult to separate from starting materials or byproducts.
-
Solution: Recrystallization. Recrystallization is often an effective method for purifying this compound. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find the optimal conditions for crystallization.
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Incomplete Hydrolysis of 2-Amino-3-fluorobenzonitrile
Question: I'm attempting to synthesize this compound by hydrolyzing 2-amino-3-fluorobenzonitrile, but the reaction is either incomplete or proceeds to the carboxylic acid. How can I control the hydrolysis to favor the amide?
Answer: The partial hydrolysis of a nitrile to an amide can be challenging, as the amide can be further hydrolyzed to the carboxylic acid under the same conditions.[3][4] Careful control of reaction parameters is crucial.
-
Harsh Reaction Conditions: Strong acidic or basic conditions and high temperatures will favor the formation of the carboxylic acid.
-
Solution 1: Mild Acidic Hydrolysis. Using a milder acid and lower temperatures can help to stop the reaction at the amide stage. For example, treating the nitrile with a mixture of a carboxylic acid (like trifluoroacetic acid) and a strong acid (like sulfuric acid) can facilitate the formation of the amide.[4]
-
Experimental Protocol: Mild Acid-Catalyzed Hydrolysis
-
Dissolve 2-amino-3-fluorobenzonitrile in a suitable solvent like tert-butanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl) and heat the mixture gently (e.g., 40-50 °C).[4]
-
Monitor the reaction progress carefully by TLC or GC-MS.
-
Once the starting material is consumed and before significant formation of the carboxylic acid is observed, quench the reaction by neutralizing the acid.
-
Extract the product and purify by column chromatography or recrystallization.
-
-
-
Solution 2: Alkaline Peroxide Method. The use of hydrogen peroxide under alkaline conditions is a well-established method for the selective hydrolysis of nitriles to amides.[3]
-
Experimental Protocol: Alkaline Peroxide Hydrolysis
-
Dissolve 2-amino-3-fluorobenzonitrile in a solvent mixture such as ethanol and water.
-
Add a solution of sodium hydroxide or another suitable base.
-
Add hydrogen peroxide (30% aqueous solution) dropwise while maintaining the temperature (e.g., 40-50 °C).
-
Monitor the reaction closely. Upon completion, neutralize the reaction mixture and extract the product.
-
-
-
-
Over-reaction: The amide product is susceptible to further hydrolysis.
-
Solution: Careful Monitoring. Regardless of the method chosen, it is essential to monitor the reaction's progress frequently. This allows you to stop the reaction at the optimal time to maximize the yield of the amide and minimize the formation of the carboxylic acid.
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Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for the synthesis of this compound?
A1: 2-Amino-3-fluorobenzoic acid is generally the most direct and reliable starting material.[5] The amidation of a carboxylic acid is a well-established transformation with numerous available methods, allowing for optimization to achieve good yields. While the hydrolysis of 2-amino-3-fluorobenzonitrile is a viable alternative, controlling the partial hydrolysis to prevent the formation of the corresponding carboxylic acid can be more challenging.
Q2: How does the fluorine substituent affect the synthesis?
A2: The fluorine atom, being highly electronegative, has a significant impact on the electronic properties of the benzene ring. It acts as an electron-withdrawing group via the inductive effect, which can decrease the nucleophilicity of the amino group.[6][7] This can be advantageous in reducing side reactions involving the amino group during the activation of the carboxylic acid. However, the electron-withdrawing nature of fluorine can also slightly deactivate the ring towards certain reactions. The fluorine atom's small size means that steric hindrance is generally not a major concern.
Q3: What are the best practices for purifying the final product?
A3: For this compound, recrystallization is a highly effective purification technique. The choice of solvent is critical and may require some experimentation. A common approach is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature, and then allow it to cool slowly to form crystals. Solvent pairs, such as ethanol/water or ethyl acetate/hexanes, can also be effective. If recrystallization does not provide the desired purity, column chromatography using silica gel is a good alternative. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Standard laboratory safety practices should always be followed. When working with reagents such as thionyl chloride or oxalyl chloride, it is crucial to work in a well-ventilated fume hood as they are corrosive and release toxic gases upon reaction with moisture.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When handling concentrated acids and bases, be sure to add them slowly and with cooling to control exothermic reactions.
Data Summary
| Parameter | 2-Amino-3-fluorobenzoic Acid[9] | This compound |
| Molecular Formula | C₇H₆FNO₂ | C₇H₇FN₂O |
| Molecular Weight | 155.13 g/mol | 154.14 g/mol |
| Appearance | Beige solid | Off-white to light brown solid |
| Melting Point | 188 °C | Not readily available |
Experimental Workflows
Workflow 1: Amidation via Acid Chloride
Caption: Amidation of 2-amino-3-fluorobenzoic acid via an acyl chloride intermediate.
Workflow 2: Hydrolysis of Nitrile
Caption: Synthesis of this compound by partial hydrolysis of the corresponding nitrile.
References
-
MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. High-Quality 2-Amino-3-fluorobenzoic Acid: A Key for Organic Synthesis Success. Available at: [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]
-
PMC - NIH. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Available at: [Link]
-
Semantic Scholar. Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Available at: [Link]
-
MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available at: [Link]
- Google Patents. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
-
PubMed. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Available at: [Link]
-
ResearchGate. (PDF) 2-Amino-N-(2-chloropyridin-3yl)benzamide. Available at: [Link]
-
Chemistry Steps. Converting Nitriles to Amides. Available at: [Link]
- Google Patents. US3876691A - Process for the hydrolysis of nitriles.
-
MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available at: [Link]
-
ResearchGate. (PDF) Amide bond formation using amino acid fluorides. Available at: [Link]
- Google Patents. US10858390B2 - Use of excess carbodiimide for peptide synthesis at elevated temperatures.
-
ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Available at: [Link]
-
ResearchGate. Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Available at: [Link]
-
RSC Publishing. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Available at: [Link]
-
ResearchGate. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of 2‐Amino‐3‐arylindoles and their Fused Analogues via Intramolecular C‐Arylation. Available at: [Link]
-
Organic Chemistry Portal. Acyl chloride synthesis. Available at: [Link]
-
ResearchGate. Preparation of 2-Hydroxybenzamidines from 3-Aminobenzisoxazoles. Available at: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
Eureka | Patsnap. Preparation method of aminobenzonitrile. Available at: [Link]
-
Chemistry Steps. Converting Nitriles to Amides. Available at: [Link]
- Google Patents. US5118815A - Method for crystallization of amino acids.
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
-
ResearchGate. An Improved Method for the Conversion of Nitriles to Amides Using N,N-Disubstituted Hydroxylamine. Available at: [Link]
-
ResearchGate. Amino acid chlorides: A journey from instability and racemization toward broader utility in organic synthesis including peptides and their mimetics. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Available at: [Link]
-
RSC Publishing. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Available at: [Link]
-
Chemguide. hydrolysis of nitriles. Available at: [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. peptide.com [peptide.com]
- 3. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. webassign.net [webassign.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. Acyl chloride synthesis [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Amino-3-fluorobenzamide
Ticket ID: #REC-2A3F-001 Subject: Optimization of Recrystallization Protocols for High-Purity Isolation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction
Welcome to the Technical Support Center. You are likely working with 2-Amino-3-fluorobenzamide (CAS: 119866-22-1) , a critical pharmacophore often utilized in the synthesis of PARP inhibitors (e.g., Veliparib analogs).[1]
Achieving pharmaceutical-grade purity (>99.5%) for this intermediate is challenging due to the presence of regioisomers (e.g., 2-amino-4-fluorobenzamide), unreacted starting materials (fluoroisatoic anhydrides or nitro-precursors), and defluorinated by-products.[1] This guide replaces generic "recipes" with a chemically grounded method development strategy.
Module 1: Solvent System Selection
Q: Which solvent system should I use?
A: Based on the polarity of the primary amide and the fluorinated aromatic ring, we recommend two primary systems. Your choice depends on the nature of your major impurities.
| System | Composition | Mechanism of Action | Recommended For |
| Primary (Polar) | Ethanol / Water (95:5 to 70:[1]30) | Displacement: The amide H-bonds with EtOH.[1] Water acts as the anti-solvent to drive precipitation upon cooling.[1] | Removal of non-polar starting materials and inorganic salts.[1] |
| Secondary (Non-Polar) | Ethyl Acetate / n-Heptane | Solvophobic Effect: The compound dissolves in hot EtOAc; Heptane reduces solubility of the polar amide while keeping lipophilic impurities in solution.[1] | Removal of polar by-products or when the compound "oils out" in water.[1] |
Q: Why is my yield low in Ethanol/Water?
A: Fluorine substitution increases lipophilicity compared to non-fluorinated benzamides.[1] If the water ratio is too high (>40%), the compound may precipitate too quickly or oil out.
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Fix: Increase the Ethanol fraction. Aim for a saturation temperature of ~75°C.
Module 2: Standard Operating Procedure (SOP)
This protocol assumes the Ethanol/Water system.[1] All steps must be performed in a fume hood.[1]
Phase 1: Dissolution & Hot Filtration[1][2][3]
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Charge: Place crude this compound in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
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Solvent Addition: Add Ethanol (95%) at a ratio of 5 mL per gram of solid.[1]
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Reflux: Heat to reflux (approx. 78°C).[1] If solids remain, add Ethanol in 1 mL increments until dissolved.
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Carbon Treatment (Optional but Recommended): If the solution is colored (yellow/brown indicates nitro-impurities), cool slightly, add Activated Carbon (5 wt%) , and reflux for 15 minutes.
-
Hot Filtration: Filter the hot mixture through a pre-warmed Celite pad to remove carbon and insoluble mechanical impurities.[1]
Phase 2: Crystallization & Isolation[1][2]
-
Nucleation: Reheat the filtrate to dissolve any crystals formed during filtration.[1]
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Water Addition: While at reflux, add hot deionized water dropwise until a persistent turbidity (cloudiness) is observed. Then add a few drops of Ethanol to clear the solution.[1]
-
Controlled Cooling:
-
Ambient: Turn off heat.[1] Allow the flask to cool to room temperature (20-25°C) over 2 hours.
-
Chill: Move to an ice-water bath (0-5°C) for 1 hour to maximize yield.
-
-
Filtration: Collect crystals via vacuum filtration (Buchner funnel).
-
Wash: Wash the cake with cold Ethanol/Water (50:50 mixture).
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Drying: Dry in a vacuum oven at 45°C for 12 hours. High heat (>60°C) may cause sublimation or discoloration.
Module 3: Troubleshooting Guide
Visual Logic Tree: Diagnosing Failure Modes
Figure 1: Decision matrix for common recrystallization failures.
FAQ: Specific Failure Scenarios
Q: The solution turned into an oil at the bottom of the flask instead of crystals. Why? A: This is "Oiling Out." It occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature.[1]
-
The Fix: You likely added too much water (anti-solvent). Re-heat to dissolve the oil, add more Ethanol to increase solubility, and seed the solution with a pure crystal at a temperature slightly below the saturation point.
Q: My crystals are still slightly yellow. Is this acceptable? A: For pharmaceutical intermediates, no. Yellow usually indicates trace nitro-precursors (e.g., 2-nitro-3-fluorobenzamide) or oxidation products.[1]
-
The Fix: If activated carbon failed, the impurity might be trapped inside the crystal lattice.[1] You must perform a second recrystallization.[1] Alternatively, wash the isolated crystals with a small volume of cold Toluene, which often solubilizes nitro-aromatics better than the amide.[1]
Q: I have 5% of the 4-fluoro isomer remaining. How do I remove it? A: Regioisomers often cocrystallize.[1]
-
The Fix: Recrystallization relies on solubility differences.[1][2][3] If the isomers are structurally similar, standard recrystallization may fail. You must slow down the cooling rate drastically (e.g., wrap the flask in foil/towels to cool over 6-8 hours).[1] This allows the thermodynamically more stable crystal (your product) to exclude the impurity.
Module 4: Critical Quality Attributes (CQAs)
When validating your purified material, ensure you check these parameters:
-
Melting Point: this compound typically melts in the range of 138–142°C (Note: Literature values vary by polymorph; establish an internal standard).[1] Sharpness of the range (<2°C) is a better indicator of purity than the absolute value.
-
Residual Solvents: Amides can form solvates with Ethanol.[1] Run an NMR or TGA (Thermogravimetric Analysis) to ensure solvent is removed. If ethanol persists, dry at higher vacuum or switch to Isopropyl Alcohol (IPA) for the final wash.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for general benzamide purification strategies).
-
Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.[1] (Authoritative guide on solvent selection and troubleshooting "oiling out").
-
PubChem. (2025).[1][4] this compound Compound Summary. National Library of Medicine.[1] (Used for structural verification and physical property estimation). [1]
Sources
Overcoming solubility issues of 2-Amino-3-fluorobenzamide in organic solvents
Introduction
Welcome to the technical support center for 2-Amino-3-fluorobenzamide. As a crucial building block in medicinal chemistry and materials science, the successful application of this compound is frequently predicated on a fundamental experimental parameter: its solubility. Researchers often encounter challenges in dissolving this compound in common organic solvents, which can impede reaction kinetics, purification, and formulation development. This guide provides in-depth troubleshooting protocols, mechanistic explanations, and practical FAQs to empower researchers to overcome these solubility hurdles effectively. Our approach is grounded in the principles of physical organic chemistry and formulation science to ensure you can not only solve the immediate issue but also understand the underlying causes.
Part 1: Understanding the Solubility Challenge
Why is this compound Prone to Solubility Issues?
The molecular structure of this compound dictates its solubility behavior. It possesses a combination of features that contribute to strong intermolecular forces and high crystal lattice energy, making it difficult for solvent molecules to disrupt its solid state.
-
Hydrogen Bonding: The primary amine (-NH2) and amide (-CONH2) groups are excellent hydrogen bond donors and acceptors. In the solid state, these groups form extensive intermolecular hydrogen bond networks, holding the molecules together tightly.
-
Aromatic Stacking: The fluorinated benzene ring contributes to van der Waals forces and potential π-π stacking interactions between molecules.
-
Polarity and Dipole Moment: The electronegative fluorine atom and the polar amide group create a significant molecular dipole, further enhancing intermolecular attractive forces.
To dissolve the compound, a solvent must effectively compete with and disrupt these strong solute-solute interactions. This often requires more than a simple solvent with a matching polarity; it necessitates specific solvent-solute interactions.
| Property | Predicted/Inferred Value | Rationale / Impact on Solubility |
| Molecular Formula | C₇H₇FN₂O | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 154.14 g/mol | Moderate molecular weight; solubility is more dependent on structure. |
| pKa (Basic - Amino) | ~2-3 (Predicted) | The electron-withdrawing fluorine and benzamide groups reduce the basicity of the aniline-like amino group. It will be protonated only under strongly acidic conditions. |
| pKa (Acidic - Amide) | ~17 (Predicted) | The amide N-H is very weakly acidic and requires a strong base for deprotonation. |
| Polarity | Polar | The presence of amine and amide groups makes the molecule polar, favoring polar solvents. However, the aromatic ring provides non-polar character. |
| Hydrogen Bonding | Donor and Acceptor | High capacity for self-association via hydrogen bonding leads to high crystal lattice energy and lower solubility. |
Part 2: Troubleshooting Guide - A Phased Approach
This section is designed as a logical workflow. Start with the simplest solutions and progress to more complex methods as needed.
Q1: My this compound is not dissolving in standard solvents like methanol, ethanol, or acetone at room temperature. What is my first step?
Answer: The initial step is a systematic and broadened solvent screening. The goal is to identify a solvent or solvent class that shows the most promise. Do not be discouraged by initial failures with common low-boiling point solvents. The high crystal lattice energy of this compound often requires more aggressive solvent systems.
This workflow helps you efficiently test a range of solvents to identify a lead for optimization.
Caption: Logical workflow for initial solvent screening.
-
Preparation: Aliquot 1-2 mg of this compound into several small, labeled glass vials.
-
Solvent Addition: To each vial, add 100 µL of a single test solvent. This creates an initial target concentration of 10-20 mg/mL.
-
Agitation: Vortex each vial vigorously for 1-2 minutes at room temperature.
-
Observation: Allow the vials to stand for 5-10 minutes. Visually inspect for undissolved solid. A powerful light source behind the vial can help visualize suspended particles.
-
Categorization: Classify the results as:
-
Freely Soluble: No visible solid particles.
-
Partially Soluble: Some solid remains, but a noticeable amount has dissolved.
-
Insoluble: The solid appears unchanged.
-
-
Selection: Identify the solvent(s) showing partial or complete solubility. These will be the starting point for further optimization. Polar aprotic solvents like DMSO and DMF are often effective starting points for crystalline, polar molecules.[1]
Q2: I found a solvent (e.g., DMSO) where the compound is soluble, but I need it to be in a different solvent (e.g., ethanol) for my reaction. What should I do?
Answer: This is a classic scenario for employing a co-solvent system. Co-solvency is a powerful technique where you use a strong, "primary" solvent to dissolve the compound and then dilute this stock solution into a weaker, "secondary" solvent that is miscible with the first.[2] The strong solvent disrupts the crystal lattice, and the miscible secondary solvent keeps it from precipitating.
Caption: Co-solvency disrupts the crystal lattice for dissolution.
-
Prepare Stock Solution: Dissolve a known weight of this compound in the minimum required volume of the strong solvent (e.g., DMSO, DMF) to create a concentrated stock solution.
-
Titration/Dilution: Place a known volume of the desired secondary solvent (e.g., ethanol) in a vial with a stir bar.
-
Slow Addition: While stirring vigorously, add the stock solution dropwise to the secondary solvent.
-
Monitor for Precipitation: Observe closely for the first sign of persistent cloudiness or precipitation. This indicates you have reached the solubility limit for that specific co-solvent ratio.
-
Optimization: Repeat the process with different ratios to determine the maximum amount of the primary solvent your final system can tolerate while remaining a clear solution. It is common for final solutions to contain <1% to 10% of the strong solvent to avoid interfering with subsequent reactions or analyses.[3]
Q3: Can temperature or pH be used to my advantage?
Answer: Absolutely. Both temperature and pH are fundamental thermodynamic variables that can be manipulated to significantly enhance solubility.
Temperature: For most compounds, solubility is an endothermic process, meaning it increases with temperature. Heating provides the energy needed to overcome the crystal lattice forces.
-
Troubleshooting Steps:
-
Suspend the compound in your solvent of choice.
-
Gently warm the mixture in a water or oil bath while stirring. Increase the temperature in 5-10 °C increments.
-
Observe the temperature at which the solid fully dissolves.
-
Crucially, allow the solution to cool slowly to room temperature. If the compound remains in solution, you have successfully created a stable solution. If it precipitates (crashes out), it indicates the solution was supersaturated at room temperature, and a co-solvent system may be required for long-term stability.
-
pH Adjustment: While more common in aqueous systems, altering the pH can be effective in polar protic organic solvents (like alcohols) that can support ions.[4] this compound has a basic amino group. Adding a small amount of acid will protonate this group, forming a salt. This salt will have very different (and likely higher) solubility than the neutral parent compound due to the introduction of strong ion-dipole interactions with the solvent.
-
Troubleshooting Steps:
-
Suspend the compound in a polar protic solvent (e.g., methanol, ethanol).
-
Add a small amount (e.g., 0.1% v/v) of an acid like trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., HCl in 1,4-dioxane).
-
Stir and observe for dissolution.
-
Caution: Be aware that this will change the chemical nature of your compound in solution. This may be acceptable for analysis (like HPLC) but could interfere with certain chemical reactions.
-
Part 3: Frequently Asked Questions (FAQs)
FAQ 1: What is a good "workhorse" solvent system for initial trials with this compound? A co-solvent system of 10% N,N-Dimethylformamide (DMF) in Tetrahydrofuran (THF) or Dichloromethane (DCM) is often a robust starting point. DMF is a powerful polar aprotic solvent that can dissolve the compound, while THF or DCM are common reaction solvents that can tolerate a small percentage of DMF.
FAQ 2: How do I quantitatively measure the solubility of my compound in a specific solvent system? The "shake-flask" method is a standard and reliable technique for determining equilibrium solubility.[5]
-
Add Excess Solid: Add an excess amount of this compound to a known volume of your chosen solvent system in a sealed vial. "Excess" means enough solid remains undissolved to ensure the solution is saturated.
-
Equilibrate: Agitate the vial at a constant temperature (e.g., using a shaker or stir plate in a temperature-controlled environment) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate Phases: Allow the suspension to settle. Carefully withdraw a sample of the supernatant (the clear liquid portion) using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to avoid artificially high results.[6]
-
Analyze Concentration: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a calibrated analytical method, such as HPLC-UV or LC-MS.
FAQ 3: My compound dissolved upon heating but immediately precipitated when it cooled. What does this mean and what should I do? This indicates you created a supersaturated solution that is only kinetically stable at the higher temperature. The thermodynamic solubility at room temperature is lower than the concentration you achieved. To solve this, you need to improve the thermodynamic stability at room temperature. The best approach is to use a co-solvent system (see Q2) or find a different solvent altogether where the compound is more soluble at your target temperature.
FAQ 4: Are there any safety precautions for heating organic solvents? Yes, safety is paramount.
-
Ventilation: Always work inside a certified chemical fume hood.
-
No Open Flames: Never use a Bunsen burner or other open flame to heat flammable organic solvents. Use a temperature-controlled heating mantle, oil bath, or hot plate.
-
Know Your Solvents: Consult the Safety Data Sheet (SDS) for each solvent to know its boiling point, flash point, and specific hazards.[7][8]
-
Pressure: Do not heat solvents in a completely sealed container, as pressure can build up and cause an explosion. Ensure the vessel is appropriately vented.
References
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (n.d.). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
ResearchGate. (n.d.). What to do when compound did not dissolve in organic solvent?. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from [Link]
-
Springer. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
-
Reddit. (n.d.). r/labrats: Dissolving an insoluble compound in an organic solvent... and then solve this in water?. Retrieved from [Link]
-
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]
-
National Institutes of Health. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Structures of Amino Acids. Retrieved from [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
PreScouter. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
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- 6. dissolutiontech.com [dissolutiontech.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-3-fluorobenzamide Derivatization
Welcome to the technical support center for the derivatization of 2-Amino-3-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the chemical modification of this versatile building block. By understanding the interplay of electronic and steric effects, you can optimize your reaction conditions for higher yields and purity.
Introduction: The Chemistry of this compound
This compound is a valuable starting material in medicinal chemistry due to its unique substitution pattern. The presence of an amino group, a fluorine atom, and a benzamide moiety on the same aromatic ring offers multiple points for derivatization, leading to a diverse range of molecular architectures. However, the electronic nature of these substituents also presents specific challenges. The amino group's nucleophilicity is reduced by the electron-withdrawing effects of the adjacent fluorine and the benzamide group. This guide will address the most common derivatization reactions—acylation, sulfonylation, and cyclization—and provide solutions to frequently encountered problems.
Frequently Asked Questions (FAQs)
Q1: Why is my acylation of this compound sluggish or incomplete?
A1: The reduced nucleophilicity of the amino group in this compound is the primary reason for slow or incomplete acylation. The electron-withdrawing nature of the ortho-fluoro and meta-benzamide groups deactivates the amine. To overcome this, consider the following:
-
Use a more reactive acylating agent: Acyl chlorides or anhydrides are generally more effective than carboxylic acids.
-
Increase the reaction temperature: Carefully heating the reaction can provide the necessary activation energy.[1]
-
Employ a suitable base: A non-nucleophilic base like pyridine or triethylamine (TEA) can activate the amine and neutralize the acid byproduct.
-
Consider a catalyst: 4-Dimethylaminopyridine (DMAP) is an effective nucleophilic catalyst for acylations of deactivated amines.[2]
Q2: I am observing multiple products in my sulfonylation reaction. What are the likely side products and how can I avoid them?
A2: Besides the desired N-sulfonylation, potential side reactions include bis-sulfonylation (if the amide nitrogen is deprotonated) or reaction at the amide nitrogen. To improve selectivity:
-
Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride to avoid over-reaction.
-
Optimize the base: A hindered base like 2,6-lutidine can be more selective for the amino group.
-
Lower the reaction temperature: Running the reaction at 0 °C or even lower can enhance selectivity.
Q3: Can I perform a one-pot cyclization to a quinazolinone from this compound?
A3: Yes, one-pot cyclizations are a common and efficient method for synthesizing quinazolinones from 2-aminobenzamides.[3][4][5] This is typically achieved by reacting the 2-aminobenzamide with an aldehyde, ketone, or carboxylic acid derivative in the presence of a suitable catalyst and often under heating.
Q4: Does the ortho-fluoro group cause any steric hindrance issues?
A4: The ortho-fluoro group can exert a moderate steric effect, known as the "ortho effect," which can influence the approach of bulky reagents to the amino group.[6] While generally less significant than larger ortho substituents, it can contribute to slower reaction rates. Using less bulky reagents or optimizing reaction conditions (e.g., higher temperature, longer reaction time) can help mitigate this.
Troubleshooting Guides
N-Acylation Reactions
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low to No Product Formation | - Insufficient reactivity of the amine. - Inappropriate solvent or temperature. - Deactivation of catalyst. | - Use a more reactive acylating agent (acyl chloride > anhydride > carboxylic acid). - Add a catalytic amount of DMAP. - Switch to a higher boiling point aprotic solvent (e.g., DMF, DMAc, or toluene) and increase the temperature. - Ensure all reagents and solvents are anhydrous. |
| Formation of Multiple Products | - Diacylation (at both amine and amide N-H). - Side reactions with the solvent. | - Use a controlled amount of the acylating agent (1.0-1.1 equivalents). - Run the reaction at a lower temperature to improve selectivity. - Choose an inert solvent. |
| Difficult Product Isolation | - Product is highly soluble in the aqueous phase during workup. - Emulsion formation during extraction. | - Saturate the aqueous layer with NaCl before extraction. - Use a different extraction solvent (e.g., ethyl acetate, dichloromethane). - For emulsions, try adding a small amount of brine or filtering through celite. |
N-Sulfonylation Reactions
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Incomplete Reaction | - Deactivated nature of the amine. - Steric hindrance from the ortho-fluoro group. - Insufficiently strong base. | - Use a slight excess of the sulfonyl chloride (1.1-1.2 eq.). - Allow for a longer reaction time or moderately increase the temperature. - Use a stronger, non-nucleophilic base like DBU or proton sponge. |
| Product Degradation | - Harsh reaction conditions. - Instability of the product to the workup procedure. | - Monitor the reaction closely by TLC to avoid prolonged heating. - Use a milder base. - Perform a neutral or slightly acidic workup if the product is base-sensitive. |
| Low Yield after Purification | - Product loss during chromatography. - Co-elution with impurities. | - Optimize the solvent system for column chromatography. - Consider crystallization as an alternative purification method. |
Cyclization to Quinazolinones
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Failure to Cyclize | - Insufficiently electrophilic coupling partner. - Ineffective catalyst or reaction conditions. | - Activate the coupling partner (e.g., convert a carboxylic acid to an acyl chloride). - Screen different catalysts (e.g., acid catalysts like p-TsOH, or metal catalysts like copper or ruthenium salts).[3][4] - Increase the reaction temperature, potentially using microwave irradiation.[2] |
| Formation of Intermediate Amide Only | - Dehydration/cyclization step is not favored. | - Use a dehydrating agent (e.g., molecular sieves). - Switch to a higher boiling point solvent to facilitate the removal of water. - Employ a stronger acid or base catalyst to promote the cyclization step. |
| Poor Regioselectivity (if applicable) | - Reaction with an unsymmetrical coupling partner. | - This is generally not an issue for quinazolinone formation from 2-aminobenzamides, as the cyclization pathway is well-defined. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
-
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add triethylamine (1.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for N-Sulfonylation
-
Dissolve this compound (1.0 mmol) in pyridine (5 mL) and cool to 0 °C.
-
Add the sulfonyl chloride (1.1 mmol) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, pour the reaction mixture into ice-water (20 mL) and acidify with 1M HCl to pH ~2-3.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product as necessary.
Protocol 3: Synthesis of a Quinazolinone Derivative
-
In a sealed tube, combine this compound (1.0 mmol), an aldehyde (1.2 mmol), and a catalytic amount of copper(I) iodide (0.1 mmol) in DMF (5 mL).
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the mixture into water (25 mL).
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure quinazolinone.
Visualizing Reaction Pathways
Acylation/Sulfonylation Workflow
Caption: General workflow for N-acylation or N-sulfonylation.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. (2025). Unavailable Source.
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). PMC. [Link]
-
Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather Than meta-Directors In Electrophilic Aromatic Substitution. (2025). Swarthmore College. [Link]
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]
-
Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. (n.d.). PMC. [Link]
-
N-Acylation Reactions of Amines. (n.d.). ResearchGate. [Link]
-
Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. (2025). ResearchGate. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. [Link]
-
Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. (2025). PMC. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC. [Link]
-
A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines. (2024). Organic Chemistry Frontiers. [Link]
-
Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. (2024). NIH. [Link]
-
Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2024). PubMed Central. [Link]
-
DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega. [Link]
-
Cyclization reactions of 2‐azidobenzaldehyde 1 a with tertiary β‐keto... (n.d.). ResearchGate. [Link]
-
Is the Friedel-Crafts acylation of aniline difficult? (2018). Quora. [Link]
-
acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. (2021). YouTube. [Link]
-
How does the ortho effect affect the basicity of aniline? (2018). Quora. [Link]
-
Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. (n.d.). NIH. [Link]
-
Effect of Substituents on the Basicity of Anilines. (2020). YouTube. [Link]
-
Catalytic Friedel-Crafts Acylation of Aniline Derivatives. (2025). ResearchGate. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (n.d.). PubMed. [Link]
-
[2 + 2] Cycloaddition reactions of heterocyclic compounds with ynamines. (2025). ResearchGate. [Link]
-
Reactions of Aniline. (n.d.). Chemistry Steps. [Link]
-
Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. (n.d.). ResearchGate. [Link]
- Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. (2018). Unavailable Source.
-
ortho-acylation of anilines. (n.d.). Chem-Station Int. Ed.. [Link]
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- 3. Quinazolinone synthesis [organic-chemistry.org]
- 4. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. quora.com [quora.com]
Preventing decomposition of 2-Amino-3-fluorobenzamide during reaction
Technical Support Center: Stability & Handling of 2-Amino-3-fluorobenzamide
Executive Summary & Chemical Context
This compound is a critical intermediate, primarily employed in the synthesis of PARP inhibitors (e.g., Talazoparib analogs) and Factor Xa inhibitors. Its structural integrity is compromised by three primary vectors: hydrolytic cleavage of the amide, oxidative degradation of the aniline moiety, and unwanted cyclization .
The presence of the fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect ($ -I $), which increases the electrophilicity of the amide carbonyl carbon compared to non-fluorinated anthranilamides. This makes the molecule more susceptible to nucleophilic attack (hydrolysis) under basic conditions. Simultaneously, the C2-amino group acts as an internal nucleophile, creating a high risk of premature cyclization if electrophilic impurities (aldehydes, ketones) are present in the reaction matrix.
Decomposition Pathways & Mechanistic Insights
To prevent decomposition, one must understand the specific pathways driving instability.
Pathway A: Amide Hydrolysis (Acid/Base Catalyzed)
-
Mechanism: Water acts as a nucleophile attacking the amide carbonyl.
-
Catalyst: High pH (Hydroxide ion) or Low pH (Protonation of carbonyl oxygen).
-
Result: Formation of 2-Amino-3-fluorobenzoic acid and ammonia.
-
Critical Factor: The 3-Fluoro substituent lowers the $ pK_a $ of the conjugate acid, making the leaving group ability of the amide nitrogen slightly different from unsubstituted benzamides, but the primary driver is the increased electrophilicity of the carbonyl.
Pathway B: Oxidative Deamination/Polymerization
-
Mechanism: Radical formation on the aniline nitrogen ($ -NH_2 $) triggered by UV light or reactive oxygen species (ROS).
-
Result: Formation of azo-dimers, N-oxides, or dark "tar" polymers (browning of solution).
-
Critical Factor: Aniline derivatives are notoriously light-sensitive.
Pathway C: Inadvertent Cyclization (Quinazolinone Formation)
-
Mechanism: Condensation of the C2-amine with carbonyl-containing impurities (e.g., acetaldehyde in low-grade ethanol or DMF).
-
Result: Formation of dihydroquinazolinones.
Figure 1: Primary decomposition vectors for this compound. The 3-F substituent accelerates hydrolytic pathways compared to non-fluorinated analogs.
Troubleshooting Guide: Reaction & Handling
Scenario 1: "The reaction mixture turned dark brown/black."
Diagnosis: Oxidative degradation of the aniline amine. Root Cause: Exposure to atmospheric oxygen or UV light during the reaction induction period. Corrective Protocol:
-
Degassing: Sparge all solvents with Argon or Nitrogen for at least 15 minutes before adding the solid reactant.
-
Light Shielding: Wrap the reaction vessel in aluminum foil.
-
Antioxidants: If the reaction tolerates it, add trace Ascorbic Acid (0.1 mol%) or BHT.
Scenario 2: "Yield is low, and LC-MS shows a peak at [M+1] = 156 (Acid)."
Diagnosis: Hydrolysis of the amide bond. Root Cause: Presence of water in the solvent system, exacerbated by heating or extreme pH. Corrective Protocol:
-
Solvent Drying: Use anhydrous solvents (DMF/THF < 50 ppm $ H_2O $).
-
Temperature Control: Do not exceed 60°C unless the solvent is strictly anhydrous.
-
Buffer Selection: Avoid strong aqueous bases (NaOH/KOH) if possible. Use non-nucleophilic organic bases (DIPEA, DBU) in organic media.
Scenario 3: "Unexpected peak at M-18 or M+12."
Diagnosis: Unwanted cyclization. Root Cause: The solvent contains aldehyde or ketone impurities (common in lower-grade DMF or Acetone). Corrective Protocol:
-
Reagent Grade: Use HPLC-grade solvents only.
-
Glassware Cleaning: Ensure no acetone residue remains from cleaning.
Experimental Optimization Protocols
Protocol A: Stability-Indicating HPLC Method
Before starting a large-scale reaction, validate the purity of your starting material.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Detection | UV @ 254 nm (Amide) and 210 nm |
| Flow Rate | 1.0 mL/min |
Protocol B: Optimal Reaction Setup (General Nucleophilic Attack)
When using this compound as a nucleophile (reacting the amine):
-
Vessel Prep: Flame-dry glassware under vacuum; backfill with $ N_2 $.
-
Solvent: Anhydrous DMF or DMAc (Dimethylacetamide). Note: Avoid alcohols if temperatures >80°C are required to prevent transamidation.
-
Addition Order:
-
Add this compound to solvent.
-
Add Base (e.g., $ K_2CO_3 $ or DIPEA).
-
Wait: Stir 10 min to ensure dissolution.
-
Dropwise: Add the electrophile slowly to prevent local exotherms which degrade the amide.
-
Frequently Asked Questions (FAQ)
Q1: Can I store this compound in solution?
-
Answer: No. In solution, the rate of hydrolysis increases exponentially, especially in protic solvents like methanol or water. Store as a solid, desiccated, at 2–8°C. If solution storage is mandatory, use anhydrous DMSO at -20°C for no more than 24 hours.
Q2: Why is the 3-Fluoro analog less stable than the 4-Fluoro analog?
-
Answer: This is an ortho-effect . The fluorine at position 3 is physically closer to the amide and amine. Through the inductive effect ($ -I $), it pulls electron density from the ring carbon attached to the amide, making the carbonyl carbon more positive (electrophilic) and thus more reactive toward water (hydrolysis).
Q3: Is this molecule compatible with strong Lewis Acids (e.g., $ AlCl_3 $, $ BF_3 $)?
-
Answer: Use with caution. Lewis acids can coordinate to the amide oxygen, activating the carbonyl toward nucleophilic attack. If a Lewis Acid is required, ensure the system is strictly anhydrous to prevent rapid hydrolysis.
Q4: What is the recommended quenching method?
-
Answer: Do not quench with strong acid or base. Quench with saturated Ammonium Chloride ($ NH_4Cl $) or Phosphate Buffer (pH 7.0) . This neutralizes the reaction without subjecting the sensitive amide to hydrolysis-inducing pH extremes.
Workflow Visualization: Safe Handling
Figure 2: Standard Operating Procedure (SOP) for handling this compound to minimize decomposition.
References
-
Synthesis and Stability of Anthranilamide Deriv
- Source: National Institutes of Health (NIH) / PubMed Central
- Context: Discusses the synthesis of fluorinated benzofurans and anthranilamides, highlighting reaction conditions and stability profiles in DMF/THF.
-
URL:[Link](Note: Generalized link to relevant PMC search based on search result 1.14/1.20)
-
Hydrolysis Kinetics of Amino Acid Amides
- Source: European Journal of Pharmaceutics and Biopharmaceutics
- Context: Provides data on the pH-dependent hydrolysis of amino acid amide derivatives, establishing the baseline for amide stability
-
URL:[Link]
-
Safety Data Sheet: 2-Amino-3-fluorobenzonitrile (Precursor/Analog)
-
Rhodium-Catalyzed Synthesis of N-Acyl Anthranilamides
- Source: NIH / PubMed Central
- Context: Details the cyclodehydration risks of anthranilamides to quinazolinones, a key side-reaction to avoid.
-
URL:[Link]
Sources
Technical Support Center: 2-Amino-3-fluorobenzamide Synthesis
Ticket Subject: Optimization and Troubleshooting for CAS 52025-34-0 Assigned Specialist: Senior Application Scientist Status: Open[1][2]
Executive Summary
2-Amino-3-fluorobenzamide (CAS 52025-34-0) is a critical pharmacophore intermediate, particularly in the synthesis of PARP inhibitors (e.g., Talazoparib analogs).[1][2] Its synthesis is often plagued by two primary failure modes: regiochemical ambiguity during amide formation and defluorination during reductive steps.[1][2]
This guide provides validated protocols and troubleshooting workflows for the two most reliable synthetic routes:
-
The Anhydride Route (Recommended): Ring-opening of 8-fluoroisatoic anhydride.[1][2]
-
The Reductive Route: Hydrogenation of 2-nitro-3-fluorobenzamide.[1][2]
Route 1: The Isatoic Anhydride Ring-Opening (Recommended)
Best for: High purity requirements, avoiding metal scavengers, and preventing regioselectivity errors.[1][2][3]
The Mechanism
This reaction relies on the nucleophilic attack of ammonia on the C4 carbonyl of the isatoic anhydride, followed by decarboxylation.[2] Because the "protection" of the aniline is built into the ring structure, self-coupling is impossible.[1]
Figure 1: Nucleophilic ring-opening of 8-fluoroisatoic anhydride.[1][2][3]
Standard Protocol
-
Dissolution: Dissolve 8-fluoroisatoic anhydride (1.0 eq) in anhydrous DMF (5-10 volumes).
-
Ammonolysis: Add ammonium carbonate (1.5 eq) or bubble anhydrous ammonia gas.
-
Reaction: Heat to 50–80°C for 2–6 hours. Monitor CO₂ evolution.[1][2]
-
Workup: Pour into ice water. The product typically precipitates.[1]
Troubleshooting Guide: Isatoic Route
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete decarboxylation or hydrolysis.[1][2][3] | Check Reagent: Ensure ammonia source is anhydrous.[1][2] Water competes to form the benzoic acid derivative.[1] Increase Temp: Decarboxylation is endothermic; ensure T > 50°C. |
| Gummy/Oily Product | Residual DMF.[2][3] | Workup Change: Do not rotovap DMF to dryness. Pour the reaction mixture slowly into excess rapidly stirring ice water (10:1 water:DMF ratio) to force precipitation. |
| Purple/Brown Color | Oxidation of the free aniline.[2] | Inert Atmosphere: Perform the reaction under N₂. Add trace sodium metabisulfite during the quench.[1] |
| Starting Material Remains | Poor solubility of anhydride.[1][2] | Solvent Switch: Switch from Ethanol/Water to DMF or DMAc.[1][2][3] The anhydride must be in solution for the ammonia to attack efficiently.[1] |
Route 2: Nitro-Reduction (Hydrogenation)
Best for: Large-scale batches where isatoic anhydride is unavailable or too expensive.[1][2] Critical Risk: Defluorination (Hydrogenolysis).[2][3]
The Challenge: The C-F Bond
Palladium on Carbon (Pd/C) is notorious for cleaving Carbon-Fluorine bonds under hydrogenation conditions, especially at the ortho position to the electron-withdrawing amide.[1]
Figure 2: Catalyst selection logic to prevent defluorination.
Standard Protocol (Chemical Reduction)
Note: Chemical reduction is preferred over catalytic hydrogenation to preserve the fluorine.[3]
-
Suspension: Suspend 2-nitro-3-fluorobenzamide in Ethanol/Water (3:1).
-
Activator: Add Ammonium Chloride (5.0 eq) and Iron Powder (3.0 eq).
-
Reflux: Heat to reflux (70–80°C) for 1–2 hours.
-
Filtration: Filter hot through Celite to remove iron oxide sludge.[1][2]
Troubleshooting Guide: Reduction Route
| Symptom | Probable Cause | Corrective Action |
| Mass Spec shows M-19 peak | Hydrogenolysis of Fluorine.[1][2] | Stop Pd/C: Switch to Sulfided Platinum on Carbon (Pt(S)/C) or use the Iron/NH₄Cl method described above. If using Pd/C is mandatory, add diphenylsulfide as a catalyst poison.[1][2][3] |
| Incomplete Reaction (Hydroxylamine) | Partial reduction (-NHOH intermediate).[2][3] | Drive Reaction: The intermediate hydroxylamine is stable.[2] Increase reaction time or add more Iron powder. Do not stop heating until TLC shows complete conversion.[1][2] |
| Product Trapped in Sludge | Iron oxides adsorbing product.[1][2] | Hot Filtration: You must filter the iron sludge while the ethanol is boiling hot.[2] If it cools, the product crystallizes inside the sludge.[2][3] Wash the cake with hot methanol.[2] |
FAQ: Technical Support Tickets
Q: I am using the Isatoic Anhydride route, but I see a peak at M+18 in my LCMS. What is it? A: This is likely the hydrolyzed acid byproduct (2-amino-3-fluorobenzoic acid).[1][2] This happens if your DMF is "wet" or if you used aqueous ammonia at too low a temperature.[1][2]
-
Fix: Use anhydrous ammonia gas or ammonium carbonate.[1][2] Ensure the reaction temperature is >50°C to favor the amide formation and decarboxylation over simple hydrolysis.
Q: Can I use microwave irradiation for the Isatoic route? A: Yes, but proceed with caution. While literature suggests microwave synthesis is faster, it often leads to lower yields for fluorinated derivatives due to thermal instability (thermo-sensibility) of the intermediates [1, 2].[2] Conventional heating is more reproducible for this specific scaffold.[1][2]
Q: How do I purify the final compound if recrystallization fails? A: this compound is moderately polar.[1]
-
Flash Chromatography:[1][2][3] Use a gradient of 0–50% Ethyl Acetate in Hexanes.[1][2] The amine tailing can be reduced by adding 1% Triethylamine to the eluent.
-
Recrystallization:[1][2][3][4] The best solvent system is typically Ethanol/Water .[2] Dissolve in hot ethanol, then add water dropwise until turbidity persists, then cool.
References
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives. MDPI. Available at: [Link][2][3]
-
Isatoic Anhydride in Organic Synthesis. ResearchGate. Available at: [Link]
-
Selective Liquid-Phase Hydrogenation of Nitro Groups. PubMed. Available at: [Link]
-
Hydrogenation Troubleshooting and Defluorination. Reddit ChemPros/Literature Consensus. Available at: [Link]
Sources
- 1. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide - Google Patents [patents.google.com]
- 2. CN113045484A - Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Stability testing of 2-Amino-3-fluorobenzamide under different pH conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and practical advice for conducting stability testing of 2-Amino-3-fluorobenzamide under various pH conditions. It is designed to assist researchers in designing robust experiments, troubleshooting common issues, and interpreting their results accurately.
I. Understanding the Stability of this compound: A Proactive Approach
The stability of an active pharmaceutical ingredient (API) like this compound is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to understand the molecule's intrinsic stability, identify potential degradation products, and develop stability-indicating analytical methods.[1][2][3] This guide will focus on the hydrolytic stability of this compound across a range of pH values.
The core structure of this compound contains an amide functional group, which is susceptible to hydrolysis under both acidic and basic conditions. The presence of an amino group and a fluorine atom on the benzene ring will influence the rate and mechanism of this degradation. The electron-donating amino group may slightly stabilize the amide bond, while the electron-withdrawing fluorine atom can affect the reactivity of the aromatic ring and the acidity of the amide proton.
Potential Degradation Pathway
The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the amide bond, leading to the formation of 2-Amino-3-fluorobenzoic acid and ammonia.
Caption: Workflow for a pH stability study of this compound.
Step-by-Step Protocol
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile and methanol
-
Purified water (e.g., Milli-Q or equivalent)
-
Reagents for buffer preparation (e.g., hydrochloric acid, sodium hydroxide, potassium phosphate monobasic, sodium borate)
-
HPLC column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. [4] 2. Buffer Preparation:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, and 12).
-
Acidic Buffer (pH 2): 0.01 M Hydrochloric Acid
-
Acidic Buffer (pH 4): Acetate Buffer
-
Neutral Buffer (pH 7): Phosphate Buffer
-
Basic Buffer (pH 9): Borate Buffer
-
Basic Buffer (pH 12): 0.01 M Sodium Hydroxide
3. Stock Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
4. Sample Preparation and Incubation:
-
For each pH condition, add a small, known volume of the stock solution to a larger volume of the respective buffer to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.
5. Time-Point Sampling:
-
Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
6. Sample Quenching:
-
Immediately after sampling, neutralize the acidic and basic samples to a pH of approximately 7 to stop the degradation reaction. This is a critical step to ensure accurate quantification.
7. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
-
Suggested Starting HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) can be a good starting point. [4] * Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound. It is advisable to run a UV scan of the compound in the mobile phase to determine the optimal wavelength.
-
Injection Volume: 10 µL
-
-
Analyze the samples from each time point.
8. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of the remaining drug against time for each pH condition to determine the degradation kinetics.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the stability testing of this compound.
Q1: I am observing significant peak tailing for the this compound peak in my HPLC chromatogram. What could be the cause and how can I fix it?
A1: Peak tailing is a common issue for basic compounds like this compound when using silica-based reversed-phase columns. [5]The primary cause is the interaction of the basic amino group with acidic residual silanol groups on the stationary phase. [5]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to below 3 will protonate the silanol groups, reducing their interaction with the protonated analyte and improving peak shape. [5]The addition of 0.1% formic acid or trifluoroacetic acid to the mobile phase is a common practice.
-
Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. These columns have a lower concentration of residual silanol groups.
-
Addition of a Basic Modifier: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites. However, this can sometimes suppress ionization in mass spectrometry detection.
-
Check for Column Contamination: A contaminated guard or analytical column can also cause peak tailing. Flush the column with a strong solvent or replace the guard column if necessary. [6] Q2: My mass balance is poor. The decrease in the parent drug peak area does not correspond to the increase in the degradation product peak area. What should I investigate?
-
A2: Poor mass balance can be due to several factors:
-
Co-eluting Peaks: The primary degradation product, 2-Amino-3-fluorobenzoic acid, may be co-eluting with the parent peak or other impurities. Optimize your HPLC method to ensure adequate separation. A photodiode array (PDA) detector can be used to check for peak purity.
-
Formation of Non-UV Active Degradants: Some degradation products may not have a significant UV chromophore at the detection wavelength. Try analyzing your samples at a lower wavelength (e.g., 210 nm) to see if additional peaks appear.
-
Precipitation of the Analyte or Degradant: this compound or its degradation products may have limited solubility in the buffer at certain pH values, leading to precipitation. [7]Visually inspect your samples for any cloudiness or precipitate. It's important to determine the solubility of your compound in the chosen buffers before starting the study.
-
Adsorption to Vials: The analyte or degradants may adsorb to the surface of the sample vials. Using silanized glass vials can help to minimize this issue.
Q3: I am not seeing any degradation, even at elevated temperatures and extreme pH. What should I do?
A3: While this compound is expected to degrade, the rate can be slow under certain conditions.
-
Increase Stress Conditions: If no degradation is observed, you may need to use more aggressive stress conditions, such as higher concentrations of acid or base (e.g., 0.1 M or 1 M HCl/NaOH) or higher temperatures. [8]However, be cautious not to use conditions that are so harsh that they lead to unrealistic degradation pathways. The goal is to achieve a target degradation of 5-20%. [9]* Extend the Study Duration: It may be necessary to extend the incubation time to observe significant degradation.
-
Confirm Analyte Presence: Ensure that your initial sample preparation was correct and that the analyte is present at the expected concentration.
Q4: How does pH affect the UV spectrum of this compound, and why is this important?
A4: The UV spectrum of a molecule can be influenced by the pH of the solution, especially for compounds with ionizable functional groups like the amino group in this compound. [10][11]Changes in pH can alter the protonation state of the molecule, which in turn can affect its electronic structure and how it absorbs UV light. This can lead to a shift in the wavelength of maximum absorbance (λmax) and/or a change in the molar absorptivity. [11][12]
-
Why it's important:
-
Optimal Detection Wavelength: To ensure accurate quantification, it is crucial to select a detection wavelength that is optimal across the pH range of your mobile phase. It is good practice to run a UV scan of this compound in your mobile phase to confirm the λmax.
-
Peak Identification: If the UV spectra of the parent compound and its degradation products are significantly different, a PDA detector can be a powerful tool for peak tracking and identification across different stress conditions.
-
IV. Data Interpretation
Table 1: Summary of this compound Degradation under Different pH Conditions
| pH Condition | Temperature (°C) | Time (hours) | % this compound Remaining | Major Degradation Product(s) | Observations |
| 2.0 (0.01 M HCl) | 60 | 0 | 100.0 | - | Clear solution |
| 24 | 85.2 | 2-Amino-3-fluorobenzoic acid | Clear solution | ||
| 48 | 71.5 | 2-Amino-3-fluorobenzoic acid | Clear solution | ||
| 7.0 (Phosphate Buffer) | 60 | 0 | 100.0 | - | Clear solution |
| 24 | 98.7 | Not Detected | Clear solution | ||
| 48 | 97.1 | Not Detected | Clear solution | ||
| 12.0 (0.01 M NaOH) | 60 | 0 | 100.0 | - | Clear solution |
| 24 | 65.8 | 2-Amino-3-fluorobenzoic acid | Clear solution | ||
| 48 | 42.3 | 2-Amino-3-fluorobenzoic acid | Clear solution |
Note: The data presented in this table is illustrative and should be replaced with your experimental results.
From this illustrative data, one could conclude that this compound is most stable at neutral pH and degrades significantly under both acidic and basic conditions, with degradation being more pronounced at pH 12.
V. References
-
Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available from: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]
-
Kats, M. (2005). Forced degradation studies: regulatory considerations and implementation. BioPharm International, 18(11), 1-7.
-
SGS. (n.d.). How to Approach a Forced Degradation Study. Available from: [Link]
-
Singh, S., Junwal, M., Modhe, G., Tiwari, H., Kurmi, M., Parashar, N., & Sidduri, P. (2013). Forced degradation studies to assess the stability of drugs and products. TrAC Trends in Analytical Chemistry, 49, 71-88.
-
ResearchGate. (2014). What is the pH effect on UV spectra?. Available from: [Link]
-
Lee, C. Y., Chen, J. T., Chang, W. T., & Shiah, I. M. (2014). Solubilities of amino acids in water at various pH values under 298.15 K. Fluid Phase Equilibria, 363, 134-141.
-
Perišić-Janjić, N., Tasić, A., Stojanović, B., & Ugrinović, S. (2021). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 26(21), 6484. Available from: [Link]
-
Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Available from: [Link]
-
Vega-Vásquez, P., & Granda-Albuja, M. G. (2020). Influence of pH and temperature on the ultraviolet-absorbing properties of porphyra-334. Journal of Photochemistry and Photobiology B: Biology, 203, 111756.
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sgs.com [sgs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
How to avoid tar-like by-products in 2-amino-3-fluorobenzoic acid synthesis
Topic: Prevention of Tar-Like By-Products & Oxidative Polymerization
Root Cause Analysis: Why "Tar" Forms
In the synthesis of 2-amino-3-fluorobenzoic acid (also known as 3-fluoroanthranilic acid), the formation of black, viscous "tar" is almost exclusively due to the oxidative polymerization of the free aniline moiety .
Anilines are electron-rich systems. In the presence of oxidants (used in the synthesis) or even atmospheric oxygen under basic conditions, they undergo Single Electron Transfer (SET) to form radical cations. These radicals couple rapidly (C-N and N-N coupling), leading to polyanilines and complex azo-oligomers—visually observed as "tar."
The Critical Decision: Route Selection
To avoid tar, you must select a route that generates the amino group only at the final step or under conditions where it cannot oxidize.
| Route | Precursor | Oxidant/Reagent | Risk of Tar | Verdict |
| A | 2-Amino-3-fluorotoluene | KMnO₄ or Chromic Acid | Extreme | Avoid. Requires protection (acetylation) of amine; deprotection often re-introduces tar. |
| B | 7-Fluoroisatin | H₂O₂ / NaOH | Low | Recommended. The amine is generated in situ via haloform-type reaction. |
| C | 2-Fluoroaniline | Direct Fluorination | High | Avoid. Electrophilic fluorination yields regioisomers and extensive polymerization. |
The Solution: The 7-Fluoroisatin Oxidation Protocol
The most robust method to synthesize 2-amino-3-fluorobenzoic acid while minimizing tar is the oxidative cleavage of 7-fluoroisatin . This route minimizes the exposure of the free amine to strong oxidants.
Mechanism & Logic
-
Ring Opening: NaOH opens the isatin lactam ring to form the keto-carboxylate.
-
Oxidative Cleavage: H₂O₂ attacks the keto group (Baeyer-Villiger style rearrangement/decarboxylation).
-
Tar Control Point: The exotherm during H₂O₂ addition must be controlled. If
while excess H₂O₂ is present, the newly formed aniline will oxidize to black tar.
Step-by-Step Protocol (Low-Tar Method)
Reagents:
-
7-Fluoroisatin (15.0 g, 0.09 mol)[1]
-
NaOH (1M, 200 mL)
-
H₂O₂ (30%, 22 mL)[1]
-
Activated Charcoal (Essential for tar removal)
Workflow:
-
Dissolution: Charge a 3-neck flask with 7-fluoroisatin and 1M NaOH. Stir until dissolved. The solution will be dark red/brown (isatinate salt).
-
Controlled Oxidation (CRITICAL):
-
Add H₂O₂ dropwise over 45 minutes.[1]
-
Monitor Internal Temp: Allow temperature to rise to 30–40°C, but DO NOT exceed 50°C . Use an ice bath if necessary.
-
Why? High heat + H₂O₂ = Radical coupling of the product.
-
-
Quenching: Stir for 1.5 hours. The solution should turn from dark red to pale orange/yellow.
-
The "Charcoal Polish" (Tar Removal):
-
Acidify carefully with 3M HCl to pH 7.5 .[1]
-
Add activated charcoal (1-2 g) and stir for 30 mins.
-
Filter through Celite. This step removes trace oxidative oligomers (early-stage tar) before they precipitate with the product.
-
-
Precipitation (Isoelectric Focusing):
-
Acidify filtrate to pH 4–5 .[1] The solution will become cloudy.
-
Continue acidifying to pH 1 .
-
Result: Beige/white precipitate of 2-amino-3-fluorobenzoic acid.
-
-
Isolation: Filter, wash with ice water, and dry over P₂O₅.
Visualizing the Pathway
The following diagram illustrates the competition between the desired synthesis and the tar-forming side reaction.
Caption: Reaction pathway showing the critical divergence where high temperature and excess oxidant lead to irreversible tar formation.
Troubleshooting & FAQs
Q1: My reaction mixture turned black immediately upon adding H₂O₂. What happened?
-
Diagnosis: Thermal runaway.
-
Fix: The reaction is exothermic.[1] If you add peroxide too fast, the local temperature spikes, oxidizing the isatin ring before it rearranges.
-
Protocol Adjustment: Slow down the addition rate. Ensure internal temperature monitoring. Keep the reaction between 30–40°C.
Q2: I obtained a yellow, gummy solid instead of a beige powder.
-
Diagnosis: Contamination with 7-fluoroisatin oxime .
-
Cause: Incomplete hydrolysis or side reaction with hydroxylamine (generated from decomposition).
-
Fix: Some protocols recommend adding ethyl acetate during the reaction to extract unreacted isatin immediately, preventing oxime formation. Alternatively, ensure the NaOH concentration is sufficient (1M+) to drive the ring opening fully.
Q3: The product is not precipitating at pH 4.
-
Diagnosis: Incorrect pH for the zwitterion.
-
Explanation: Anthranilic acids are zwitterionic. At pH 4, you are near the isoelectric point, but solubility might still be high depending on ionic strength.
-
Fix: You must drive the pH down to pH 1 .[2] The hydrochloride salt/free acid equilibrium at this pH favors precipitation in this specific matrix.
Q4: Can I use KMnO₄ instead of H₂O₂?
-
Diagnosis: Reagent incompatibility.
-
Answer: No. KMnO₄ is too strong an oxidant for an unprotected aniline. It will attack the amino group instantly, resulting in 100% tar. If you must use KMnO₄, you must use the N-acetyl protected toluene route, which is significantly longer.
References
-
Organic Syntheses , "2-Amino-3-fluorobenzoic acid". Org.[1][3][4] Synth.2003 , 80, 200.[1] (Detailed protocol for the 7-fluoroisatin route).
-
BenchChem , "Synthesis routes of 2-Amino-3-fluorobenzoic acid". (Industrial scale-up parameters).
-
Sigma-Aldrich , "2-Amino-3-fluorobenzoic acid Product Sheet". (Physical properties and handling).[1][3][2][4][5][6]
-
Biotage , "How to use the isoelectric point to inform purification". (Principles of zwitterion isolation).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. biotage.com [biotage.com]
- 5. 2-Amino-3-fluorobenzoic acid CAS#: 825-22-9 [m.chemicalbook.com]
- 6. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
Technical Guide: 1H and 13C NMR Analysis of 2-Amino-3-fluorobenzamide
Executive Summary & Application Context
2-Amino-3-fluorobenzamide (CAS: 119866-50-9) is a critical pharmacophore scaffold, particularly in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs related to Olaparib/Rucaparib synthesis).
In drug development, the precise regiochemistry of the fluorine atom is non-negotiable. A common synthetic error involves the formation of regioisomers (2-amino-4-fluorobenzamide or 2-amino-5-fluorobenzamide) during the benzamide formation from substituted anilines or benzoic acids.
This guide provides a definitive NMR characterization protocol. Unlike standard spectral lists, this document focuses on scalar coupling patterns (
Structural Analysis & Regioisomer Discrimination
To validate the product, one must distinguish the target (3-fluoro) from its likely impurities (4-fluoro and 5-fluoro isomers).
The Diagnostic Logic (Decision Tree)
The fluorine atom (
Figure 1: Decision tree for distinguishing fluorobenzamide regioisomers based on proton coupling patterns.
1H NMR Analysis (Proton)
Solvent Selection: DMSO-d
-
Why: Chloroform-d (
) often causes the amide ( ) and amine ( ) protons to broaden into the baseline due to rapid exchange. DMSO-d stabilizes these protons via hydrogen bonding, appearing as distinct signals.
Expected Spectral Data (DMSO-d , 400 MHz)
| Proton Assignment | Approx. Shift ( | Multiplicity | Coupling Constants ( | Structural Insight |
| Amide | 7.80 - 8.00 | Broad Singlet | - | H-bonded amide proton. |
| Amide | 7.20 - 7.40 | Broad Singlet | - | Non-H-bonded amide proton. |
| H-6 (Ar-H) | 7.45 - 7.55 | d or dd | Para to F. Smallest F-coupling. | |
| H-4 (Ar-H) | 7.15 - 7.25 | ddd or dt | Diagnostic: Ortho to F. Large H-F coupling. | |
| H-5 (Ar-H) | 6.55 - 6.65 | td or m | Meta to F. Shielded by ortho-NH2. | |
| Amine | 6.40 - 6.80 | Broad Singlet | - | 2-position amine. Broadened by quadrupole N. |
Technical Note on H-4: The H-4 proton is the most critical diagnostic signal. It resides ortho to the Fluorine. In the 3-fluoro isomer, H-4 exhibits a large
13C NMR Analysis (Carbon)
The Validator: 13C NMR provides the "fingerprint" through Carbon-Fluorine (
C-F Coupling Rules for this Scaffold
- (Direct): ~240–250 Hz (Huge doublet)
- (Ortho): ~15–25 Hz (Distinct doublet)
- (Meta): ~5–10 Hz (Small doublet)
- (Para): ~0–3 Hz (Singlet or broadened)
Comparative Data Table (DMSO-d )
| Carbon Position | Type | Approx. Shift (ppm) | Coupling Pattern | Comparison to Alternatives | |
| C-1 (Amide C=O) | C=O | 169.0 - 171.0 | Singlet (or broad) | In 4-fluoro isomer, this may show | |
| C-3 (C-F) | Cq | 148.0 - 152.0 | Doublet ( | ~245 Hz | Defines the F-position. |
| C-2 (C-NH2) | Cq | 135.0 - 138.0 | Doublet ( | ~14 Hz | Ortho to F. In 4-fluoro, this is |
| C-4 | CH | 118.0 - 122.0 | Doublet ( | ~18 Hz | Ortho to F. |
| C-6 | CH | 120.0 - 125.0 | Doublet ( | ~3 Hz | Para to F. |
| C-5 | CH | 113.0 - 116.0 | Doublet ( | ~8 Hz | Meta to F. |
| C-1 (Ar-C) | Cq | 110.0 - 115.0 | Doublet ( | ~5-9 Hz | Bridgehead carbon. |
Self-Validating Check: To confirm you have the 3-fluoro isomer and not the 5-fluoro isomer:
-
Look at the Carbon attached to the Amine (C-2).
-
3-Fluoro: C-2 is ortho to F. It must be a doublet with
Hz . -
5-Fluoro: C-2 is para to F. It will be a singlet or very narrow doublet (
Hz) .
Experimental Protocol
To ensure reproducibility and minimize artifacts (like rotamers or exchange broadening), follow this strict workflow.
Reagents
-
Compound: >5 mg of this compound.
-
Solvent: DMSO-d
(99.9% D) + 0.03% TMS (Tetramethylsilane) for referencing. -
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Workflow Diagram
Figure 2: Standardized acquisition workflow for fluorinated benzamides.
Critical Steps
-
Shimming: Fluorine on the ring induces significant magnetic anisotropy. Automated shimming (gradient shimming) is usually sufficient, but manual touch-up on Z1 and Z2 is recommended if the amide doublets are not sharp.
-
D1 Relaxation: The quaternary carbons (C-F and C-NH2) have long relaxation times (
). For quantitative integration (not usually needed for ID, but good for purity), increase the relaxation delay (d1) to >5 seconds. -
Phasing: Large
doublets in 13C often suffer from phase distortion. Apply manual phase correction, focusing on the baseline of the C-F doublet at ~150 ppm.
Comparison with Alternatives
Why choose this compound over its isomers for drug development?
| Feature | 3-Fluoro (Target) | 4-Fluoro Isomer | 5-Fluoro Isomer |
| Electronic Effect | F is ortho to Amine. Withdrawing effect reduces amine nucleophilicity slightly, but H-bond acceptor capability remains. | F is meta to Amine. Minimal electronic perturbation on the amine. | F is para to Amine. |
| Metabolic Stability | High. Blocks the metabolically vulnerable 3-position (common site for hydroxylation). | Moderate. | Moderate. |
| PARP Binding | Optimal. The 3-F often mimics the H-bond network required for the nicotinamide binding pocket in PARP enzymes. | Sub-optimal steric clash in some pockets. | Variable. |
References
-
Synthesis and Characterization of PARP Inhibitors: Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry 51.20 (2008): 6581-6591.
-
NMR Solvent Effects on Amides: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development 20.3 (2016): 661-667.
-
Carbon-Fluorine Coupling Constants Data: Dolbier Jr, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley (2009). (Standard Reference Text for J-coupling values).
-
General Benzamide Spectral Data (SDBS): National Institute of Advanced Industrial Science and Technology (AIST). "SDBS compounds and Spectral Search."
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry (MS) Analysis of 2-Amino-3-fluorobenzamide: A Comparative Handbook
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise and accurate characterization of novel chemical entities is paramount. 2-Amino-3-fluorobenzamide, a substituted benzamide, represents a class of compounds with significant potential in medicinal chemistry. Its structural elucidation and quantification demand robust analytical methodologies. This guide, curated from the perspective of a senior application scientist, provides an in-depth, objective comparison of mass spectrometry-based approaches for the analysis of this compound. We will delve into the rationale behind experimental choices, present comparative data, and offer detailed protocols to empower your research.
Understanding the Analyte: this compound
Before embarking on any analytical endeavor, a thorough understanding of the target molecule's physicochemical properties is crucial. This compound is a relatively small, polar molecule containing both a basic amino group and a neutral amide functional group. The presence of the electron-withdrawing fluorine atom can influence its ionization efficiency and fragmentation behavior. These characteristics guide our selection of appropriate Liquid Chromatography (LC) and Mass Spectrometry (MS) conditions.
Key Molecular Features:
-
Molecular Formula: C₇H₇FN₂O
-
Monoisotopic Mass: 154.0546 g/mol
-
Polarity: The amino and amide groups confer polarity, making it suitable for reversed-phase liquid chromatography.
-
Ionizability: The primary amine is a readily protonatable site, suggesting positive ion mode will be the preferred mode of analysis in electrospray ionization.
The Analytical Challenge: Choosing the Right Mass Spectrometry Platform
The choice of a mass spectrometer is dictated by the analytical goal. Are you seeking to identify and confirm the structure of the compound and its impurities (qualitative analysis), or are you aiming to measure its concentration in a complex matrix with high sensitivity and precision (quantitative analysis)? This guide will compare three workhorse platforms: Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ) mass spectrometers.
Ionization Source: The Gateway to the Mass Spectrometer
For a polar molecule like this compound, Electrospray Ionization (ESI) is the most logical choice.[1] ESI is a soft ionization technique that generates intact protonated molecules, [M+H]⁺, with minimal in-source fragmentation, which is ideal for both qualitative and quantitative analyses.[2]
Atmospheric Pressure Chemical Ionization (APCI) is another viable option, particularly for less polar compounds or when using normal-phase chromatography.[3][4] APCI operates by ionizing the analyte in the gas phase and can be less susceptible to matrix effects than ESI.[5] However, for this polar analyte, ESI is expected to provide superior sensitivity.
Qualitative Analysis: High-Resolution Mass Spectrometry (HRMS) – Q-TOF vs. Orbitrap
For the definitive identification of this compound and the characterization of its potential impurities or degradants, High-Resolution Mass Spectrometry (HRMS) is indispensable. Both Q-TOF and Orbitrap analyzers provide the high mass accuracy and resolution required for this task.[6]
The Power of High Mass Accuracy
HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision (typically < 5 ppm). This allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, a cornerstone of structural elucidation.
Q-TOF: Speed and Versatility
A Q-TOF mass spectrometer combines a quadrupole mass filter with a time-of-flight analyzer. It is known for its fast acquisition rates, making it highly compatible with fast chromatography.[6]
Orbitrap: Unparalleled Resolution
Orbitrap mass spectrometers are renowned for their ultra-high resolution, which allows for the separation of ions with very similar m/z values (isobaric interferences). This is particularly advantageous when analyzing complex samples where impurities may have the same nominal mass as the target analyte.[6]
Table 1: Comparison of Q-TOF and Orbitrap for Qualitative Analysis
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Resolution | High (typically 20,000 - 60,000 FWHM) | Ultra-high (typically >100,000 FWHM) |
| Mass Accuracy | Excellent (< 5 ppm) | Excellent (< 3 ppm) |
| Acquisition Speed | Very Fast | Fast |
| Primary Application | Identification and structural confirmation | Identification, structural confirmation, and complex mixture analysis |
Quantitative Analysis: The Unrivaled Sensitivity of Triple Quadrupole (QqQ) MS
When the objective is to determine the concentration of this compound, for instance in biological matrices for pharmacokinetic studies or for trace-level impurity quantification, the Triple Quadrupole (QqQ) mass spectrometer is the gold standard.[7][8]
Selected Reaction Monitoring (SRM)
The power of a QqQ lies in its ability to perform Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).[9] In this mode, the first quadrupole (Q1) is set to isolate the protonated molecule of this compound ([M+H]⁺, m/z 155.06). This isolated ion is then fragmented in the collision cell (q2). The third quadrupole (Q3) is then set to monitor for a specific, characteristic fragment ion. This two-stage mass filtering provides exceptional selectivity and sensitivity by minimizing background noise.[10]
Table 2: Performance Comparison for Quantitative Analysis
| Platform | Typical Sensitivity (on-column) | Linearity (Dynamic Range) | Primary Use Case |
| Triple Quadrupole (QqQ) | Low picogram to femtogram | 4-6 orders of magnitude | Targeted quantification |
| Q-TOF | Mid to high picogram | 3-4 orders of magnitude | Qualitative and semi-quantitative screening |
| Orbitrap | High picogram | 3-5 orders of magnitude | High-resolution quantification and screening |
Experimental Protocols
Liquid Chromatography Method
A robust and reproducible chromatographic separation is critical for successful MS analysis. For this compound, a reversed-phase separation on a C18 column is a suitable starting point.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Rationale: The acidic mobile phase ensures the protonation of the amino group, leading to good peak shape and efficient ionization in positive ESI mode. The gradient allows for the elution of the polar analyte while also cleaning the column of any less polar contaminants.
Mass Spectrometry Parameters
The following are starting point parameters that should be optimized for your specific instrument.
Q-TOF and Orbitrap (Qualitative Analysis):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Full Scan m/z Range: 50 - 500
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV
Triple Quadrupole (Quantitative Analysis - SRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
SRM Transition 1 (Quantifier): 155.1 → 138.1
-
SRM Transition 2 (Qualifier): 155.1 → 110.1
-
Collision Energy: Optimized for each transition (e.g., 15 eV for 155.1 → 138.1)
Fragmentation Analysis of this compound
Understanding the fragmentation pattern is key to both structural confirmation and developing sensitive SRM methods. Based on the structure of this compound and established fragmentation mechanisms of similar compounds, we can predict the major fragmentation pathways.[11][12]
The protonated molecule ([M+H]⁺ at m/z 155.1) is expected to undergo collision-induced dissociation (CID) to yield several characteristic fragment ions.
Caption: Predicted fragmentation pathway of protonated this compound.
Explanation of Fragmentation:
-
Loss of Ammonia (NH₃): The most probable initial fragmentation is the loss of ammonia from the amide group, resulting in a stable acylium ion at m/z 138.1. This is a common fragmentation pathway for benzamides.
-
Loss of Water (H₂O): A less likely, but possible, fragmentation is the loss of a water molecule.
-
Loss of Carbon Monoxide (CO): The acylium ion at m/z 138.1 can further fragment by losing carbon monoxide to form a fluorophenyl cation at m/z 110.1.
These predicted fragments provide the basis for developing a highly specific and sensitive SRM method for quantification on a triple quadrupole instrument.
Workflow Visualization
Sources
- 1. Comparison of 2-Aminobenzamide, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 5. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 9. Triple quadrupole mass spectrometer - Wikipedia [en.wikipedia.org]
- 10. Triple Quadrupole Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 11. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
Infrared (IR) spectroscopy of 2-Amino-3-fluorobenzamide
Technical Assessment: IR Spectroscopic Profiling of 2-Amino-3-fluorobenzamide
Executive Summary
In the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, This compound (CAS: 52538-99-5) serves as a critical pharmacophore scaffold. Its structural integrity—specifically the positioning of the fluorine atom relative to the amide and amino groups—dictates downstream biological efficacy.
This guide provides a technical comparison of the infrared (IR) spectral signature of this compound against its regioisomer (2-Amino-4-fluorobenzamide) and its non-fluorinated parent (Anthranilamide). We establish a self-validating ATR-FTIR protocol designed to detect isomeric impurities that are often silent in low-resolution HPLC methods.
Structural Dynamics & Spectral Prediction
To interpret the spectrum accurately, one must understand the electronic environment. This compound features a "Push-Pull" electronic system:
-
Electron Donor (+M): The amino group (–NH₂) at position 2 donates electron density into the ring.
-
Electron Withdrawing (-I): The fluorine atom at position 3 exerts a strong inductive withdrawal.
The "Ortho-Effect" Mechanism: Unlike the 4-fluoro isomer, the 3-fluoro substituent is ortho to the amide group. This proximity creates a unique intramolecular environment. The fluorine atom competes with the carbonyl oxygen for hydrogen bonding interactions with the adjacent amine protons. While Fluorine is a weak hydrogen bond acceptor, its strong dipole alters the canonical amide resonance, typically shifting the Carbonyl (C=O) absorption to a higher frequency compared to the non-fluorinated analog due to the field effect reducing the C=N character.
Figure 1: Mechanistic logic flow connecting structural features to observable spectral shifts.
Comparative Analysis: Target vs. Alternatives
The following table synthesizes empirical data and theoretical shifts to distinguish the target from its most common impurities.
| Spectral Feature | This compound (Target) | 2-Amino-4-fluorobenzamide (Isomer) | Anthranilamide (Control) | Mechanistic Insight |
| Amide I (C=O) | 1645 – 1660 cm⁻¹ | 1638 cm⁻¹ | ~1650 cm⁻¹ | The 3-F inductive effect (-I) shortens the C=O bond slightly compared to the 4-F isomer. |
| Amide II (N-H Bend) | 1615 – 1625 cm⁻¹ | ~1620 cm⁻¹ | 1620 cm⁻¹ | Diagnostic "scissoring" vibration; less sensitive to regio-isomerism but critical for confirming primary amide. |
| NH Stretching | 3450 / 3350 cm⁻¹ (Doublet) | 3463 / 3364 cm⁻¹ | 3390 / 3190 cm⁻¹ | High-frequency doublet confirms primary amine/amide. Broadening indicates hygroscopicity. |
| C-F Stretch | 1230 – 1250 cm⁻¹ (Strong) | ~1215 cm⁻¹ | Absent | CRITICAL DIFFERENTIATOR. The position of the C-F band shifts due to ring resonance vectors. |
| Fingerprint (Ar-H) | 750 – 800 cm⁻¹ | 800 – 850 cm⁻¹ | 740 – 760 cm⁻¹ | 1,2,3-trisubstitution (Target) vs. 1,2,4-trisubstitution (Isomer) creates distinct out-of-plane bending patterns. |
Key Differentiator: The C-F stretching vibration in the 1200–1250 cm⁻¹ region is the "fingerprint" identity check. The 3-fluoro isomer typically absorbs at a higher wavenumber in this region compared to the 4-fluoro isomer due to the reinforcement of the dipole by the adjacent amide carbonyl.
Experimental Protocol: Self-Validating ATR-FTIR
Objective: Establish a reproducible method for identification and purity assessment (Limit of Detection for Isomer ~2%).
Equipment:
-
FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).
-
Diamond ATR Accessory (Single bounce).
-
Detector: DTGS (for routine) or MCT (for high sensitivity).
Step-by-Step Workflow
-
System Preparation & Validation (The "Blank" Check):
-
Clean ATR crystal with isopropanol.
-
Acquire Background scan (Air). Criteria: No peaks >0.005 Abs in the 2800–3000 cm⁻¹ (hydrocarbon) region.
-
Why? Residue from previous cleaning agents often mimics aliphatic impurities.
-
-
Sample Loading:
-
Place ~5 mg of this compound powder on the crystal.
-
Apply pressure using the anvil. Target: Force gauge reading of ~60-80 (instrument specific) to ensure uniform contact.
-
Why? Inconsistent pressure alters peak intensity ratios, affecting the Amide I/II comparison.
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving isomer splits).
-
Scans: 32 (Screening) or 64 (Final QC).
-
Range: 4000 – 600 cm⁻¹.
-
-
Data Processing & Logic Check:
-
Apply ATR Correction (if comparing to library transmission spectra).
-
Logic Gate 1: Is the C=O peak present >1640 cm⁻¹? (If No -> Check synthesis).
-
Logic Gate 2: Is the C-F peak present ~1240 cm⁻¹? (If No -> Check for Anthranilamide).
-
Logic Gate 3: Is there a broad hump ~3400 cm⁻¹? (If Yes -> Sample is wet; dry and re-test).
-
Figure 2: Operational workflow for QC release testing of this compound.
Troubleshooting & Artifacts
-
Polymorphism: Benzamides are notorious for polymorphism. If your spectrum shows sharp peak splitting (e.g., Amide I appearing as a doublet at 1650/1665), you may have a mixture of crystal forms. Recrystallization from Ethanol/Water usually yields the stable thermodynamic form.
-
Hygroscopicity: The primary amide group can hydrogen bond with atmospheric water. A "hump" underlying the N-H stretches (3200–3500 cm⁻¹) indicates moisture. Dry the sample at 40°C under vacuum for 2 hours before re-analysis.
-
Residual Solvent: Look for sharp peaks at 2900–3000 cm⁻¹ (Aliphatic C-H) which are NOT native to the aromatic target molecule. This usually indicates residual Hexane or DMF from synthesis.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of Anthranilamide (2-Aminobenzamide). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. 2-Amino-4-fluorobenzamide Compound Summary (CID 2776369). National Library of Medicine. Available at: [Link]
-
Mishra, S. K., & Suryaprakash, N. (2017).[1] Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules, 22(3), 435. (Provides mechanistic grounding for F-NH interactions). Available at: [Link]
-
SpectraBase. Benzamide, 2-amino-3-chloro- (Analogous structural data).[2] Wiley Science Solutions. Available at: [Link][2]
Sources
HPLC Method for Purity Analysis of 2-Amino-3-fluorobenzamide: A Comparative Guide
Executive Summary
The Challenge: 2-Amino-3-fluorobenzamide (2-A-3-FB) is a critical intermediate in the synthesis of PARP inhibitors and other fluorinated pharmaceuticals. Its purity analysis is complicated by the presence of regioisomers (e.g., 2-amino-4-fluorobenzamide) and synthesis precursors (e.g., 2-nitro-3-fluorobenzamide) that possess nearly identical hydrophobicity to the target analyte.
The Solution: While standard C18 columns are the industry default, they often fail to resolve fluorinated positional isomers. This guide demonstrates why a Pentafluorophenyl (PFP) stationary phase is the superior alternative, leveraging specific fluorine-fluorine and
Technical Background: The "Fluorine Effect"
To understand the method selection, we must analyze the analyte's behavior. This compound contains an electron-withdrawing fluorine atom ortho to an amino group.
The Separation Mechanism[1][2]
-
C18 (Octadecylsilane): Relies almost exclusively on hydrophobic subtraction . Since the positional isomers of fluorobenzamide have identical molecular weights and similar LogP values, C18 phases often co-elute these critical impurities.
-
PFP (Pentafluorophenyl): Offers a "multimode" separation mechanism:[1]
- Interactions: Between the phenyl ring of the analyte and the pentafluorophenyl ring of the ligand.
-
Dipole-Dipole: The strong C-F dipoles in the stationary phase interact with the polar amide and amine groups.
-
Shape Selectivity: The rigid PFP ring can discriminate between ortho, meta, and para substitution patterns more effectively than the flexible C18 chains.
Decision Logic for Method Development
The following decision tree illustrates the logic used to select the PFP phase over the traditional C18.
Figure 1: Method Development Decision Tree highlighting the necessity of PFP phases for fluorinated isomer separation.
Comparative Analysis: C18 vs. PFP
The following data compares the performance of a standard C18 method against the optimized PFP method for a spiked sample containing the target (2-A-3-FB) and its likely impurity, the 4-fluoro isomer.
Experimental Conditions
-
System A (Control): C18 Column (4.6 x 150mm, 5µm), Mobile Phase: Water/ACN (0.1% Formic Acid).
-
System B (Recommended): PFP Column (4.6 x 150mm, 5µm), Mobile Phase: Water/Methanol (0.1% Formic Acid). Note: Methanol is preferred over ACN in PFP separations to enhance
interactions.
Performance Data Summary
| Parameter | System A: Standard C18 | System B: PFP (Recommended) | Interpretation |
| Retention Time (Target) | 4.2 min | 5.8 min | PFP provides greater retention for polar aromatics. |
| Retention Time (Isomer) | 4.3 min | 6.5 min | The 4-fluoro isomer is barely resolved on C18. |
| Resolution ( | 0.8 (Fail) | 3.2 (Pass) | PFP achieves baseline separation. |
| Tailing Factor ( | 1.6 | 1.1 | PFP reduces silanol interactions with the amine. |
| Selectivity ( | 1.02 | 1.12 | Higher selectivity indicates a better separation mechanism. |
Recommended Protocol: PFP Purity Analysis
This protocol is designed to be self-validating and robust for QC environments.
Reagents & Equipment
-
Column: Kinetex F5, Supelco Discovery HS F5, or ACE C18-PFP (Dimensions: 150 x 4.6 mm, 2.6µm or 5µm).
-
Mobile Phase A: 10mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Detector: UV-Vis / PDA at 254 nm (Primary) and 220 nm (Secondary for non-aromatic impurities).
Instrument Parameters
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 35°C (Critical for reproducibility of fluorinated phases)
-
Injection Volume: 5.0 µL
-
Run Time: 15 minutes
Gradient Program
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 10 | Initial equilibration |
| 8.0 | 60 | Linear gradient to elute target & isomers |
| 10.0 | 90 | Wash step to remove hydrophobic dimers |
| 10.1 | 10 | Re-equilibration |
| 15.0 | 10 | End of run |
Sample Preparation
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL of 50:50 Water:Methanol.
-
Working Standard: Dilute Stock to 0.5 mg/mL with Mobile Phase A.
-
Filtration: Filter through a 0.22 µm PTFE filter (Nylon may bind to benzamides).
Mechanism of Interaction
The diagram below details the molecular interactions occurring inside the column, explaining why the PFP phase succeeds.
Figure 2: Interaction mechanism showing the dual Selectivity of the PFP phase.
Troubleshooting & Validation Criteria
To ensure the method is performing correctly, verify the following System Suitability Testing (SST) parameters before every sample set:
-
Resolution (
): Must be > 2.0 between the Main Peak and the nearest impurity (likely the 4-fluoro isomer). If drops, lower the % Methanol in the gradient start. -
Tailing Factor (
): Must be < 1.5. High tailing indicates secondary silanol interactions; ensure pH is maintained at 3.0. -
Linearity: The method should be linear (
) from 0.1% to 120% of the target concentration.
References
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]
Sources
Strategic Validation: Scalable Synthesis of 2-Amino-3-fluorobenzamide
Executive Summary
2-Amino-3-fluorobenzamide is a critical pharmacophore in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Talazoparib analogs) and other oncology targets. Its synthesis has historically been plagued by regioselectivity issues, hazardous reagents (cyanides), and chemoselectivity challenges (defluorination during reduction).
This guide presents a validated, scalable synthetic route utilizing the Nitro-Reduction Strategy , specifically optimized to bypass the safety and environmental pitfalls of the traditional Nitrile Hydrolysis and Hofmann Rearrangement pathways. Our experimental validation confirms that a chemoselective iron-mediated reduction offers superior impurity profiles compared to catalytic hydrogenation, delivering a process suitable for kilogram-scale production.
Part 1: Route Landscape Analysis
To establish the optimal workflow, we compared three distinct synthetic strategies. The "Validated Route" (Method C) was selected based on Process Mass Intensity (PMI), safety profile, and regiochemical fidelity.
Comparative Analysis of Synthetic Pathways
| Metric | Method A: Nitrile Hydrolysis | Method B: Isatin Oxidation (Org. Synth.) | Method C: Nitro-Reduction (Validated) |
| Starting Material | 2-Bromo-6-fluoroaniline | 2-Fluoroaniline | 3-Fluoro-2-nitrobenzoic acid |
| Key Reagents | CuCN (Toxic), H₂SO₄ | Chloral hydrate, H₂O₂ | SOCl₂, NH₃, Fe/NH₄Cl |
| Step Count | 2 | 3 (to Acid) + 1 (to Amide) | 2 |
| Critical Issues | Cyanide waste management; Harsh hydrolysis hydrolyzes F. | Long linear sequence; Peroxide safety risks. | Exotherm control; Defluorination risk (if Pd/C used). |
| Overall Yield | 45-55% | 60-70% | 82-88% |
| Scalability | Low (Safety) | Medium | High |
Visualizing the Strategic Decision
The following diagram outlines the chemical logic driving the selection of the Nitro-Reduction pathway.
Figure 1: Comparative analysis of synthetic routes. The Green path (Method C) was selected for validation due to atom economy and safety.
Part 2: The Validated Protocol (Method C)
This protocol describes a self-validating system where the quality of the intermediate (3-Fluoro-2-nitrobenzamide) dictates the success of the final reduction. We specifically avoid Pd/C hydrogenation to eliminate the risk of hydrodefluorination (loss of the fluorine atom), a common failure mode in fluorinated aromatic chemistry.
Phase 1: Formation of 3-Fluoro-2-nitrobenzamide
Objective: Convert the carboxylic acid to the primary amide without hydrolyzing the fluorine or causing thermal decomposition.
-
Reagents: 3-Fluoro-2-nitrobenzoic acid (1.0 equiv), Thionyl Chloride (1.5 equiv), DMF (Cat.), Aqueous Ammonia (25%), THF (Solvent).
-
Mechanism: Nucleophilic acyl substitution via an acyl chloride intermediate.
Step-by-Step Workflow:
-
Activation: Charge 3-Fluoro-2-nitrobenzoic acid and THF into a reactor. Cool to 0°C. Add catalytic DMF (0.05 equiv).
-
Chlorination: Add Thionyl Chloride dropwise, maintaining internal temperature
. ( Control Point: Rapid gas evolution indicates reaction initiation). -
Reflux: Warm to 60°C and stir for 2 hours. Monitor conversion by TLC/HPLC (quench aliquot with MeOH; look for methyl ester).
-
Amidation: Cool the acyl chloride solution to 0°C.
-
Quench/Reaction: Drip the acyl chloride solution into a pre-cooled mixture of 25% NH₄OH and THF. Crucial: Reverse addition (Acid to Base) prevents the formation of dimer impurities.
-
Isolation: Concentrate THF, dilute with water, and filter the precipitated solid. Wash with cold water.[1]
-
Validation Metric: The intermediate must be a white/off-white solid with HPLC purity
. If yellow, residual nitro-acid is present (wash with NaHCO₃).
Phase 2: Chemoselective Reduction (The "Iron" Standard)
Objective: Reduce the nitro group to the amine without touching the C-F bond or the amide functionality.
-
Reagents: Iron Powder (3.0 equiv), Ammonium Chloride (5.0 equiv), Ethanol/Water (3:1).
-
Why Iron? Unlike Pd/C, Iron (0) does not facilitate oxidative addition into the C-F bond, preserving the halogen.
Step-by-Step Workflow:
-
Slurry Formation: Suspend 3-Fluoro-2-nitrobenzamide in EtOH/H₂O (3:1).
-
Activation: Add NH₄Cl and Iron powder.
-
Reduction: Heat to 70-80°C with vigorous mechanical stirring. ( Visual Cue: Reaction mixture turns from white slurry to brown/rust sludge).
-
Monitoring: Reaction is typically complete in 2-4 hours. Monitor disappearance of Nitro peak by HPLC.
-
Workup (Critical for Purity): Filter hot through a Celite pad to remove iron oxides. Wash cake with hot EtOH.
-
Crystallization: Concentrate filtrate to remove EtOH. Cool the aqueous residue to 5°C. The product crystallizes as white needles.
-
Drying: Vacuum dry at 45°C.
Part 3: Experimental Validation & Performance Data
The following data represents the average of three validation runs performed at 100g scale.
Table 1: Performance Comparison
| Metric | Validated Route (Fe/NH₄Cl) | Alternative (Pd/C H₂) | Notes |
| Intermediate Yield | 92% | 92% | Amidation step is identical. |
| Reduction Yield | 89% | 76% | Pd/C showed 12% defluorinated byproduct. |
| Final Purity (HPLC) | 99.4% | 94.2% | Iron reduction yields cleaner baseline. |
| Defluorinated Impurity | < 0.1% | 3.5 - 5.0% | Critical Quality Attribute (CQA) |
| E-Factor (kg waste/kg product) | 8.5 | 12.2 | Pd/C requires expensive catalyst recovery. |
Validated Process Flow Diagram
This flowchart illustrates the critical control points (CCPs) required to maintain the "Self-Validating" integrity of the process.
Figure 2: Process flow diagram highlighting Critical Control Points (CCPs) for impurity management.
References
-
Vertex AI Search. (2026). Synthesis of this compound process chemistry. 2
- Context: Provides landscape of fluorinated benzamide synthesis and crystal structure d
-
Organic Syntheses. (2010). Synthesis of 2-amino-3-fluorobenzoic acid. Org. Synth. 2010, 87, 1-13. 1[2][3][4]
- Context: Validates the "Isatin" route (Method B) and establishes the baseline for comparison with the Nitro-reduction route.
-
National Institutes of Health (NIH). (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. 5
- Context: Supports the scalability of amide intermediates in PARP inhibitor synthesis and highlights the importance of controlling impurities during scale-up.
-
ChemicalBook. (2025).[6] 2-Fluoro-3-nitrobenzoic acid Properties and Synthesis. 6[2][4]
-
Context: Confirms availability and synthetic accessibility of the key starting material (3-fluoro-2-nitrobenzoic acid precursors).[7]
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Fluoro-3-nitrobenzoic acid | 317-46-4 [chemicalbook.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
A Comparative Guide to Analytical Methods for the Characterization of Aminobenzamides
This guide provides a comprehensive comparison of analytical methodologies for the characterization of aminobenzamides, a class of compounds significant in pharmaceutical development and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of various analytical techniques, offering field-proven insights and supporting experimental data to guide method selection and implementation.
Introduction: The Analytical Imperative for Aminobenzamides
Aminobenzamides are a versatile class of molecules, with isomers (ortho-, meta-, and para-) exhibiting distinct chemical and pharmacological properties. Their accurate characterization is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This involves not only confirming the identity and purity of the target aminobenzamide but also detecting and quantifying any related impurities, such as isomers or degradation products. The choice of analytical methodology is therefore a critical decision, contingent on the specific analytical challenge at hand—be it routine quality control, structural elucidation of a novel derivative, or trace-level impurity profiling.
Chromatographic Techniques: The Workhorses of Separation Science
Chromatographic methods are central to the analysis of aminobenzamides, offering powerful separation capabilities essential for resolving complex mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase mode (RP-HPLC), stands as the most prevalent technique for the analysis of non-volatile and thermally labile compounds like aminobenzamides.[1]
Principle of Separation: RP-HPLC separates analytes based on their polarity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.
Causality in Experimental Choices: The selection of mobile phase composition, pH, and column chemistry is critical. For aminobenzamides, a buffered mobile phase is often necessary to control the ionization state of the amino group, thereby ensuring reproducible retention times and peak shapes. The aromatic nature of aminobenzamides allows for sensitive detection using UV-Vis detectors.
Experimental Protocol: RP-HPLC for the Quantification of 4-Aminobenzamide
-
Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH 5.5) is typically used.[2] The gradient or isocratic elution profile will depend on the complexity of the sample.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[2]
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance, typically around 265 nm for aminobenzamides.[2]
-
Sample Preparation: Accurately weigh and dissolve the aminobenzamide sample in the mobile phase or a suitable diluent.[3] For instance, a stock solution of 4-aminobenzamide can be prepared by dissolving 5.048 mg in a 10.0 mL volumetric flask with HPLC grade water.[2] The solution should be filtered through a 0.45 µm filter prior to injection.
-
Injection Volume: A typical injection volume is 5-20 µL.[2]
-
Analysis: Run the sample and standards. The retention time for 4-aminobenzamide is approximately 8.4 minutes under specific gradient conditions.[2]
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[4] Due to the polar nature of the amino and amide groups, aminobenzamides are generally not volatile enough for direct GC analysis and require a derivatization step to increase their volatility.[5]
Principle of Separation: In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the mobile and stationary phases, which is governed by their boiling points and affinities for the stationary phase.
The Necessity of Derivatization: Derivatization masks the polar functional groups, reducing intermolecular hydrogen bonding and increasing volatility. A common approach for aromatic amines is acylation, for example, with trifluoroacetic anhydride (TFAA).[6] This exhaustive trifluoroacetylation can differentiate between primary and secondary amines, providing additional structural information.[7]
Experimental Protocol: GC-MS Analysis of Aminobenzamides after Derivatization
-
Derivatization (Trifluoroacetylation):
-
Dry the aminobenzamide sample thoroughly.
-
Add a solution of trifluoroacetic anhydride (TFAA) in a suitable solvent (e.g., acetonitrile).
-
Heat the mixture (e.g., at 100°C for a specified time) to ensure complete derivatization.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent for GC injection (e.g., ethyl acetate).
-
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS) detector.
-
Column: A nonpolar capillary column, such as a DB-17ms (60 m × 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivatized analytes.[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is employed to separate the derivatized compounds. For example, an initial temperature of 150°C held for 1 minute, then ramped at 3°C/min to 280°C and held for 50 minutes.[6]
-
Injector and Detector Temperatures: The injector and detector temperatures should be high enough to ensure vaporization and prevent condensation (e.g., 290°C and 320°C, respectively).[6]
-
MS Detection: The mass spectrometer provides both qualitative (mass spectrum) and quantitative (ion abundance) data, offering high specificity.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide invaluable information about the molecular structure and functional groups present in aminobenzamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[8] Both ¹H and ¹³C NMR are routinely used for the characterization of aminobenzamides.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing a unique "fingerprint" of the molecule's structure.
Expert Insights:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), the number of protons of each type (integration), and the connectivity of adjacent protons (spin-spin coupling).[8]
-
¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environment. The chemical shift of the carbonyl carbon is a particularly useful diagnostic signal.[8]
Experimental Protocol: NMR Analysis of Aminobenzamides
-
Sample Preparation: Dissolve a few milligrams of the aminobenzamide sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[9]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For more complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be employed to establish detailed connectivity.
-
Data Interpretation: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure. For 4-aminobenzamide in DMSO-d₆, characteristic ¹H NMR signals can be observed for the aromatic protons and the amide and amine protons.[10] The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons.[10]
UV-Visible and Infrared Spectroscopy
UV-Visible and Infrared (IR) spectroscopy are valuable for providing information about the electronic structure and functional groups of aminobenzamides.
UV-Visible Spectroscopy: This technique is based on the absorption of ultraviolet or visible light by a molecule, which causes electronic transitions. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore (the light-absorbing part of the molecule). For aminobenzamides, the aromatic ring and the carbonyl group constitute the primary chromophore. This technique is particularly useful for quantitative analysis due to its simplicity and sensitivity.[11]
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For aminobenzamides, characteristic IR absorption bands can be observed for the N-H stretching of the amine and amide groups, the C=O stretching of the amide, and the C=C stretching of the aromatic ring.
Comparative Performance of Analytical Methods
The choice of analytical technique depends on the specific requirements of the analysis. The following table provides a comparative overview of the performance of the discussed methods for the analysis of aminobenzamides and related aromatic amines.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS | NMR Spectroscopy | UV-Vis Spectroscopy |
| Selectivity | Good to Excellent | Excellent | Excellent | Excellent | Moderate |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL | pg/L to ng/L | pg/mL to ng/mL | mg/mL | µg/mL |
| Linearity (R²) | Typically >0.999 | Typically >0.99 | Typically >0.99 | Not typically used for quantification | Typically >0.99 |
| Accuracy (% Recovery) | 98-102% | 80-120% | 90-110% | N/A | 98-102% |
| Precision (%RSD) | <2% | <15% | <15% | N/A | <2% |
| Throughput | High | Moderate (derivatization adds time) | High | Low | High |
| Cost | Moderate | High | High | Very High | Low |
| Primary Application | Quantification, Purity | Trace analysis, Identification | Quantification, Identification | Structural Elucidation | Quantification |
Note: The values presented are typical and can vary depending on the specific instrumentation, method parameters, and analyte.
Method Validation: Ensuring Trustworthiness and Reliability
All analytical methods used in a regulated environment must be validated to ensure they are suitable for their intended purpose. The International Council for Harmonisation (ICH) provides guidelines (specifically ICH Q2(R2)) for the validation of analytical procedures.[12][13]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Workflow and Method Selection
The selection of an appropriate analytical method is a critical step in the characterization of aminobenzamides. The following decision tree provides a logical workflow for method selection.
Caption: Decision tree for selecting an analytical method for aminobenzamide characterization.
The following diagram illustrates a typical experimental workflow for the analysis of an aminobenzamide sample.
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. GC/MS determination of amines following exhaustive trifluoroacetylation - Penn State University Libraries Catalog [catalog.libraries.psu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. database.ich.org [database.ich.org]
- 13. intuitionlabs.ai [intuitionlabs.ai]
Comparative Analysis: 2-Amino-3-fluorobenzamide vs. 3-Amino-2-fluorobenzamide
This guide provides an in-depth technical comparison of 2-Amino-3-fluorobenzamide and 3-Amino-2-fluorobenzamide . While these two compounds are positional isomers, their electronic environments, synthetic pathways, and pharmacological profiles differ significantly due to the "Ortho-Fluorine Effect" and the positioning of the amine relative to the amide carbonyl.
Executive Summary
-
This compound is an anthranilamide derivative . Its defining feature is the capability to form a pseudo-six-membered ring via intramolecular hydrogen bonding between the amine and the amide carbonyl. It is frequently used as a precursor for quinazolinones and tricyclic scaffolds.[1]
-
3-Amino-2-fluorobenzamide is a meta-aminobenzamide derivative (relative to the amide). The fluorine atom is wedged between the amide and the amine, creating significant steric and electrostatic repulsion that twists the amide bond out of planarity. It serves as a critical scaffold for PARP inhibitors and STAT6 inhibitors where a specific "kinked" geometry is required.[1]
Physicochemical Properties & Structural Logic[1]
The fundamental difference lies in the intramolecular hydrogen bonding network and the basicity of the aniline nitrogen .
Comparative Data Table
| Property | This compound | 3-Amino-2-fluorobenzamide |
| CAS Number | 187805-54-5 | 1369948-83-3 |
| Molecular Formula | C₇H₇FN₂O | C₇H₇FN₂O |
| Molecular Weight | 154.14 g/mol | 154.14 g/mol |
| Amine Position | Ortho to Amide (C2) | Meta to Amide (C3) |
| Fluorine Position | Ortho to Amine (C3) | Ortho to Amide (C2) & Amine (C3) |
| Predicted pKa (NH₂) | ~2.0 (Very Weak Base) | ~3.5 (Weak Base) |
| Dominant Interaction | Intramolecular H-Bond (N-H···O=C) | Steric/Electrostatic Repulsion (F vs O=C) |
| Common State | Off-white Solid | Off-white Powder |
Structural Analysis (Graphviz Visualization)[1]
The following diagram illustrates the critical intramolecular interactions that differentiate the two isomers.
Figure 1: Structural logic comparison. Left: The 2-amino isomer forms a stable planar pseudo-ring. Right: The 3-amino-2-fluoro isomer suffers from crowding at the C2 position, forcing the amide out of plane.
Key Reactivity Differences[1]
-
Basicity (pKa):
-
This compound: The amine lone pair is heavily delocalized into the ortho-amide carbonyl (resonance) and inductively withdrawn by the ortho-fluorine. This makes the nitrogen extremely non-nucleophilic.
-
3-Amino-2-fluorobenzamide: The amine is meta to the amide, breaking the resonance conjugation with the carbonyl. Although the ortho-fluorine (at C2) lowers the pKa inductively, this isomer is significantly more basic and nucleophilic than the 2-amino isomer.
-
-
Cyclization Potential:
-
The 2-amino isomer is "primed" for cyclization with aldehydes or phosgene to form quinazolin-4(3H)-ones .
-
The 3-amino isomer cannot cyclize with the amide to form a fused 6-membered ring directly; it acts more like a functionalized aniline in coupling reactions.
-
Synthetic Accessibility & Experimental Protocols
The synthesis of these isomers requires distinct strategies due to the availability of starting materials and the directing effects of substituents.
Workflow Visualization
Figure 2: Distinct synthetic lineages. Route A relies on ring construction/cleavage from aniline. Route B utilizes nitro-reduction chemistry.
Detailed Experimental Protocols
Protocol A: Synthesis of this compound
Targeting the Anthranilamide Scaffold
-
Precursor Preparation (Acid Synthesis):
-
Starting Material: 2-Fluoroaniline.[2]
-
Method: Convert to 7-fluoroisatin via the Sandmeyer isonitrosoacetanilide method (Reaction with chloral hydrate and hydroxylamine sulfate).
-
Cleavage: Treat 7-fluoroisatin with 30% hydrogen peroxide in 1N NaOH at 0–5°C. Acidify to precipitate 2-amino-3-fluorobenzoic acid (MP ~188°C).
-
-
Amidation:
Protocol B: Synthesis of 3-Amino-2-fluorobenzamide
Targeting the Meta-Amino Scaffold
-
Amidation of Nitro-Acid:
-
Starting Material:2-Fluoro-3-nitrobenzoic acid (Commercially available or synthesized from 2-fluoro-3-nitrotoluene).[5]
-
Suspend acid (10 mmol) in DCM (50 mL) with catalytic DMF (2 drops).
-
Add Oxalyl Chloride (12 mmol) dropwise at 0°C. Stir 2h until gas evolution ceases.
-
Concentrate to remove excess oxalyl chloride.[1] Redissolve in DCM.
-
Add slowly to a stirred solution of 28% NH₄OH (excess) at 0°C.
-
Filter the resulting solid 2-fluoro-3-nitrobenzamide .
-
-
Reduction:
-
Dissolve the nitrobenzamide in MeOH/THF (1:1).[1]
-
Add 10% Pd/C (5 wt%) and stir under H₂ balloon (1 atm) for 4–6 h.
-
Note: Fluorine on the aromatic ring can be labile under harsh hydrogenation conditions (dehalogenation).[1] Monitor strictly. Alternatively, use Iron powder/NH₄Cl in Ethanol/Water reflux for a milder reduction that preserves the C-F bond.
-
Isolation: Filter catalyst, concentrate, and wash the solid with diethyl ether.[3]
-
Biological & Pharmacological Relevance[1][6][7]
PARP Inhibition & Scaffold Hopping
Both isomers are relevant in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, but they play different roles:
-
3-Aminobenzamide (3-AB) is the classical reference inhibitor for PARP-1.
-
Fluorine Substitution Effects:
-
3-Amino-2-fluorobenzamide: The fluorine at C2 (ortho to the amide) mimics the electronic repulsion found in more complex inhibitors like Olaparib. It locks the amide conformation, potentially increasing binding affinity to the PARP active site (Nicotinamide binding pocket) compared to the non-fluorinated analog.[1]
-
This compound: This isomer is less effective as a direct PARP inhibitor because the intramolecular H-bond (Amine-Amide) competes with the intermolecular H-bonds required for binding to the enzyme's active site (Gly863/Ser904 residues).
-
Drug Development Utility[1]
-
This compound: Primary utility is as a building block . It is cyclized to form fluorinated quinazolinones, which are potent scaffolds for EGFR inhibitors and antifungal agents.
-
3-Amino-2-fluorobenzamide: Primary utility is as a fragment lead . It is used in Fragment-Based Drug Discovery (FBDD) to probe sub-pockets where the C2-Fluorine can engage in multipolar interactions or displace high-energy water molecules.
References
-
Synthesis of Fluorinated Anthranilic Acids: Organic Syntheses, Coll. Vol. 10, p. 423 (2004).[1] Link
- PARP Inhibitor Structure-Activity Relationships:Journal of Medicinal Chemistry, 2008, 51(20), 6581–6591. (Discusses the role of benzamide planarity in PARP binding).
- Intramolecular Hydrogen Bonding in Fluorinated Benzamides:Journal of Physical Chemistry A, 2018, 122(14), 3533–3544. (Detailed NMR/DFT analysis of F...H-N interactions).
-
Synthesis of 3-Amino-2-fluorobenzamide derivatives: World Intellectual Property Organization, WO2024071439A1. (Usage as intermediate in STAT6 inhibitors).[1] Link[1]
- Comparative pKa of Fluoroanilines:Journal of Organic Chemistry, 1960, 25(11), 2053–2055. (Foundational data on ortho/meta fluorine effects on aniline basicity).
Sources
- 1. WO2024071439A1 - Fused ring compound and pharmaceutical containing same - Google Patents [patents.google.com]
- 2. 2-Fluoroaniline | 348-54-9 [chemicalbook.com]
- 3. CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Safety Operating Guide
Technical Disposal Protocol: 2-Amino-3-fluorobenzamide
Topic: 2-Amino-3-fluorobenzamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS: 328-31-4) is a halogenated aromatic amide commonly used as a pharmaceutical intermediate. While often classified as a general irritant, its disposal requires specific protocols due to the presence of the fluorine atom. Upon thermal decomposition, this compound releases Hydrogen Fluoride (HF) , a highly corrosive and toxic gas.[1]
Standard operating procedure mandates high-temperature incineration equipped with alkaline scrubbing. Disposal via municipal waste streams or standard laboratory drains is strictly prohibited due to environmental persistence and infrastructure corrosion risks.
Chemical Profile & Hazard Mechanism
To manage disposal effectively, one must understand the chemical behavior under stress. The stability of the Carbon-Fluorine (C-F) bond—one of the strongest in organic chemistry—dictates the energy required for destruction.
Physicochemical Data Table
| Parameter | Specification |
| CAS Number | 328-31-4 |
| Molecular Formula | C₇H₇FN₂O |
| Physical State | Solid (Crystalline powder) |
| GHS Classification | Irritant (Skin/Eye), Acute Tox. 4 (Oral), STOT SE 3 |
| Combustion Byproducts | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen Fluoride (HF) |
| RCRA Status (USA) | Not P/U-listed; Evaluate for Characteristic Waste (Toxic/Reactive) |
The Fluorine Factor (Causality of Protocol)
Unlike non-halogenated organics, this compound does not combust cleanly into CO₂ and H₂O.
-
Mechanism: Under combustion conditions, the fluorine substituent is liberated as HF gas.
-
Risk: HF forms hydrofluoric acid upon contact with moisture in flue gases. This acid is aggressively corrosive to standard incinerator brickwork and metal piping unless neutralized.
-
Implication: You must label this waste specifically as "Halogenated Organic" to ensure the waste management facility routes it to an incinerator with a wet scrubber system (typically using sodium hydroxide).
Pre-Disposal Segregation & Handling
Effective disposal begins at the bench. Cross-contamination with incompatible streams is the most common cause of laboratory accidents during waste consolidation.
Segregation Logic
-
Do NOT Mix With: Strong oxidizing agents (e.g., perchlorates, permanganates) or strong acids. The amide group can hydrolyze in strong acids, and oxidizers can trigger premature, uncontrolled decomposition.
-
Designated Stream: Segregate into "Solid Halogenated Organic Waste."
-
Note: Even though it is a solid, if it is dissolved in solvent for disposal, ensure the solvent is compatible (e.g., avoid mixing with non-halogenated solvents if your facility charges differently, though chemically they are often compatible for incineration).
-
Personal Protective Equipment (PPE) Matrix
| PPE Item | Specification | Rationale |
| Gloves | Nitrile (0.11 mm min. thickness) | Provides adequate barrier against solid particulates. |
| Respiratory | N95 or P100 (if dust generation is likely) | Prevents inhalation of particulates which are respiratory irritants. |
| Eye Protection | Chemical Safety Goggles | Prevents ocular irritation from dust; standard glasses offer insufficient side protection. |
Step-by-Step Disposal Workflow
This protocol ensures a self-validating chain of custody from the bench to the destruction facility.
Phase 1: Collection & Packaging
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion if moisture is introduced.
-
Transfer: Transfer solid waste using a chemically resistant spatula. If the material is in solution, ensure the solvent waste container is rated for halogenated solvents.
-
Deactivation (Empty Containers): Triple rinse empty reagent bottles with a compatible solvent (e.g., acetone or ethanol). Collect the rinsate into the Halogenated Solvent Waste stream, not the drain.
Phase 2: Labeling
The label is the primary communication tool for the disposal facility. It must explicitly state:
-
Chemical Name: this compound
-
Hazard Class: Irritant, Toxic[2]
-
Constituents: "Contains Fluorine / Halogenated"
Phase 3: Professional Destruction
Transfer the sealed, labeled container to your facility's EHS (Environmental Health & Safety) team. The ultimate destruction method must be Rotary Kiln Incineration operating at >1000°C with secondary combustion and rapid quenching/scrubbing.
Visualizing the Disposal Pathway
The following diagram illustrates the critical decision points and routing for this compound waste to prevent environmental release of HF.
Figure 1: Decision tree for the safe segregation and destruction of fluorinated organic waste.
Emergency Spill Response
In the event of a benchtop spill, immediate containment is required to prevent aerosolization.
-
Evacuate & Ventilate: If the spill is large (>50g), evacuate the immediate area.
-
PPE: Don nitrile gloves, goggles, and a lab coat.
-
Dry Cleanup: Do not wet the powder initially. Use a scoop or dustpan to collect the bulk material.
-
Wet Wipe: Once bulk solid is removed, wipe the surface with a damp paper towel soaked in a mild detergent.
-
Disposal: Place all spill debris (solid + wipes) into the Solid Halogenated Waste container.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2733478, this compound. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025).[3] Substance Information: this compound. Retrieved from [Link][3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
